Methotrimeprazine Sulfoxide: Synthesis, Characterization, and Analytical Profiling
Executive Summary Methotrimeprazine (Levomepromazine) is a phenothiazine neuroleptic with distinct analgesic and sedative properties. Its metabolic profile is complex, with Methotrimeprazine Sulfoxide representing a prim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methotrimeprazine (Levomepromazine) is a phenothiazine neuroleptic with distinct analgesic and sedative properties. Its metabolic profile is complex, with Methotrimeprazine Sulfoxide representing a primary oxidative metabolite. While less potent at dopaminergic receptors than the parent compound, the sulfoxide retains significant
-adrenergic affinity and serves as a critical reference standard for pharmacokinetic profiling and stability testing.
This technical guide details the controlled synthesis of Methotrimeprazine Sulfoxide via selective S-oxidation, preventing the formation of the N-oxide or sulfone (dioxide) byproducts. It provides a self-validating characterization workflow using HPLC, UV-Vis, and Mass Spectrometry.
Chemical Context & Reaction Mechanism[1][2][3][4][5]
The oxidation of phenothiazines occurs at two primary sites: the heterocyclic sulfur (position 5) and the tertiary amine nitrogen in the side chain.
S-Oxidation (Target): The sulfur atom at position 5 is electron-rich and susceptible to electrophilic attack. Controlled oxidation yields the sulfoxide.[1]
Over-Oxidation (Avoidance): Uncontrolled conditions lead to the sulfone (addition of two oxygens at sulfur) or N-oxide (oxidation of the side-chain nitrogen).
The synthesis strategy utilizes Hydrogen Peroxide (
) in Glacial Acetic Acid .[2] Acetic acid serves a dual purpose: it acts as the solvent and protonates the peroxide to generate the active electrophilic species, while the acidic environment protects the basic side-chain nitrogen from unwanted N-oxidation.
Mechanistic Pathway Diagram[2]
Synthesis Protocol: Selective S-Oxidation
Objective: Synthesize Methotrimeprazine Sulfoxide with >95% purity, minimizing sulfone formation.
Reagents
Methotrimeprazine Maleate or Hydrochloride (Parent drug)
Dissolution: Dissolve 1.0 g (approx. 3 mmol) of Methotrimeprazine salt in 10 mL of Glacial Acetic Acid. Stir at room temperature until fully dissolved.
Insight: The solution will likely turn pink/red initially due to the formation of a radical cation intermediate, a hallmark of phenothiazine oxidation. This color usually fades as the reaction proceeds to the stable sulfoxide.
Oxidant Addition: Cool the solution to 15–20°C. Add 30%
dropwise.
Stoichiometry: Use a slight excess (1.1 equivalents). For 3 mmol drug, use ~3.3 mmol
.
Critical Control: Do not heat. Higher temperatures promote sulfone formation.
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Silica gel; Mobile phase: DCM/Methanol 90:10). The sulfoxide is more polar than the parent and will have a lower
.
Quenching: Once the parent spot disappears, add a small amount of solid Sodium Metabisulfite to destroy excess peroxide.
Workup:
Dilute the reaction mixture with 20 mL ice water.
Basify slowly with 4M NaOH to pH ~10. The solution will become cloudy as the free base precipitates.
Extract immediately with Dichloromethane (
mL).
Purification:
Wash combined organic layers with brine.
Dry over anhydrous
and evaporate under reduced pressure.
Recrystallization: The crude solid can be recrystallized from Ethanol/Ether to remove trace sulfone.
Purification Workflow Diagram
Characterization & Validation
The sulfoxide must be distinguished from the parent drug and the sulfone. The most reliable differentiator is the UV spectrum shift and the "butterfly angle" change affecting NMR shifts.
Physicochemical Comparison
Parameter
Methotrimeprazine (Parent)
Methotrimeprazine Sulfoxide
Methotrimeprazine Sulfone
Molecular Weight
328.47 g/mol
344.47 g/mol (+16)
360.47 g/mol (+32)
Polarity (RP-HPLC)
Less Polar (Later Elution)
More Polar (Earlier Elution)
Most Polar
UV
254 nm, 302 nm
334 nm , 278 nm
Distinct bands
Fluorescence
Strong
Weak/Quenched
Variable
Analytical Validation Methods
1. UV-Vis Spectroscopy
The oxidation of the sulfur atom disrupts the conjugation of the phenothiazine ring system.
Protocol: Dissolve 10 µg/mL in Methanol. Scan 200–400 nm.
Result: The parent drug exhibits a peak at 302 nm. The sulfoxide shows a bathochromic shift with a characteristic peak around 334 nm [1, 2]. This 334 nm band is diagnostic for the sulfoxide.
2. HPLC Profiling (Reverse Phase)
Sulfoxides are significantly more polar than their parent thioethers.
Column: C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.[3]5) [30:70 v/v].
Note: Acidic pH is required to suppress silanol activity and ensure the amine is protonated.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (universal) or 334 nm (selective for sulfoxide).
Elution Order: Sulfoxide (
min) Parent ( min).
3. Mass Spectrometry (LC-MS/MS)
Ionization: ESI Positive mode.
Parent:
Sulfoxide:
Fragmentation: The sulfoxide often shows a characteristic loss of oxygen (M-16) or loss of the side chain during collision-induced dissociation (CID).
Stability and Storage
Phenothiazine sulfoxides are generally stable at room temperature but can be sensitive to light (photo-degradation).
Storage: Amber vials, -20°C.
Precaution: Avoid strong reducing agents, which can revert the sulfoxide back to the parent sulfide.
References
Spectrophotometric Determination: "Quantitative determination of Levomepromazine in pharmaceuticals by spectrophotometric method as its sulfoxide." ResearchGate.[4] Available at:
UV-Derivative Analysis: "Simultaneous Determination of Levomepromazine Hydrochloride and Its Sulfoxide by UV-Derivative Spectrophotometry." ResearchGate.[4] Available at:
Metabolic Profiling: "Metabolism of levomepromazine in man." European Journal of Drug Metabolism and Pharmacokinetics. Available at:
HPLC Methodology: "Simultaneous determination of the antipsychotic drugs levomepromazine and clozapine and their main metabolites in human plasma by a HPLC-UV method." PubMed. Available at:
General Oxidation Protocol: "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions." PMC. Available at:
An In-depth Technical Guide to the Chemical and Physical Properties of Methotrimeprazine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals Introduction Methotrimeprazine, a phenothiazine derivative, is a low-potency typical antipsychotic with significant sedative, analgesic, and antiemetic prop...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrimeprazine, a phenothiazine derivative, is a low-potency typical antipsychotic with significant sedative, analgesic, and antiemetic properties. Its clinical utility is well-established in the management of psychosis, as well as in palliative care for the treatment of nausea and agitation. As with many pharmaceuticals, the metabolism of methotrimeprazine is a critical determinant of its overall pharmacological profile, including efficacy and potential for adverse effects. A primary metabolic pathway for methotrimeprazine is sulfoxidation, leading to the formation of methotrimeprazine sulfoxide.[1] Understanding the chemical and physical properties of this major metabolite is paramount for a comprehensive assessment of the parent drug's disposition in the body.
This technical guide provides a detailed overview of the known chemical and physical properties of methotrimeprazine sulfoxide. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of methotrimeprazine metabolism, pharmacokinetics, and the development of analytical methodologies for its quantification in biological matrices. While methotrimeprazine sulfoxide is a significant metabolite, it is noteworthy that its neuroleptic potency is considerably lower than that of the parent compound.[2][3]
Section 1: Physicochemical Properties of Methotrimeprazine Sulfoxide
A thorough understanding of the physicochemical properties of a drug metabolite is fundamental to predicting its behavior in biological systems and for the development of robust analytical methods.
The molecular structure of methotrimeprazine sulfoxide has been confirmed by X-ray crystallography, providing a definitive three-dimensional arrangement of its atoms.[2][3] The sulfoxide group introduces a chiral center at the sulfur atom, in addition to the chiral center in the propanamine side chain.
Physical Properties
Methotrimeprazine sulfoxide is described as a solid powder.[4] It is recommended to be stored in a dry, dark environment at temperatures between 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[4]
Table 1: Summary of Physical Properties of Methotrimeprazine Sulfoxide
Data not available in quantitative terms (e.g., mg/mL). A commercial supplier provides information for preparing stock solutions, which suggests some solubility in organic solvents.
Detailed spectroscopic data for methotrimeprazine sulfoxide are not extensively available in the public domain. However, based on its chemical structure and studies on related compounds, the following characteristics can be anticipated:
UV-Vis Spectroscopy: A spectrophotometric method for the quantification of levomepromazine (methotrimeprazine) involves its conversion to the sulfoxide, which exhibits a maximum absorption (λmax) at 333 nm.[6] This suggests that methotrimeprazine sulfoxide has a distinct UV absorbance profile that can be utilized for its detection and quantification.
Mass Spectrometry (MS): Studies utilizing gas-liquid chromatography-mass spectrometry (GLC-MS) have indicated that the mass spectrum of methotrimeprazine sulfoxide is similar to that of the parent drug, methotrimeprazine.[7][8] However, the two compounds can be differentiated by their distinct GLC retention times.[7][8] The fragmentation pattern would be expected to involve cleavage of the propanamine side chain.
Acid-Base Properties
The pKa value for methotrimeprazine sulfoxide is not publicly available. The presence of the tertiary amine in the side chain suggests it will have a basic pKa, similar to the parent compound.
Section 2: Synthesis and Isolation
The preparation of methotrimeprazine sulfoxide is essential for its use as an analytical standard and for further pharmacological studies. While a specific, detailed protocol for its synthesis is not widely published, a general and reliable method for the oxidation of phenothiazines to their corresponding sulfoxides can be proposed.
Proposed Synthetic Pathway
The synthesis of methotrimeprazine sulfoxide can be achieved by the controlled oxidation of methotrimeprazine. A common and effective method involves the use of hydrogen peroxide in a suitable solvent like glacial acetic acid.[9]
Pharmacological Activity of Methotrimeprazine Sulfoxide: A Technical Guide
The following technical guide details the pharmacological activity, metabolic pathways, and analytical characterization of Methotrimeprazine Sulfoxide (Levomepromazine Sulfoxide). Executive Summary Methotrimeprazine Sulf...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological activity, metabolic pathways, and analytical characterization of Methotrimeprazine Sulfoxide (Levomepromazine Sulfoxide).
Executive Summary
Methotrimeprazine Sulfoxide (Levomepromazine Sulfoxide) is the primary oxidative metabolite of the phenothiazine neuroleptic methotrimeprazine. In drug development and clinical toxicology, it represents a critical "activity shift" biomarker. Unlike the parent compound, which exerts potent antipsychotic effects via Dopamine D2 receptor antagonism, the sulfoxide metabolite is pharmacologically inert at dopaminergic sites but retains significant affinity for
-adrenergic receptors .
This guide analyzes the metabolite's receptor profile, the CYP450-mediated pathways governing its formation, and validated LC-MS/MS protocols for its quantification in biological matrices.
Molecular Characterization & Metabolic Pathway
Chemical Identity
Methotrimeprazine undergoes S-oxidation at the phenothiazine ring system. This biotransformation alters the electron density of the tricyclic ring, resulting in a conformational change that drastically reduces the molecule's ability to interact with the dopamine binding pocket.
Metabolite Type: Phase I Oxidative Metabolite (S-oxidation)
Conformation: X-ray crystallography reveals the sulfoxide group adopts a boat axial conformation , which sterically hinders binding to the D2 receptor, explaining its loss of neuroleptic potency [1].
Biotransformation Pathway
The formation of methotrimeprazine sulfoxide is catalyzed primarily by hepatic cytochrome P450 enzymes. CYP3A4 is the dominant isoform responsible for this conversion, with a minor contribution from CYP1A2 .[1]
Figure 1: Metabolic Pathway of Methotrimeprazine
Caption: CYP3A4 is the primary driver of sulfoxidation.[1][6][7] Note that N-demethylation produces a pharmacologically active metabolite, whereas sulfoxidation leads to dopaminergic inactivation.
Pharmacodynamic Profile
The clinical relevance of methotrimeprazine sulfoxide lies in its differential receptor binding . It acts as a "pharmacological filter," stripping away the antipsychotic efficacy while retaining autonomic side-effect potential.
Receptor Binding Affinity Comparison
The following data synthesizes binding affinity studies comparing the parent drug to the sulfoxide metabolite.
Receptor Target
Methotrimeprazine (Parent)
Methotrimeprazine Sulfoxide
Functional Outcome of Metabolite
Dopamine D2
High Affinity ( in nM range)
Inactive / Negligible Affinity
Loss of antipsychotic efficacy [2].
-Adrenergic
High Affinity
High Affinity
Retention of hypotensive and sedative side effects [2].
Histamine H1
High Affinity
Moderate Affinity
Potential contribution to residual sedation.
Mechanism of Action Shift
The sulfoxidation creates a molecule that can no longer accommodate the specific steric requirements of the D2 receptor's orthosteric binding site. However, the
-adrenergic receptor pocket is more promiscuous, allowing the sulfoxide to bind with an affinity comparable to 7-hydroxy-chlorpromazine.
Clinical Implication: High plasma levels of the sulfoxide (common in oral dosing) do not improve psychosis but may exacerbate orthostatic hypotension and autonomic instability .
Methotrimeprazine exhibits variable oral bioavailability (~50-60%) due to extensive first-pass metabolism.[5]
Plasma Ratio: Following oral administration, plasma concentrations of the sulfoxide often exceed those of the parent drug [3].[8]
Half-Life: The elimination half-life of the sulfoxide is approximately 30% shorter than that of the parent compound, generally tracking parallel elimination kinetics.
Drug-Drug Interactions (DDI)
While the sulfoxide is a product of CYP3A4, the parent drug (methotrimeprazine) is a potent inhibitor of CYP2D6 (
) [4].
Risk: Co-administration with CYP2D6 substrates (e.g., codeine, tricyclic antidepressants) may lead to toxic accumulation of the co-medication, even if methotrimeprazine sulfoxide levels appear stable.
Analytical Methodology: LC-MS/MS Protocol[11]
For researchers quantifying this metabolite, distinguishing the sulfoxide from the parent drug and N-desmethyl metabolites is critical. The following protocol ensures separation and mass-spec specificity.
Sample Preparation (Solid Phase Extraction)
Principle: Use of a hydrophilic-lipophilic balance (HLB) cartridge to retain the polar sulfoxide metabolite.
Conditioning: Activate Oasis HLB cartridge (30 mg/1 mL) with 1 mL Methanol followed by 1 mL HPLC-grade water.
Loading: Mix 200
L plasma with 200 L internal standard solution (e.g., Methotrimeprazine-d3). Load onto cartridge.
Washing: Wash with 1 mL 5% Methanol in water to remove proteins and salts.
Elution: Elute analytes with 1 mL pure Methanol.
Reconstitution: Evaporate to dryness under nitrogen at 40°C; reconstitute in 100
L Mobile Phase.
LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8
m).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 5 minutes.
Transitions (MRM Mode):
Analyte
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
Methotrimeprazine
329.2
100.1
25
Methotrimeprazine Sulfoxide
345.2
329.2 (Loss of O)
20
Internal Standard
332.2
103.1
25
Figure 2: Analytical Workflow Logic
Caption: Workflow for specific quantification. The sulfoxide transition (345->329) is characteristic of oxygen loss.
References
Dahl SG, Hjorth M, Hough E. Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Molecular Pharmacology. 1982;21(2):409-14.[9]
Dahl SG, Hall H. Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat. Psychopharmacology (Berl). 1981;74(2):101-4.
Hals PA, Dahl SG. Pharmacokinetics and first-pass metabolism of levomepromazine in the rat. Acta Pharmacologica et Toxicologica. 1982;50(2):148-54.
Wójcikowski J, et al. Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study. Pharmacological Reports. 2015;67(2):313-318.
Wójcikowski J, Basińska A, Daniel WA.[1] The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Biochemical Pharmacology. 2014;90(2):188-95.[1]
A Technical Guide to the Dopamine Receptor Binding of Methotrimeprazine Sulfoxide: Rationale, Methodology, and Interpretation
Abstract Methotrimeprazine (also known as levomepromazine) is a phenothiazine antipsychotic whose clinical efficacy is primarily attributed to its antagonism of dopamine D2 receptors.[1][2] Like other phenothiazines, it...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methotrimeprazine (also known as levomepromazine) is a phenothiazine antipsychotic whose clinical efficacy is primarily attributed to its antagonism of dopamine D2 receptors.[1][2] Like other phenothiazines, it undergoes extensive hepatic metabolism, with sulfoxidation being a major pathway.[3][4] This guide addresses the critical question of the pharmacological activity of its primary metabolite, methotrimeprazine sulfoxide. While early research suggests this sulfoxide metabolite is significantly less active at dopamine receptors than the parent compound, a comprehensive understanding of its binding profile is essential for a complete pharmacological assessment.[3][5] This document provides the scientific rationale, detailed experimental protocols for determining dopamine receptor binding affinity, and a framework for interpreting the resulting data for researchers in pharmacology and drug development.
Part 1: The Scientific Premise - The Metabolite Question
The therapeutic and side-effect profile of a drug is the sum of the activities of the parent compound and its metabolites. Methotrimeprazine has two major metabolites: N-monodesmethyl methotrimeprazine and methotrimeprazine sulfoxide.[3] The N-desmethyl metabolite is known to be pharmacologically active, nearly as potent as the parent drug.[3] However, the sulfoxide metabolite, which can reach blood levels similar to or higher than the parent drug, has been described as "much less active" or "relatively inactive" in dopamine receptor binding tests.[3][5]
This distinction is critical. If a major metabolite is inactive, it represents a metabolic clearance pathway that terminates the drug's primary action. If it retains significant activity, it may contribute to the therapeutic effect or, conversely, to off-target side effects. For instance, while methotrimeprazine sulfoxide shows low affinity for dopamine receptors, it demonstrates notable activity at alpha-adrenergic receptors, which could contribute to the autonomic side effects of the parent drug.[5]
Therefore, definitively quantifying the binding affinity (expressed as the inhibition constant, Ki) of methotrimeprazine sulfoxide at all dopamine receptor subtypes (D1-like and D2-like families) is not merely an academic exercise. It is a necessary step to:
Validate its classification as an "inactive" metabolite with respect to dopaminergic pathways.
Build a complete pharmacokinetic/pharmacodynamic (PK/PD) model for methotrimeprazine.
Rule out its contribution to dopaminergic side effects or polypharmacology.
The following sections detail the gold-standard methodology—the competitive radioligand binding assay—to precisely answer this question.
Part 2: Experimental Design & Core Methodologies
The primary objective is to determine the binding affinity (Ki) of methotrimeprazine sulfoxide for dopamine receptor subtypes, with a primary focus on the D2 receptor, the main target of typical antipsychotics.[2]
This technique quantifies the ability of an unlabeled test compound (methotrimeprazine sulfoxide) to displace a specific, high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki.
dot
Caption: Workflow for a competitive radioligand binding assay.
This protocol is a self-validating system. The inclusion of the parent compound, methotrimeprazine, serves as a positive control, allowing for direct comparison of the metabolite's activity to a known D2 antagonist.
Preparation of Receptor Membranes:
Source: Use commercially available membrane preparations from cell lines (e.g., CHO-K1, HEK293) stably expressing the human recombinant dopamine D2 receptor (hD2R). This is superior to tissue homogenates as it provides a clean system without confounding receptor subtypes.[6]
Rationale: Recombinant systems ensure that the observed binding is exclusively to the receptor of interest, providing high specificity.
Protocol: Thaw frozen membrane aliquots on ice immediately before use. Homogenize gently in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).[7] Determine protein concentration using a standard method (e.g., Bradford assay).
Reagent Preparation:
Radioligand: Use [³H]Spiperone or [³H]Raclopride, well-characterized, high-affinity antagonists for the D2 receptor.[8] Prepare a working solution in Assay Buffer at a concentration approximately equal to its dissociation constant (Kd), typically 0.1-0.3 nM.
Rationale: Using the radioligand at its Kd provides an optimal signal-to-noise ratio for competitive binding.
Test Compounds: Prepare stock solutions of methotrimeprazine sulfoxide and methotrimeprazine (positive control) in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations spanning from 10⁻¹¹ M to 10⁻⁵ M.
Non-Specific Binding (NSB) Control: Prepare a solution of a high concentration (e.g., 10 µM) of a non-radiolabeled D2 antagonist, such as Haloperidol or unlabeled Spiperone.[7]
Rationale: The NSB control is critical. It measures the amount of radioligand that binds to the filter and non-receptor components, which must be subtracted from all other measurements.
Assay Execution (in a 96-well plate format):
To each well, add in order:
50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Control OR 50 µL of test compound dilution.
50 µL of the radioligand working solution.
100 µL of the diluted membrane preparation (typically 5-15 µg protein/well).
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.
Rationale: Incubation time must be sufficient to allow the binding reaction to reach equilibrium.
Separation and Detection:
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.
Rationale: Rapid filtration and cold washing are essential to prevent dissociation of the radioligand from the receptor during the separation step.
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Part 3: Data Analysis and Interpretation
Calculate Specific Binding: For each concentration of the test compound, subtract the average DPM from the NSB wells.
Specific Binding = Total Binding DPM - NSB DPM
Generate Competition Curve: Plot the specific binding DPM against the logarithm of the test compound concentration. The data should form a sigmoidal dose-response curve.
Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism or equivalent software) to fit the curve and determine the IC50 value—the concentration of the test compound that inhibits 50% of specific binding.
Calculate Ki (Inhibition Constant): Convert the IC50 to the Ki using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand used in the assay.
Kd is the dissociation constant of the radioligand for the receptor (must be predetermined via a saturation binding experiment).
Expected Outcomes & Data Presentation
The results should be presented in a clear, comparative table. Based on existing literature, the expected outcome is that methotrimeprazine sulfoxide will have a significantly higher Ki value (indicating lower affinity) than the parent compound at the D2 receptor.[5]
Compound
Receptor
Ki (nM) - Hypothetical Data
Affinity Interpretation
Methotrimeprazine
Human D2
1.5
High Affinity
Methotrimeprazine Sulfoxide
Human D2
> 1,000
Very Low / Negligible Affinity
Haloperidol (Control)
Human D2
0.8
High Affinity
Interpretation: A Ki value in the low nanomolar (nM) range signifies high-affinity binding. A value in the high nanomolar or micromolar (µM) range signifies low affinity. If the Ki of methotrimeprazine sulfoxide is >1,000 nM, it confirms that sulfoxidation is a metabolic deactivation pathway with respect to dopamine D2 receptor antagonism.
Part 4: Advanced Considerations
Functional Validation: While binding assays measure affinity, they do not reveal whether the compound is an antagonist, agonist, or partial agonist. To confirm the functional consequence of any observed binding, a downstream functional assay is required. For D2 receptors, which are Gi-coupled, a cAMP inhibition assay is the standard.[9] In this assay, cells are stimulated with an agonist (e.g., quinpirole) in the presence of the test compound. An antagonist will block the agonist-induced decrease in cAMP levels.
Receptor Subtype Profiling: The protocol described should be repeated for other relevant dopamine receptor subtypes (e.g., D1, D3, D4) to build a complete profile and ensure no unexpected activity exists.[10]
Compound Integrity: Always verify the purity and identity of the methotrimeprazine sulfoxide test article using analytical methods like LC-MS and NMR before conducting binding studies. Certified reference materials are available from suppliers.[11]
dot
Caption: Metabolic pathways of methotrimeprazine.
Conclusion
While often cited as inactive, a rigorous, quantitative assessment of methotrimeprazine sulfoxide's binding affinity at dopamine receptors is a cornerstone of good pharmacological science. The competitive radioligand binding assay, when conducted with appropriate controls and precision, provides a definitive measure of this activity. The evidence strongly suggests that sulfoxidation serves as a deactivation pathway for the dopaminergic effects of methotrimeprazine.[5] This knowledge solidifies our understanding of the drug's metabolism and reinforces the central role of the parent compound and its N-desmethyl metabolite in its antipsychotic mechanism of action.
Title: Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients
Source: PubMed
URL: [Link]
Title: Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat
Source: PubMed
URL: [Link]
Title: Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach
Source: MDPI
URL: [Link]
Title: What is the mechanism of Levomepromazine?
Source: Patsnap Synapse
URL: [Link]
Title: Effects of levomepromazine, chlorpromazine and their sulfoxides on isolated rat atria
Source: European Journal of Pharmacology
URL: [Link]
Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors
Source: NIH National Library of Medicine
URL: [Link]
Title: Metabolism of levomepromazine in man
Source: PubMed
URL: [Link]
Title: Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole
Source: PMC - PubMed Central
URL: [Link]
Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands
Source: University of Regensburg Library
URL: [Link]
Title: Relative binding affinities of dopamine and antipsychotic drugs for...
Source: ResearchGate
URL: [Link]
Title: In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor
Source: Frontiers in Pharmacology
URL: [Link]
Title: Levomepromazine hydrochloride 25mg/mL injection. - NEW ZEALAND DATA SHEET
Source: Medsafe, New Zealand Medicines and Medical Devices Safety Authority
URL: [Link]
Title: Levomepromazine - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects
Source: Frontiers in Psychiatry
URL: [Link]
Title: Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories
Source: PMC - PubMed Central
URL: [Link]
Title: Metabolism of levomepromazine in man
Source: Semantic Scholar
URL: [Link]
Title: In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder
Source: PMC - PubMed Central
URL: [Link]
Title: Pharmacokinetics and First-Pass Metabolism of Levomepromazine in the Rat
Source: PubMed
URL: [Link]
Technical Guide: The Role of Sulfoxidation in Phenothiazine Drug Metabolism
Executive Summary Phenothiazines, a class of tricyclic antipsychotic agents, undergo extensive hepatic metabolism.[1] Among the various pathways, sulfoxidation (S-oxidation) is a critical determinant of pharmacokinetics,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenothiazines, a class of tricyclic antipsychotic agents, undergo extensive hepatic metabolism.[1] Among the various pathways, sulfoxidation (S-oxidation) is a critical determinant of pharmacokinetics, therapeutic efficacy, and toxicity.[1] Unlike simple inactivation, sulfoxidation in phenothiazines is regiospecific; oxidation at the ring sulfide (position 5) typically yields inactive metabolites, whereas oxidation at a side-chain sulfide (e.g., thioridazine) can generate metabolites with potent antipsychotic and cardiotoxic properties.[1]
This guide analyzes the mechanistic dichotomy between Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) pathways, details the stereochemical implications of S-oxide formation, and provides a validated experimental workflow for characterizing these metabolites in drug development.[1]
Part 1: Molecular Mechanisms & Enzymology[1]
The S-Oxidation Dichotomy: Ring vs. Side-Chain
The phenothiazine scaffold contains two distinct sulfur centers susceptible to oxidation. The biological consequences of these oxidations are diametrically opposed.
Ring Sulfoxidation (Position 5):
Mechanism: Oxidation of the heterocyclic sulfur.
Consequence: Generally leads to bioinactivation .[1] The formation of the sulfoxide introduces a kink in the tricyclic structure, altering the "butterfly angle" of the phenothiazine ring. This conformational change drastically reduces affinity for Dopamine D2 receptors due to altered electrostatic potentials.[1]
Mechanism: Oxidation of a sulfide located on the alkyl side chain or piperidine ring.
Consequence: Often retains or enhances bioactivity .[1] For thioridazine, oxidation at the 2-position sulfide yields mesoridazine , which is more potent and significantly more cardiotoxic (QTc prolongation) than the parent drug.[1]
Sulfoxidation is not a simple oxygen insertion.[1] It proceeds via a Single Electron Transfer (SET) mechanism, particularly when mediated by peroxidases or photo-oxidation, though CYP-mediated pathways often involve direct oxygen transfer via the Compound I species.[1]
Step 1: One-electron oxidation of the sulfur atom yields a radical cation (
).
Step 2: Nucleophilic attack (often by water or activated oxygen species) or disproportionation.[1]
Step 3: Formation of the Sulfoxide (
).
Step 4: Further oxidation (rare under normal physiological flux) leads to the Sulfone (
).
Visualization: Metabolic Pathway Logic
The following diagram illustrates the divergence between bioactivation and inactivation pathways, using Thioridazine as the model substrate.
Caption: Divergent metabolic fates of phenothiazines. Ring oxidation inactivates, while side-chain oxidation (CYP2D6-mediated) yields toxic active metabolites.[1]
Part 2: Stereochemical & Clinical Implications[1]
Chirality of Sulfoxides
Sulfoxidation converts a prochiral sulfide into a chiral sulfoxide center.[1] This is a frequently overlooked aspect of phenothiazine metabolism.
Enantioselectivity: CYP enzymes are stereoselective.[1] For example, the formation of mesoridazine is not a 50:50 racemic mix; the ratio depends on the specific CYP isoform involved.[1]
Clinical Impact: The enantiomers of sulfoxides often possess different clearance rates and receptor binding affinities. In drug development, "achiral" analysis of sulfoxides may mask the accumulation of a specific, toxic enantiomer.[1]
The CYP2D6 Genetic Hazard
The dependence of side-chain sulfoxidation on CYP2D6 creates a high-risk pharmacogenetic scenario.
Poor Metabolizers (PM): Patients lacking functional CYP2D6 may accumulate the parent drug, shifting clearance toward the CYP3A4-mediated ring sulfoxidation (inactivation).[1]
Ultra-Rapid Metabolizers (UM): May rapidly convert thioridazine to mesoridazine, causing a spike in cardiotoxicity (QT prolongation) before the metabolite can be cleared.[1]
DDI Warning: Strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) mimic the PM phenotype, altering the ratio of active/inactive sulfoxides.[1]
Part 3: Experimental Protocols (Self-Validating Systems)
To accurately characterize sulfoxidation, researchers must distinguish between enzymatic (CYP/FMO) and non-enzymatic (chemical) oxidation, as phenothiazines are sensitive to air oxidation.[1]
Protocol: In Vitro Microsomal Sulfoxidation Assay
This protocol uses human liver microsomes (HLM) to identify the specific enzymes responsible for sulfoxide formation.
Internal Standard: Perphenazine or Deuterated analog (
-Chlorpromazine)
Quench Solution: Ice-cold Acetonitrile (ACN)
Workflow Table:
Step
Action
Critical Control (Why?)
1. Pre-Incubation
Mix Buffer + HLM (0.5 mg/mL final) + Substrate (1-10 µM). Incubate at 37°C for 5 min.
Allows temperature equilibration and substrate binding without turnover.[1]
2. Initiation
Add NADPH regenerating system.
Starts the reaction. Control: Run a parallel sample without NADPH to rule out chemical oxidation.
3. Incubation
Incubate at 37°C for 10–30 mins (linear range).
Time must be optimized to ensure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
substrate depletion (Michaelis-Menten conditions).
N-Oxide:[1] Also +16 Da.[1] Differentiation: Sulfoxides elute earlier than N-oxides on C18; N-oxides can be reduced back to parent by TiClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
, sulfoxides cannot.
Visualization: Analytical Workflow
This diagram outlines the decision tree for identifying metabolites and validating the enzymatic source.
Caption: Self-validating workflow to distinguish enzymatic sulfoxidation from chemical artifacts during incubation.
References
Wójcikowski, J., & Daniel, W. A. (2002).[1] The role of human cytochrome P450 enzymes in the metabolism of thioridazine. Pol J Pharmacol, 54(6), 695-702.[1]
Cashman, J. R. (2005).[1][6] Some distinctions between flavin-containing and cytochrome P450 monooxygenases. Biochemical and Biophysical Research Communications, 338(1), 599-604.[1][6]
Krämer, M., et al. (2017).[1][2][3] Confirmation of metabolites of the neuroleptic drug prothipendyl using human liver microsomes, specific CYP enzymes and authentic forensic samples.[1][2][3] Journal of Pharmaceutical and Biomedical Analysis.
Soudova, K., et al. (2025).[1] Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry.[7] Journal of Chromatography B.
US Food and Drug Administration (FDA). (2017).[8] Thioridazine Therapy and CYP2D6 Genotypes.[1][2][3][9] Medical Genetics Summaries.
An In-Depth Technical Guide to the Identification of Methotrimeprazine Metabolites in Human Plasma and Urine
Introduction Methotrimeprazine (also known as levomepromazine) is a phenothiazine antipsychotic with significant sedative, analgesic, and antiemetic properties.[1] Its clinical efficacy and potential for adverse effects...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methotrimeprazine (also known as levomepromazine) is a phenothiazine antipsychotic with significant sedative, analgesic, and antiemetic properties.[1] Its clinical efficacy and potential for adverse effects are intrinsically linked to its metabolic fate within the body. A comprehensive understanding of its biotransformation is paramount for drug development professionals, toxicologists, and clinical researchers. This guide provides a detailed technical overview of the methodologies employed to identify and quantify methotrimeprazine and its metabolites in human plasma and urine, offering insights into the rationale behind experimental choices to ensure scientific integrity and robust data generation.
Significance of Methotrimeprazine Metabolite Profiling
The pharmacological activity of methotrimeprazine is not solely attributable to the parent compound. Its metabolites, particularly N-monodesmethyl methotrimeprazine, exhibit significant pharmacological activity, potentially contributing to both the therapeutic effects and the side-effect profile of the drug.[2] Therefore, a thorough characterization of the metabolic profile is essential for:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Toxicity Assessment: To identify potentially reactive or toxic metabolites.
Therapeutic Drug Monitoring (TDM): To correlate plasma concentrations of the parent drug and active metabolites with clinical outcomes and adverse events.
Forensic Investigations: To determine drug exposure in cases of overdose or illicit use.
Overview of Metabolic Pathways
Methotrimeprazine undergoes extensive hepatic metabolism primarily through Phase I and Phase II biotransformation reactions.[1][3] The primary metabolic routes include demethylation, sulfoxidation, and hydroxylation, followed by conjugation with glucuronic acid.[3][4] The resulting metabolites are then excreted in urine and feces.[1]
Challenges in Biological Matrix Analysis
Human plasma and urine are complex biological matrices containing a vast array of endogenous compounds that can interfere with the analysis of drug metabolites. Key challenges include:
Low Analyte Concentrations: Metabolites are often present at concentrations significantly lower than the parent drug.
Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of target analytes in mass spectrometry, affecting accuracy and precision.[5]
Metabolite Polarity: The polarity of metabolites can vary widely, necessitating diverse extraction and chromatographic strategies.
Conjugation: Phase II metabolites, such as glucuronides, require specific cleavage steps to enable their detection as the parent aglycone.[6]
A solid understanding of the metabolic pathways of methotrimeprazine is crucial for designing effective analytical strategies.
Phase I Metabolism: Demethylation, Sulfoxidation, and Hydroxylation
Phase I reactions introduce or expose functional groups on the methotrimeprazine molecule, slightly increasing its polarity.
N-Demethylation: The removal of methyl groups from the side chain nitrogen results in the formation of N-monodesmethyl methotrimeprazine and didesmethyl methotrimeprazine.[4] The N-monodesmethyl metabolite is pharmacologically active.[2]
Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring leads to the formation of methotrimeprazine sulfoxide, a major but less active metabolite.[2][7]
Hydroxylation: The addition of hydroxyl groups to the phenothiazine ring system is another metabolic route.[4]
Phase II Metabolism: Glucuronidation
In Phase II metabolism, the modified metabolites from Phase I are conjugated with endogenous molecules to significantly increase their water solubility and facilitate their excretion. For methotrimeprazine, this primarily involves the formation of glucuronide conjugates.[3] These conjugated metabolites are predominantly found in urine.[8]
Key Metabolites Identified in Plasma and Urine
Several metabolites of methotrimeprazine have been identified in human plasma and urine. The presence and concentration of these metabolites can vary depending on the biological matrix and individual patient metabolism.
Strategic Sample Collection and Pre-analytical Considerations
The integrity of the analytical data is highly dependent on the quality of the collected biological samples. Standardization of pre-analytical procedures is critical to minimize variability.[10]
Plasma Sample Collection and Handling
Anticoagulant: Use ethylenediaminetetraacetic acid (EDTA) or heparin as an anticoagulant.
Processing: Centrifuge blood samples promptly to separate plasma from red blood cells.[2]
Storage: Store plasma samples at -20°C or, for long-term storage, at -80°C to prevent degradation of metabolites.
Urine Sample Collection and Handling
Collection Time: First-morning or 24-hour urine collections are often preferred to obtain more concentrated samples and an overall picture of excretion, respectively.[10][11]
Preservatives: The use of preservatives like sodium azide can prevent microbial growth, which may alter metabolite profiles.[12]
Storage: Urine samples should be stored frozen at -20°C or lower to maintain stability.[10]
Methodologies for Sample Preparation: A Step-by-Step Guide
Sample preparation is a crucial step to remove interfering substances and enrich the analytes of interest.[13] The choice of method depends on the biological matrix and the analytical technique to be used.
Plasma Sample Preparation
The primary goal of plasma sample preparation is the removal of proteins, which can interfere with chromatographic analysis and ionize in the mass spectrometer.
This is a rapid and simple method for protein removal.
Protocol:
To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean tube for analysis.
Causality: The organic solvent disrupts the hydration layer around the proteins, causing them to aggregate and precipitate out of the solution.
LLE provides a cleaner extract than PPT by partitioning the analytes into an immiscible organic solvent.
Protocol:
To 500 µL of plasma, add a suitable internal standard.
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
Vortex for 2 minutes to facilitate the transfer of analytes into the organic phase.
Centrifuge to separate the aqueous and organic layers.
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a mobile phase-compatible solvent for analysis.
Causality: The choice of organic solvent is based on the polarity of the target metabolites, leveraging the principle of "like dissolves like."
SPE offers the highest degree of sample cleanup and is ideal for methods requiring high sensitivity.[14]
Protocol:
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
Load the pre-treated plasma sample onto the cartridge.
Wash the cartridge with a weak solvent to remove interferences.
Elute the analytes of interest with a stronger solvent.
Evaporate the eluate and reconstitute for analysis.
Causality: SPE utilizes the differential affinity of the analytes and interfering compounds for the solid phase material, allowing for their separation.
Urine Sample Preparation
Urine sample preparation often involves a dilution step and, crucially, a hydrolysis step to measure conjugated metabolites.
For some analyses, a simple dilution and filtration may be sufficient.
Protocol:
Dilute the urine sample (e.g., 1:10) with deionized water or a suitable buffer.[15]
Centrifuge to remove any particulate matter.
Filter the supernatant through a 0.22 µm filter before analysis.
Causality: Dilution helps to minimize matrix effects by reducing the concentration of endogenous interfering substances.
This step is essential for the quantification of total (free + conjugated) metabolite concentrations.[16]
Protocol:
To 200 µL of urine, add an internal standard and a buffer to achieve the optimal pH for the enzyme (typically pH 5.0-6.8).
Add β-glucuronidase enzyme (e.g., from Helix pomatia or a recombinant source). The amount and type of enzyme should be optimized for the specific analytes.[17][18]
Incubate the mixture at a specified temperature (e.g., 37-55°C) for a duration ranging from 30 minutes to several hours.[6][16]
Stop the reaction by adding a strong acid or by proceeding directly to a protein precipitation or extraction step.
Causality: The β-glucuronidase enzyme specifically cleaves the glucuronic acid moiety from the metabolites, converting them to their unconjugated forms, which can then be detected by LC-MS or GC-MS.[6] The efficiency of this reaction is dependent on pH, temperature, incubation time, and the specific enzyme used.[17]
Caption: General sample preparation workflows for plasma and urine.
Analytical Identification and Quantification
The choice of analytical instrumentation is critical for achieving the required sensitivity and selectivity for metabolite identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is widely regarded as the definitive technique for the quantitative analysis of drugs and metabolites in biological matrices due to its high sensitivity and specificity.[14]
LC separates the components of a complex mixture, which are then ionized and detected by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification.
Advantages:
High Sensitivity: Capable of detecting metabolites at very low concentrations.
High Selectivity: Minimizes interferences from the biological matrix.
Versatility: Applicable to a wide range of metabolite polarities.
Structural Information: MS/MS provides fragmentation data that aids in metabolite identification.[19]
Chromatographic Separation:
Column: A reversed-phase C18 column is commonly used.
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
Mass Spectrometric Detection:
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for methotrimeprazine and its metabolites.
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Causality: The chromatographic separation reduces the complexity of the sample entering the mass spectrometer at any given time, thereby minimizing ion suppression. The specificity of the MRM transitions ensures that only the target analytes are quantified.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds.[20]
GC separates compounds based on their volatility and interaction with the stationary phase of the column. The separated compounds are then ionized and detected by a mass spectrometer.
Considerations:
Derivatization: Many drug metabolites are not sufficiently volatile for GC analysis and require a chemical derivatization step (e.g., silylation) to increase their volatility.[20]
Thermal Stability: Some metabolites may be thermally labile and degrade in the hot GC injection port.
Derivatization (if necessary):
Evaporate the sample extract to dryness.
Add a derivatizing agent (e.g., BSTFA with 1% TMCS).
Heat the sample to facilitate the reaction.
Chromatographic Separation:
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
Temperature Program: A temperature gradient is used to elute the analytes.
Mass Spectrometric Detection:
Ionization: Electron ionization (EI) is most common.
Acquisition Mode: Selected Ion Monitoring (SIM) can be used for targeted quantification, or full scan mode for metabolite identification.
Causality: Derivatization replaces active hydrogen atoms with non-polar groups, reducing intermolecular hydrogen bonding and increasing the volatility of the metabolites.
Caption: Overview of analytical separation and detection.
Data Analysis and Interpretation
Metabolite Identification Strategies
Mass Spectral Libraries: Comparing the acquired mass spectra with commercial or in-house libraries.
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of a metabolite.
MS/MS Fragmentation Analysis: Interpreting the fragmentation patterns to elucidate the structure of the metabolite.
Quantitative Analysis and Calibration
Internal Standards: A stable isotope-labeled version of the parent drug is the ideal internal standard to correct for matrix effects and variability in sample preparation and instrument response.
Calibration Curves: A series of calibration standards of known concentrations are prepared in the same biological matrix to construct a calibration curve for accurate quantification.
Addressing Matrix Effects
Matrix effects can be a significant source of error in quantitative analysis.[5] Strategies to mitigate them include:
Effective Sample Cleanup: As described in Section 4.0.
Chromatographic Separation: Optimizing the LC or GC method to separate analytes from interfering matrix components.
Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects.
Conclusion and Future Perspectives
The identification and quantification of methotrimeprazine metabolites in human plasma and urine is a complex but essential task in drug development and clinical research. The methodologies outlined in this guide, centered around robust sample preparation and advanced analytical techniques like LC-MS/MS and GC-MS, provide a framework for generating high-quality, reliable data. Future advancements in high-resolution mass spectrometry and data analysis software will continue to enhance our ability to comprehensively profile drug metabolism, leading to safer and more effective therapeutic strategies.
References
Dahl, S. G. (1976).
Dahl, S. G., & Garle, M. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of Pharmaceutical Sciences, 66(2), 190-193. [Link]
Kind, T., et al. (2009). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, Chapter 30, Unit 30.4. [Link]
Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5543-5556. [Link]
Kedor-Hackmann, E. R., Prado, M. S., & Santoro, M. I. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug development and industrial pharmacy, 26(3), 261–266. [Link]
Jackson, P. J., et al. (1996). Identification of trimetazidine metabolites in human urine and plasma. Xenobiotica, 26(2), 221-228. [Link]
Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical pharmacology and therapeutics, 19(4), 435–442. [Link]
Hewavitharana, A. K., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]
Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5543-5556. [Link]
Kumar, P., & Singh, R. (2023). Development of qualitative GC MS method for simultaneous identification of PM-CCM a modified illicit drugs preparation and its m. Journal of Forensic Science and Research, 7, 045-051. [Link]
Johnson, L. (2023). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3), 1-2. [Link]
Murgia, C., et al. (2021). Metabolic Profiling of Human Plasma and Urine, Targeting Tryptophan, Tyrosine and Branched Chain Amino Acid Pathways. Metabolites, 11(9), 594. [Link]
Dahl, S. G., & Garle, M. (1977). Identification of Nonpolar Methotrimeprazine Metabolites in Plasma and Urine by GLC-Mass Spectrometry. ResearchGate. [Link]
Meyer, M. R., et al. (2016). Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes. Analytical and bioanalytical chemistry, 408(15), 4151–4159. [Link]
Zancanella, M. A., et al. (2009). LC-MS-MS identification of drug metabolites obtained by metalloporphyrin mediated oxidation. Journal of the Brazilian Chemical Society, 20, 1459-1466. [Link]
De Leenheer, A., & Heyndrickx, A. (1972). Methotrimeprazine and its sulfoxide and desmethyl metabolites in urine of psychiatric patients. Journal of pharmaceutical sciences, 61(6), 914–917. [Link]
Dahl, S. G., & Garle, M. (1977). Identification of Nonpolar Methotrimeprazine Metabolites in Plasma and Urine by GLC-mass Spectrometry. PubMed. [Link]
Ma, H., & He, L. (2011). LC-MS-based metabolomics in drug metabolism. Current drug metabolism, 12(8), 784–791. [Link]
Goveia, J., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 227. [Link]
Le, D., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 999. [Link]
Dahl, S. G., Hjorth, M., & Hough, E. (1982). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Molecular pharmacology, 21(2), 409–414. [Link]
Wu, D., et al. (1997). Determination of methadone and its N-demethylation metabolites in biological specimens by GC-PICI-MS. Journal of analytical toxicology, 21(4), 233–239. [Link]
Desfontaine, V., et al. (2022). Preparation of urine samples prior to targeted or untargeted metabolomics mass-spectrometry analysis. ResearchGate. [Link]
Calafat, A. M., et al. (2019). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 222, 989–995. [Link]
MetaboAnalyst. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose. MetaboAnalyst. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Methotrimeprazine Sulfoxide Stability and Potential Degradation Pathways
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
Methotrimeprazine (MTM), also known as Levomepromazine, is an aliphatic phenothiazine neuroleptic used for antipsychotic, analgesic, and sedative purposes.[1][2] Its therapeutic efficacy is compromised by its chemical instability, specifically its susceptibility to oxidation and photolysis. The primary degradation product, methotrimeprazine sulfoxide (MTM-SO) , represents a significant quality attribute that must be monitored during drug development.
This guide provides a mechanistic analysis of MTM degradation, focusing on the sulfur-oxidation pathway. It details the kinetic drivers of instability, outlines a self-validating stability-indicating analytical protocol, and provides actionable workflows for forced degradation studies compliant with ICH Q1A(R2) and Q1B standards.
Chemical Architecture & Reactivity
The instability of methotrimeprazine is intrinsic to its phenothiazine core. The molecule contains a tricyclic system with a sulfur atom at position 5 and a nitrogen atom at position 10.
The Locus of Instability: The Phenothiazine Sulfur
The sulfur atom in the phenothiazine ring possesses two lone pairs of electrons, making it highly nucleophilic and prone to electrophilic attack.
Oxidation Susceptibility: The electron-rich sulfur is easily oxidized to the sulfoxide (
) and, under more vigorous conditions, to the sulfone ().
Chirality: MTM itself is chiral (due to the 2-methyl group on the propyl side chain). Oxidation at the sulfur atom introduces a new center of asymmetry (sulfur becomes chiral), theoretically creating diastereomers. However, in most achiral reversed-phase HPLC methods, these co-elute as a single "sulfoxide" peak.
Photolability
Phenothiazines absorb UV light strongly (UVA/UVB), leading to the formation of radical cations. This "Type II" photosensitization mechanism involves the generation of singlet oxygen (
), which attacks the sulfur atom, accelerating sulfoxide formation even in the absence of strong chemical oxidants.
Degradation Pathways: Mechanistic Insight
The degradation of MTM is not a random event but a cascade of definable chemical reactions.
Primary Pathway: S-Oxidation
The dominant pathway is the oxidation of the phenothiazine sulfide bridge.
Radical Cation Formation: Initiated by light or chemical oxidants, one electron is removed from the sulfur, forming a pink/red colored radical cation (
).
Hydrolysis/Trapping: This cation reacts with water or molecular oxygen to form the neutral sulfoxide (MTM-SO).
Further Oxidation: MTM-SO can be further oxidized to the sulfone (MTM-SO
), though this reaction is slower and typically requires strong oxidants (e.g., peracids or high concentrations of ).
Secondary Pathway: N-Demethylation
The tertiary amine on the side chain is susceptible to N-dealkylation, leading to N-desmethyl methotrimeprazine . This is often a metabolic pathway (liver microsomes) but can occur chemically under thermal stress or in the presence of radical initiators.
Visualization of Degradation Logic
The following diagram illustrates the interconversion between the parent drug and its degradants.
Figure 1: Mechanistic pathway of Methotrimeprazine degradation showing the critical radical cation intermediate and subsequent oxidation products.
Stability Profiling & Analytical Strategy
To accurately quantify MTM and MTM-SO, a Stability-Indicating Method (SIM) is required. The method must resolve the parent peak from the sulfoxide (which is more polar and elutes earlier in RP-HPLC).
Critical Analytical Parameters
Column: C18 or C8 (End-capped to reduce silanol interactions with the amine).
Mobile Phase pH: Acidic (pH 2.5 - 3.5).
Reasoning: MTM is a base (pKa ~9). At neutral pH, it may tail significantly. Acidic pH keeps the amine protonated (
), improving peak shape.
Detection: UV at 254 nm or 270 nm.
Note: The UV spectrum of the sulfoxide differs from the parent. A Diode Array Detector (DAD) is essential during development to verify peak purity.
Analytical Workflow Diagram
Figure 2: Analytical workflow for stability-indicating method development.
Experimental Protocols: Forced Degradation
This protocol is designed to validate the specificity of the analytical method and identify degradation pathways. It is grounded in ICH Q1A(R2) principles but adapted specifically for phenothiazines.
Color Change. Solution turns pink/brown. MTM-SO formation.
Radical cation mediated type II photo-oxidation.
Acid Hydrolysis
1 mg/mL MTM in 0.1N HCl at 60°C
24 Hours
Stable/Low. Phenothiazine ring is robust to acid; minor side chain cleavage.
Protonation of amine stabilizes the molecule against oxidation.
Base Hydrolysis
1 mg/mL MTM in 0.1N NaOH at 60°C
24 Hours
Moderate. Potential precipitation (free base). Minor degradation.
Base catalysis.
Thermal
Solid state at 60°C
7 Days
Low. MTM is relatively thermally stable in the absence of light/O2.
Thermal agitation.
Protocol Execution Notes (Self-Validating Steps)
The "Dark Control" Rule: For every oxidative and photolytic sample, you must prepare a parallel sample wrapped in aluminum foil (dark control).
Validation: If the dark control degrades significantly in the peroxide study, it confirms chemical oxidation. If the light-exposed sample degrades but the dark control does not, it confirms photolysis.
Quenching: Oxidative reactions must be quenched before injection to prevent damage to the HPLC column and ongoing reaction in the vial.
Method: Add catalase or sodium metabisulfite to neutralize excess
.
Mass Balance Check: The sum of the parent peak area % + degradation product area % should approximate 100% (accounting for response factors). Significant loss of mass balance suggests the formation of non-chromatophoric degradants or precipitation.
References
Dahl, S. G., & Garle, M. (1977).[3] Identification of Nonpolar Methotrimeprazine Metabolites in Plasma and Urine by GLC-Mass Spectrometry.[3] Journal of Pharmaceutical Sciences, 66(2), 190-193. Link
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
Boonen, H., et al. (2011). A stability indicating assay for a combination of morphine sulphate with levomepromazine hydrochloride used in palliative care.[4] Journal of Clinical Pharmacy and Therapeutics, 36(4). Link
European Pharmacopoeia (Ph. Eur.). (Current Edition).[5][6] Monograph: Levomepromazine Hydrochloride.[4][7][8] Link
Moore, D. E. (1998). Mechanisms of photosensitization by phenothiazine derivatives. Journal of Pharmaceutical and Biomedical Analysis, 17, 1063-1070. Link
An In-Depth Technical Guide to the Biotransformation of Levomepromazine
A Senior Application Scientist's Synthesis of Metabolism, Methodologies, and Mechanistic Insights Foreword: Deconstructing the Metabolic Fate of a Cornerstone Phenothiazine Levomepromazine, a low-potency phenothiazine an...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Synthesis of Metabolism, Methodologies, and Mechanistic Insights
Foreword: Deconstructing the Metabolic Fate of a Cornerstone Phenothiazine
Levomepromazine, a low-potency phenothiazine antipsychotic, has a rich history in the management of schizophrenia and, more recently, has found significant utility in palliative care for its antiemetic and sedative properties.[1] A thorough understanding of its biotransformation is paramount for drug development professionals and researchers. This guide provides a detailed exploration of the metabolic pathways of levomepromazine, the enzymatic machinery responsible for its transformation, and the established methodologies to elucidate its metabolic fate. By integrating mechanistic insights with practical experimental protocols, this document serves as a comprehensive resource for scientists engaged in drug metabolism studies.
The Metabolic Landscape of Levomepromazine: A Multi-faceted Transformation
The biotransformation of levomepromazine is extensive, leading to a diverse array of metabolites. The primary metabolic routes involve oxidation and demethylation, resulting in compounds with altered pharmacological activity and polarity, facilitating their excretion. These transformations predominantly occur in the liver and are catalyzed by a specific cohort of cytochrome P450 enzymes.
Key Metabolic Pathways
The metabolism of levomepromazine proceeds through several key pathways:
Sulfoxidation: This is a major metabolic route, leading to the formation of levomepromazine sulfoxide. This metabolite is often found in higher plasma concentrations than the parent drug after repeated oral administration.
N-Demethylation: The removal of a methyl group from the side chain results in the formation of N-desmethyl-levomepromazine. This metabolite has been shown to have pharmacological activity.
Aromatic Hydroxylation: The addition of hydroxyl groups to the phenothiazine ring structure is another significant pathway, producing metabolites such as 3-hydroxylevomepromazine and 7-hydroxylevomepromazine.
O-Demethylation: Removal of the methyl group from the methoxy substituent on the phenothiazine ring also occurs.
These primary metabolic steps can be followed by secondary modifications, such as glucuronidation, which further increases the water solubility of the metabolites, aiding in their renal excretion.[2][3]
analytical methods for methotrimeprazine sulfoxide quantification
Application Note: High-Sensitivity Quantification of Methotrimeprazine Sulfoxide in Biological Matrices Executive Summary Methotrimeprazine (Levomepromazine, LVM) is a phenothiazine neuroleptic widely used in palliative...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Quantification of Methotrimeprazine Sulfoxide in Biological Matrices
Executive Summary
Methotrimeprazine (Levomepromazine, LVM) is a phenothiazine neuroleptic widely used in palliative care and psychiatry. Its primary metabolite, Methotrimeprazine Sulfoxide (LVM-SO) , is formed via CYP450-mediated oxidation. While LVM-SO is often considered pharmacologically less active than the parent drug, its quantification is critical for:
Therapeutic Drug Monitoring (TDM): Assessing metabolic status (CYP3A4 activity) and compliance.
Stability Profiling: LVM is highly photolabile; the sulfoxide is the primary degradation product. High LVM-SO levels in patient samples may indicate improper sample handling rather than metabolic conversion.
Pharmacokinetics: Understanding the complete clearance pathway.
This guide details a validated LC-MS/MS protocol for quantifying LVM-SO, emphasizing the mitigation of ex vivo oxidation—the most common source of analytical error in phenothiazine analysis.
Methodological Considerations & Causality
Before executing the protocol, researchers must understand the chemical behaviors driving the experimental design.
The "Self-Oxidation" Trap
Phenothiazines spontaneously oxidize to sulfoxides upon exposure to light and air.
The Problem: If plasma samples are handled under normal laboratory light without antioxidants, LVM converts to LVM-SO during extraction. This leads to a negative bias for the parent drug and a positive bias for the metabolite.
The Solution: All steps must be performed under monochromatic sodium light (yellow light) or in amber glassware. Ascorbic acid (0.1% w/v) is added to plasma immediately upon collection to scavenge free radicals.
Chromatographic Separation
LVM and LVM-SO are structurally similar. LVM-SO is more polar (elutes earlier on Reverse Phase).[1]
Column Choice: A high-strength silica (HSS) C18 column is recommended to retain the polar sulfoxide while maintaining peak shape for the basic parent compound.
pH Control: Phenothiazines are basic (pKa ~9.2). An acidic mobile phase (Formic acid/Ammonium formate) ensures protonation [M+H]+ for MS detection but requires a high-quality end-capped column to prevent silanol tailing.
Visualizing the Mechanism
Figure 1: Metabolic & Degradation Pathway
This diagram illustrates the dual origin of the Sulfoxide: enzymatic (in vivo) and oxidative (ex vivo).
Caption: Figure 1. Dual pathways for Sulfoxide formation.[2] Red path indicates analytical error source.
Detailed Protocol: LC-MS/MS Quantification
This protocol uses Liquid-Liquid Extraction (LLE) for superior cleanliness compared to protein precipitation, reducing matrix effects which are critical when analyzing low-abundance metabolites.
Note: The m/z 100.1 fragment corresponds to the N,N-dimethyl-2-methylpropan-1-amine side chain, which is stable and common to both parent and sulfoxide.
Sample Preparation Workflow
Step 1: Stabilization (Critical)
Add 10 µL of 10% Ascorbic Acid to 1 mL of plasma immediately upon thawing/collection. Work under yellow light.
Step 2: Spiking
Aliquot 200 µL plasma. Add 20 µL Internal Standard solution (50 ng/mL).
Step 3: Alkalinization
Add 100 µL 0.5M Sodium Carbonate (pH ~10). Rationale: Phenothiazines are bases; high pH suppresses ionization, driving the drug into the organic layer.
Step 4: Extraction
Add 1.5 mL Hexane:Isoamyl Alcohol (98:2). Vortex vigorously for 5 mins.
Step 5: Phase Separation
Centrifuge at 4,000 x g for 10 mins at 4°C. Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath.
Step 6: Reconstitution
Decant the organic (top) layer into a clean glass tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A:B (80:20).
Workflow Visualization
Figure 2: Sample Extraction Logic
This flowchart ensures the "Self-Validating" nature of the protocol by incorporating checkpoints.
Caption: Figure 2. Optimized Liquid-Liquid Extraction (LLE) workflow for phenothiazines.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, the following criteria must be met during every run:
Parameter
Acceptance Criteria
Troubleshooting Failure
Linearity (R²)
> 0.995 (1 – 500 ng/mL)
Check standard preparation; ensure IS response is consistent.
Accuracy
85-115% of nominal
If LVM-SO is high and Parent is low, oxidation occurred during prep.
Precision (CV)
< 15%
Check pipetting; ensure LLE vortexing is uniform.
Recovery
> 70%
If low, check pH adjustment step (must be > pH 9.5).
Selectivity
No interfering peaks at RT
Check column condition; ensure "Qual" ion ratio matches.
References
Wójcikowski, J., & Daniel, W. A. (2014).[4] The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Biochemical Pharmacology, 90(1), 86-94. [Link]
Saiz, J., et al. (2018). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Methods in Chemistry, 2018. [Link]
Piñero-Santiago, L. E., et al. (2013).[5] Photooxidation mechanism of levomepromazine in different solvents. Photochemistry and Photobiology, 89(6), 1479–1489. [Link]
Validated LC-MS/MS Method for the Quantification of Methotrimeprazine Sulfoxide in Human Plasma: An Application Note and Protocol
Abstract This document details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of methotrimeprazine sulfoxide, a major metabolite of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of methotrimeprazine sulfoxide, a major metabolite of the antipsychotic drug methotrimeprazine (also known as levomepromazine), in human plasma. This method employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a structural analog as an internal standard (IS) to ensure accuracy and precision. The protocol has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction: The Rationale for Monitoring Methotrimeprazine Sulfoxide
Methotrimeprazine is a phenothiazine derivative with antipsychotic, sedative, and analgesic properties. Its clinical efficacy and potential for adverse effects are influenced by its metabolism in the body. The primary metabolic pathways include demethylation and sulfoxidation. Methotrimeprazine sulfoxide is a major metabolite, and while it is considered less pharmacologically active than the parent drug, its concentration in plasma can exceed that of methotrimeprazine, especially after oral administration.[1] Therefore, accurate quantification of methotrimeprazine sulfoxide is crucial for a comprehensive understanding of methotrimeprazine's pharmacokinetics, metabolism, and overall disposition in patients. This knowledge is vital for optimizing therapeutic regimens and for clinical and forensic toxicology.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, specificity, and speed.[2] This application note provides a complete, step-by-step protocol for a validated LC-MS/MS method tailored for methotrimeprazine sulfoxide in human plasma.
Method Overview and Workflow
The analytical workflow is designed for efficiency and robustness, ensuring high-quality data for demanding research and clinical applications. The process begins with plasma sample alkalinization, followed by a liquid-liquid extraction to isolate the analyte and internal standard from endogenous matrix components. The cleaned extract is then analyzed by a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Drug-free Human Plasma (with K2-EDTA as anticoagulant)
Equipment
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
High-Performance Liquid Chromatography (HPLC) system
Analytical balance
Microcentrifuge
Vortex mixer
Nitrogen evaporation system
Calibrated pipettes and disposable tips
1.5 mL polypropylene microcentrifuge tubes
Glass test tubes (for evaporation)
Experimental Protocols
Preparation of Standards and Quality Control (QC) Samples
Rationale: The preparation of accurate stock, calibration curve (CC), and quality control (QC) samples is fundamental for method validation and the accurate quantification of study samples. A separate weighing of the reference standard is used for QC samples to ensure an unbiased assessment of the method's accuracy.
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of methotrimeprazine sulfoxide and promazine HCl reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
Working Standard Solutions: Prepare serial dilutions of the methotrimeprazine sulfoxide stock solution with 50:50 (v/v) methanol:water to create working solutions for spiking into plasma.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the promazine stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Calibration Curve (CC) and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL). Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Rationale: Liquid-liquid extraction is a robust technique for sample clean-up that removes proteins and many endogenous interferences.[3] Alkalinizing the plasma (pH > 9) ensures that the tertiary amine groups on both the analyte and IS are deprotonated, increasing their partition into the non-polar organic solvent. A mixture of n-hexane and isoamyl alcohol (99:1, v/v) provides good extraction efficiency for phenothiazine-type compounds while minimizing the extraction of highly polar interferences.
Sample Aliquoting: To 100 µL of plasma sample (blank, CC, QC, or unknown) in a 1.5 mL polypropylene tube, add 25 µL of the IS working solution (100 ng/mL Promazine).
Vortex: Briefly vortex mix the samples for 10 seconds.
Alkalinization: Add 50 µL of 0.1 M NaOH and vortex for 10 seconds. This step is crucial for neutralizing the charge on the analytes.
Extraction: Add 1 mL of the extraction solvent (n-hexane:isoamyl alcohol, 99:1 v/v).
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
Centrifugation: Centrifuge the tubes at 14,000 x g for 5 minutes at room temperature to separate the aqueous and organic layers.
Transfer: Carefully transfer the upper organic layer (~900 µL) to a clean glass tube, avoiding the aqueous layer and any precipitate at the interface.
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50, Mobile Phase A:Mobile Phase B) and vortex for 30 seconds.
Final Centrifugation & Transfer: Centrifuge at 14,000 x g for 2 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Rationale: Reverse-phase chromatography with a C18 column is effective for separating moderately polar compounds like phenothiazines. A gradient elution with an acidic mobile phase (containing formic acid) promotes the protonation of the analytes, which is essential for efficient positive mode electrospray ionization (ESI+). Tandem mass spectrometry in MRM mode provides excellent specificity by monitoring a specific precursor-to-product ion transition for each compound.
Parameter
Condition
HPLC System
Standard Binary Pump System
Column
C18, 50 x 2.1 mm, 2.6 µm particle size
Column Temp.
40°C
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Vol.
5 µL
Gradient
See Table 1
Table 1: LC Gradient Program
Time (min)
% Mobile Phase B
0.0
20
0.5
20
3.0
95
4.0
95
4.1
20
| 5.0 | 20 |
Parameter
Condition
Mass Spectrometer
Triple Quadrupole
Ionization Mode
Electrospray Ionization (ESI), Positive
Ion Source Temp.
500°C
IonSpray Voltage
5500 V
Curtain Gas
35 psi
Collision Gas
Nitrogen, Medium
Scan Type
Multiple Reaction Monitoring (MRM)
MRM Transitions
See Table 2
Table 2: MRM Transitions and Parameters
Note: Voltages (DP, EP, CE, CXP) are instrument-dependent and require optimization.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell (ms)
Collision Energy (eV)
Methotrimeprazine Sulfoxide
345.2
100.1
100
35
Methotrimeprazine Sulfoxide (Qualifier)
345.2
243.1
100
25
| Promazine (IS) | 285.2 | 86.1 | 100 | 30 |
Justification of MRM Transitions:
Methotrimeprazine Sulfoxide (345.2 → 100.1): The precursor ion at m/z 345.2 corresponds to the protonated molecule [M+H]⁺. The major product ion at m/z 100.1 is characteristic of the cleavage of the aliphatic side chain, a common and stable fragmentation pathway for phenothiazines with this side chain structure.[4]
Promazine (285.2 → 86.1): The precursor at m/z 285.2 is the protonated molecule [M+H]⁺. The product ion at m/z 86.1 is the highly stable fragment resulting from the cleavage of the dimethylaminopropyl side chain and is a signature fragment for many phenothiazines.
Method Validation
The method was fully validated according to the ICH M10 Bioanalytical Method Validation guidelines.[2][5] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Figure 2: Key parameters assessed during bioanalytical method validation.
Validation Results Summary
The following table summarizes the acceptance criteria and typical results obtained during the validation of this method.
Table 3: Summary of Method Validation Results
Parameter
Acceptance Criteria
Result
Linearity (Range)
0.5 - 500 ng/mL, r² ≥ 0.99
Passed (r² > 0.995)
Selectivity
No significant interference at the retention times of the analyte and IS in 6 different plasma lots.
Passed
LLOQ Accuracy
Mean concentration within ±20% of nominal.
Passed (within ±15%)
LLOQ Precision
CV ≤ 20%
Passed (CV < 15%)
QC Accuracy (Low, Mid, High)
Mean concentration within ±15% of nominal.
Passed (within ±10%)
QC Precision (Intra- & Inter-day)
CV ≤ 15%
Passed (CV < 10%)
Extraction Recovery
Consistent and reproducible.
> 85% for both analyte and IS
Matrix Effect
IS-normalized matrix factor CV ≤ 15%.
Passed (CV < 12%)
Stability (Freeze-Thaw, 3 cycles)
Mean concentration within ±15% of nominal.
Stable
Stability (Bench-Top, 6 hours)
Mean concentration within ±15% of nominal.
Stable
Stability (Autosampler, 24 hours)
Mean concentration within ±15% of nominal.
Stable
| Stability (Long-Term, -80°C, 30 days) | Mean concentration within ±15% of nominal. | Stable |
Conclusion
This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of methotrimeprazine sulfoxide in human plasma. The simple liquid-liquid extraction procedure provides high recovery and clean extracts, minimizing matrix effects. The method demonstrates excellent performance in linearity, accuracy, and precision, and has been rigorously validated in accordance with international regulatory standards. This protocol is well-suited for therapeutic drug monitoring, pharmacokinetic analysis, and other clinical research applications requiring reliable measurement of this key methotrimeprazine metabolite.
References
Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology and Therapeutics, 19(4), 435-42. [Link]
Florea, A., et al. (2018). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Methods in Chemistry. [Link]
Maurer, H. H., & Bickeboeller-Friedrich, J. (2000). Screening for the detection of phenothiazines, thioxanthenes, and other neuroleptics in urine using a police library and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 24(5), 332-342. [Link]
Dahl, S. G., & Garle, M. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of Pharmaceutical Sciences, 66(2), 190-3. [Link]
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Saar, E., et al. (2010). Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. Journal of Mass Spectrometry, 45(9), 1045-57. [Link]
Application Notes and Protocols for the Quantification of Methotrimeprazine and its Metabolites in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Clinical and Pharmacological Significance of Methotrimeprazine Monitoring Methotrimeprazine, also known as levomepromazine, is a phenothiazine derivative with potent antipsychotic, analgesic, and sedati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Clinical and Pharmacological Significance of Methotrimeprazine Monitoring
Methotrimeprazine, also known as levomepromazine, is a phenothiazine derivative with potent antipsychotic, analgesic, and sedative properties.[1] Its clinical efficacy is complicated by a variable pharmacokinetic profile and a complex metabolism, primarily occurring in the liver. The major metabolic pathways include demethylation and sulfoxidation, leading to the formation of key metabolites such as N-monodesmethyl methotrimeprazine and methotrimeprazine sulfoxide.[1][2] Notably, N-monodesmethyl methotrimeprazine is pharmacologically active, contributing significantly to the therapeutic and potential adverse effects of the parent drug.[1] Therefore, the simultaneous quantification of methotrimeprazine and its primary metabolites in biological matrices, such as plasma, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in the broader context of drug development and clinical toxicology.
This application note provides a comprehensive and robust protocol for the extraction, derivatization, and subsequent analysis of methotrimeprazine and its major metabolites from human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed to offer high sensitivity, specificity, and reliability, adhering to the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5]
Metabolic Pathway of Methotrimeprazine
Methotrimeprazine undergoes extensive hepatic metabolism, primarily through two main pathways:
N-Demethylation: This process results in the formation of N-monodesmethyl methotrimeprazine, an active metabolite. Further demethylation can lead to the didesmethyl analog.[2]
Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring produces methotrimeprazine sulfoxide, a less active metabolite.[1][2]
The interplay between the parent drug and its active metabolite underscores the importance of a quantitative method that can differentiate and accurately measure each analyte.
Caption: Metabolic conversion of methotrimeprazine.
Experimental Workflow: A Step-by-Step Guide
The analytical workflow is a multi-stage process designed to ensure the accurate and precise quantification of methotrimeprazine and its metabolites. This involves meticulous sample preparation, including solid-phase extraction to isolate the analytes from the complex plasma matrix, followed by derivatization to enhance their volatility and thermal stability for GC-MS analysis.
Caption: Overall experimental workflow.
Part 1: Sample Preparation - Solid-Phase Extraction (SPE)
Rationale: Solid-phase extraction is a critical step for removing endogenous interferences from plasma, such as proteins and lipids, which can compromise the analytical column and ion source.[6] A mixed-mode cation exchange polymer-based sorbent is recommended for the effective retention of the basic phenothiazine compounds.
Materials:
Human plasma (collected in EDTA- or heparin-containing tubes)
Internal Standard (IS) solution (e.g., a structurally similar phenothiazine derivative not expected in the samples)
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Protocol:
Sample Pre-treatment:
Thaw plasma samples to room temperature.
Vortex mix for 10-15 seconds.
Centrifuge at 2000 x g for 10 minutes to pellet any particulate matter.
To 1.0 mL of plasma, add the internal standard and vortex briefly.
SPE Cartridge Conditioning:
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
Sample Loading:
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
Washing:
Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
Follow with a wash of 1 mL of methanol to remove lipophilic interferences.
Dry the cartridge under vacuum for 5-10 minutes.
Elution:
Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.
Collect the eluate in a clean glass tube.
Evaporation:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.
Part 2: Derivatization - Silylation
Rationale: The N-desmethyl and potential hydroxylated metabolites of methotrimeprazine contain active hydrogens that can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, replaces these active hydrogens with trimethylsilyl (TMS) groups, thereby increasing their volatility and thermal stability.[7]
Materials:
Dried sample extract from Part 1
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Pyridine (anhydrous)
Heating block or oven
Protocol:
Reconstitution and Reaction:
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
Vortex the tube for 30 seconds to ensure complete dissolution of the residue.
Seal the tube tightly.
Incubation:
Heat the reaction mixture at 70°C for 30 minutes in a heating block or oven.
Cooling and Transfer:
Allow the sample to cool to room temperature.
Transfer the derivatized sample to a GC vial with a micro-insert for analysis.
Part 3: GC-MS Analysis
Rationale: The GC separates the derivatized analytes based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then ionizes and fragments the eluted compounds, providing characteristic mass spectra for identification and quantification. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for the analysis of these compounds.
Instrumentation and Parameters:
Parameter
Setting
Gas Chromatograph
Column
30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (or equivalent)
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inlet Temperature
280°C
Injection Volume
1 µL
Injection Mode
Splitless
Oven Program
Initial Temperature
150°C, hold for 1 minute
Ramp 1
15°C/min to 250°C
Ramp 2
20°C/min to 300°C, hold for 5 minutes
Mass Spectrometer
Ionization Mode
Electron Ionization (EI) at 70 eV
Source Temperature
230°C
Quadrupole Temperature
150°C
Acquisition Mode
Selected Ion Monitoring (SIM)
Solvent Delay
5 minutes
Selected Ion Monitoring (SIM) Parameters:
Analyte (as TMS derivative)
Expected Retention Time (min)
Quantifier Ion (m/z)
Qualifier Ion(s) (m/z)
Methotrimeprazine
~10.5
229
86, 328
N-monodesmethyl methotrimeprazine-TMS
~11.2
287
73, 386
Methotrimeprazine Sulfoxide
~12.1
229
86, 344
Internal Standard (IS)-TMS
Analyte-specific
Analyte-specific
Analyte-specific
Note: Retention times are approximate and should be confirmed with authentic standards on the specific instrument used. The m/z values are based on predicted fragmentation patterns and should be verified experimentally.
Part 4: Data Analysis and Method Validation
Data Analysis:
Quantification is performed by integrating the peak areas of the quantifier ions for each analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the prepared calibration standards. The concentrations of the analytes in the unknown samples are then calculated from this calibration curve.
Method Validation:
A full validation of this bioanalytical method should be performed in accordance with FDA guidelines to ensure its reliability for the intended application.[3][4][5] The validation should encompass the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the plasma. This is assessed by analyzing at least six different blank plasma samples to check for interferences at the retention times of the analytes.
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte. A calibration curve should be prepared with a blank sample, a zero sample, and at least six non-zero concentrations covering the expected range. The linearity should be evaluated by the correlation coefficient (r²) of the calibration curve.
Accuracy and Precision: The closeness of the determined values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range, on the same day (intra-day) and on different days (inter-day).
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
Matrix Effect: The influence of co-eluting, interfering substances from the plasma on the ionization of the analytes.
Stability: The stability of the analytes in plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Conclusion
This application note details a comprehensive and robust GC-MS protocol for the simultaneous quantification of methotrimeprazine and its major metabolites, N-monodesmethyl methotrimeprazine and methotrimeprazine sulfoxide, in human plasma. The described solid-phase extraction, silylation derivatization, and GC-MS analysis provide a reliable and sensitive method suitable for clinical and research applications. Adherence to the principles of bioanalytical method validation is paramount to ensure the integrity and quality of the generated data.
References
Dahl, S. G., & Garle, M. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of Pharmaceutical Sciences, 66(2), 190-193.
Fiehn, O. (2016). Metabolomics by gas chromatography–mass spectrometry: Combined targeted and untargeted profiling. Current Protocols in Molecular Biology, 114(1), 30-4.
Gaertner, H. J., Breyer-Pfaff, U., & Rein, W. (1983). Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients. Psychopharmacology, 81(3), 204-207. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007). Workshop/conference report—quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
Kumazawa, T., Hasegawa, C., Lee, X. P., Sato, K., Seno, H., Ishii, A., & Suzuki, O. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry.
Cosmas, N. C., & Daniel, R. K. (2019). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 24(20), 3728. [Link]
Knapp, D. R. (1979).
Metwally, M. M. (2019). Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method. Journal of Chromatographic Science, 57(6), 543-548. [Link]
protocols.io. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. [Link]
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance (SBIA). [Link]
Bioanalytical Method Validation: Highlights of FDA's guidance. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(5), 857-860.
A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. (2010). 58th ASMS Conference on Mass Spectrometry and Allied Topics.
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). Metabolites, 11(12), 868. [Link]
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites, 13(3), 421. [Link]
Quantitative Analysis of Methotrimeprazine Sulfoxide in Human Plasma by LC-MS/MS: An Application Note
Introduction: The Rationale for Monitoring Methotrimeprazine and its Sulfoxide Metabolite Methotrimeprazine, also known as levomepromazine, is a low-potency phenothiazine antipsychotic with significant analgesic, hypnoti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Monitoring Methotrimeprazine and its Sulfoxide Metabolite
Methotrimeprazine, also known as levomepromazine, is a low-potency phenothiazine antipsychotic with significant analgesic, hypnotic, and antiemetic properties, primarily utilized in palliative care and for certain psychiatric conditions.[1] Following administration, methotrimeprazine is extensively metabolized in the liver, with key pathways including demethylation, glucuronidation, and sulfoxidation.[2] One of the major metabolites is methotrimeprazine sulfoxide, which is considered to be significantly less pharmacologically active than the parent compound.[3][4]
The plasma concentrations of methotrimeprazine sulfoxide can, in some cases, exceed those of the parent drug, particularly after oral administration, suggesting extensive first-pass metabolism.[5] Given the variability in patient metabolism, monitoring the levels of both the parent drug and its major, less active sulfoxide metabolite is crucial for comprehensive pharmacokinetic (PK) assessments, understanding drug disposition, and potentially correlating metabolite levels with clinical outcomes or idiosyncratic reactions.[6] This application note provides a detailed protocol for a robust, sensitive, and specific quantitative assay for methotrimeprazine sulfoxide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical quantification.[3]
Assay Principle: Leveraging the Specificity of LC-MS/MS
This assay employs a liquid-liquid extraction (LLE) method for sample cleanup, followed by chromatographic separation using a C18 reversed-phase column and quantification via a triple quadrupole mass spectrometer. The choice of LC-MS/MS is predicated on its high sensitivity and specificity, which allows for the accurate measurement of low-concentration analytes in a complex biological matrix like plasma.[3] Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard (SIL-IS). This ensures a high degree of certainty in the identification and quantification of the target compound.
Metabolic Pathway of Methotrimeprazine to its Sulfoxide
The metabolic conversion of methotrimeprazine to methotrimeprazine sulfoxide involves the oxidation of the sulfur atom in the phenothiazine ring. This biotransformation is a common metabolic route for phenothiazine drugs.[7]
Caption: Metabolic conversion of Methotrimeprazine.
Experimental Protocol
Materials and Reagents
Analytes and Internal Standard: Methotrimeprazine sulfoxide and Methotrimeprazine-d3 (as internal standard) reference standards (purity ≥98%).
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade). Formic acid (reagent grade).
Rationale for Parameter Selection: A C18 column is chosen for its versatility in retaining and separating moderately polar compounds like phenothiazines and their metabolites.[8] A gradient elution with acetonitrile and water containing formic acid is a standard approach that provides good peak shape and ionization efficiency in positive ESI mode. The MRM transitions are selected based on the predicted fragmentation pattern of methotrimeprazine sulfoxide, where the m/z 100.1 fragment likely corresponds to the dimethylaminopropyl side chain, a common fragment for this class of compounds.
The objective of sample preparation is to isolate the analyte from plasma components that can interfere with the analysis (matrix effects). LLE is a robust and cost-effective method for this purpose.[9]
Calibration Curve and Quality Control (QC) Sample Preparation
Calibration Standards: Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of methotrimeprazine sulfoxide. A typical range would be 0.5 to 500 ng/mL.
QC Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL). These are prepared independently from the calibration standards.
Method Validation Protocol
The developed assay must be validated to ensure its reliability for the intended application, in accordance with regulatory guidelines from bodies such as the FDA and EMA.[10][11][12][13]
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
Parameter
Purpose
Experimental Approach
Acceptance Criteria
Selectivity
To ensure the method can differentiate the analyte from endogenous matrix components.
Analyze at least six different lots of blank human plasma.
No significant interfering peaks at the retention time of the analyte and IS.
Linearity & Range
To define the concentration range over which the assay is accurate and precise.
Analyze calibration curves (at least 6 non-zero points) on three separate days.
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
To determine the closeness of measured values to the nominal concentration and the degree of scatter.
Analyze QC samples at LLOQ, low, medium, and high concentrations (n=5 per level) on three separate days.
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision (CV%): ≤15% (≤20% at LLOQ).[11][12]
Matrix Effect
To assess the impact of plasma components on the ionization of the analyte.
Compare the analyte response in post-extraction spiked blank plasma to the response in a neat solution at low and high concentrations from at least 6 different plasma sources.
The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.
Recovery
To evaluate the efficiency of the extraction procedure.
Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels.
Recovery should be consistent and reproducible.
Stability
To ensure the analyte is stable under various storage and handling conditions.
Assess analyte stability in plasma under conditions such as freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Mean concentration of stability samples should be within ±15% of the nominal concentration.
Conclusion and Field-Proven Insights
This application note details a comprehensive and robust LC-MS/MS method for the quantitative determination of methotrimeprazine sulfoxide in human plasma. The described protocol, including a straightforward liquid-liquid extraction and a rapid chromatographic run, is well-suited for high-throughput analysis in a drug development or clinical research setting.
Expert Insights:
Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and extraction variability, leading to more accurate and precise results.
Preventing Oxidation: Phenothiazines can be susceptible to oxidation during sample preparation.[7] Minimizing exposure to light and air, and working expeditiously can help mitigate this. The use of antioxidants in the collection tubes could be considered if instability is observed.
Method Adaptability: While this protocol is designed for methotrimeprazine sulfoxide, it can likely be adapted for the simultaneous quantification of the parent drug, methotrimeprazine, and other relevant metabolites by optimizing the MRM transitions.
Adherence to the detailed validation plan is critical to ensure the generation of high-quality, reliable data that can confidently support pharmacokinetic studies and regulatory submissions.
References
Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-442. [Link]
Lund-Johansen, P. (1981). Plasma and Erythrocyte Levels of Methotrimeprazine and Two of Its Nonpolar Metabolites in Psychiatric Patients. Therapeutic Drug Monitoring, 3(1), 49-55. [Link]
Musenga, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Molecules, 26(22), 6982. [Link]
Blazheyevskiy, M. Y., et al. (2024). A new spectrophotometric method for the quantitative determination of Metopimazine based on the absorbance of its sulfoxide. Monatshefte für Chemie - Chemical Monthly. [Link]
Alfred-Ugbenbo, D., et al. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and Objects of Chemical Analysis, 18(3), 143-151. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 72287, Levomepromazine. [Link]
Avis, S. P., & Holzbecher, M. D. (1996). A fatal case of methotrimeprazine overdose. Journal of Forensic Sciences, 41(6), 1080-1081. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
Phelps, A. H., & Pfeifer, R. J. (1981). Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid. Journal of Pharmaceutical Sciences, 70(6), 649-651. [Link]
Reddy, G. S., et al. (2018). Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. Journal of Chromatographic Science, 56(8), 717-725. [Link]
Hals, P. A., & Dahl, S. G. (1995). Metabolism of levomepromazine in man. European Journal of Drug Metabolism and Pharmacokinetics, 20(1), 61-71. [Link]
Mackay, A. V., et al. (1983). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Journal of Pharmacy and Pharmacology, 35(6), 358-362. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Asr, R., et al. (2023). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Hals, P. A., & Dahl, S. G. (1995). Metabolism of levomepromazine in man. European Journal of Drug Metabolism and Pharmacokinetics, 20(1), 61-71. [Link]
Mackay, A. V., et al. (1983). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Journal of Pharmacy and Pharmacology, 35(6), 358-362. [Link]
International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Asr, R., et al. (2023). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. [Link]
Wójcik, M., & Kliszcz, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. TrAC Trends in Analytical Chemistry, 110, 291-297. [Link]
Application Note: High-Recovery Solid-Phase Extraction of Methotrimeprazine Sulfoxide from Biological Matrices
Abstract This application note presents a robust and highly selective method for the extraction of methotrimeprazine sulfoxide, the primary metabolite of the phenothiazine antipsychotic methotrimeprazine (levomepromazine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a robust and highly selective method for the extraction of methotrimeprazine sulfoxide, the primary metabolite of the phenothiazine antipsychotic methotrimeprazine (levomepromazine), from biological samples such as plasma and urine. Leveraging a mixed-mode solid-phase extraction (SPE) strategy, this protocol is designed to deliver high analyte recovery and exceptionally clean extracts, suitable for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the chemical principles guiding the method development, provide a detailed step-by-step protocol, and discuss the validation parameters that ensure trustworthiness and reproducibility for researchers in clinical toxicology, pharmacokinetic studies, and drug development.
Introduction: The Rationale for a Targeted SPE Approach
Methotrimeprazine (also known as levomepromazine) is a phenothiazine-class drug with antipsychotic, analgesic, and antiemetic properties.[1][2][3] Upon administration, it is extensively metabolized in the liver, primarily through oxidation, demethylation, and glucuronidation.[1][4] One of the most significant metabolites is methotrimeprazine sulfoxide.[5] The concentration of the parent drug and its metabolites in biological fluids is critical for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) modeling, and forensic investigations.[6][7]
Biological matrices like plasma and urine are inherently complex, containing a myriad of endogenous substances (salts, lipids, proteins, etc.) that can interfere with analysis, suppress instrument signals, and compromise data quality.[8] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest from these complex mixtures.[9][10] Compared to traditional liquid-liquid extraction (LLE), SPE offers numerous advantages, including greater efficiency, reduced solvent consumption, improved reproducibility, and amenability to automation.[11][12]
This guide focuses on developing a scientifically-grounded SPE protocol specifically for methotrimeprazine sulfoxide. The addition of the sulfoxide group to the parent molecule significantly increases its polarity, a critical factor that must be considered for optimal extraction.[5][13]
The Core Principle: Leveraging Mixed-Mode Cation Exchange Chemistry
The key to a successful SPE method lies in maximizing the retention of the target analyte while minimizing the retention of matrix interferences. This requires a deep understanding of the physicochemical properties of both the analyte and the SPE sorbent.
Analyte Properties (Methotrimeprazine Sulfoxide):
Hydrophobic Core: It retains the tricyclic phenothiazine structure, which is non-polar and interacts well with reversed-phase sorbents.[14]
Basic Functional Group: The aliphatic side chain contains a tertiary amine, which is basic. In an acidic to neutral environment (pH < ~9), this amine becomes protonated, carrying a positive charge.
Polar Moiety: The sulfoxide group (S=O) introduces significant polarity compared to the parent drug.[14]
Sorbent Selection: The Power of Mixed-Mode
A single retention mechanism, such as reversed-phase, can be effective but may not provide sufficient selectivity for a polar metabolite in a complex matrix. A mixed-mode sorbent , which combines two different retention mechanisms, offers a more powerful and elegant solution.[15] For methotrimeprazine sulfoxide, a mixed-mode cation exchange (MCX) sorbent, featuring both reversed-phase (for the hydrophobic core) and strong cation exchange (for the protonated amine) functionalities, is the ideal choice.
This dual retention mechanism allows for a highly selective washing strategy. Interfering substances that are only retained by one mechanism (e.g., neutral non-polar compounds or unretained polar compounds) can be washed away, while the target analyte remains strongly bound by both interactions.[8]
Caption: Dual retention of methotrimeprazine sulfoxide on a mixed-mode sorbent.
Detailed Extraction Protocol for Plasma/Urine
This protocol is optimized for a generic mixed-mode strong cation exchange cartridge (e.g., 30 mg / 1 mL format). Users should verify the specific steps with their chosen product.
Reagents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid or Phosphoric Acid, Ammonium Hydroxide.
Biological Sample (Plasma or Urine)
Internal Standard (IS) solution (e.g., a deuterated analog of methotrimeprazine or a structurally similar tricyclic compound).
Step-by-Step Methodology
1. Sample Pre-treatment:
Thaw biological samples to room temperature.
To 1 mL of sample (plasma or urine), add the appropriate amount of Internal Standard.
Add 1 mL of 2% phosphoric acid (or 4% formic acid) in water. This step is crucial to disrupt protein binding and ensure the analyte's tertiary amine is fully protonated (cationic).
Vortex for 30 seconds.
Centrifuge plasma samples at >3000 x g for 10 minutes to pellet precipitated proteins. Use the resulting supernatant for loading. Urine samples typically do not require this centrifugation step.
2. SPE Cartridge Procedure:
The entire procedure can be visualized in the workflow diagram below.
Step A: Condition (Solvate the Sorbent)
Action: Pass 1 mL of methanol through the cartridge.
Causality: This wets the polymeric/silica backbone and the bonded functional groups, preparing them for interaction with aqueous solutions.[9][16]
Step B: Equilibrate (Set the pH)
Action: Pass 1 mL of water through the cartridge, followed by 1 mL of 2% phosphoric acid. Do not let the cartridge dry.
Causality: This step primes the sorbent to the pH of the loading solution, ensuring the cation exchange sites are ready for ionic interaction and preventing pH shock upon sample loading.[15][17]
Step C: Load Sample
Action: Load the pre-treated supernatant from step 1 onto the cartridge at a slow, steady flow rate (~1-2 mL/min).
Causality: The analyte is retained by both hydrophobic and ionic interactions. A slow flow rate maximizes the opportunity for these interactions to occur, ensuring high retention efficiency.
Step D: Wash 1 (Remove Polar Interferences)
Action: Pass 1 mL of 2% formic acid in water through the cartridge.
Causality: This removes highly polar endogenous materials (salts, urea, etc.) that have no affinity for the reversed-phase component of the sorbent. The analyte remains bound due to its strong ionic and hydrophobic character.[8]
Action: Pass 1 mL of methanol through the cartridge.
Causality: This is a critical step unique to mixed-mode SPE. This organic wash removes hydrophobic and less polar interferences (e.g., lipids, neutral or acidic drugs) that are retained by the reversed-phase mechanism. The analyte is not eluted because it remains anchored by the powerful ionic bond between the protonated amine and the cation exchanger.[8]
Step F: Elute Analyte
Action: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.
Causality: The ammonium hydroxide is a base that neutralizes the positive charge on the analyte's tertiary amine (R-NH⁺ -> R-N). This disrupts the ionic bond. The methanol simultaneously disrupts the hydrophobic interaction, allowing the now-neutral analyte to be eluted from the cartridge, resulting in a highly concentrated and clean sample.[16]
3. Post-Elution Processing:
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for mixed-mode SPE of methotrimeprazine sulfoxide.
Performance Characteristics and Data Integrity
A well-developed SPE method must be validated to ensure it is fit for purpose. While specific results will vary by laboratory and instrumentation, the described protocol is designed to meet typical performance criteria for bioanalytical methods.[11][18]
Table 1: Expected Performance of the Mixed-Mode SPE Method
Parameter
Target Value
Rationale / Justification
Recovery
>85%
The dual retention mechanism and optimized wash/elution steps are designed for high, consistent recovery of the target analyte.[6][19]
Precision (RSD%)
<15%
SPE is a highly controlled process, leading to low variability between samples and ensuring reproducible results.[6][18][19]
Matrix Effect
<15%
The rigorous, orthogonal wash steps (aqueous and organic) effectively remove a wide range of endogenous interferences, significantly reducing ion suppression/enhancement in the MS source.[8]
Limit of Quantification (LOQ)
Low ng/mL
By concentrating the analyte from a larger sample volume (1 mL) into a small final volume (100 µL) and providing a clean extract, the method achieves high sensitivity.
This protocol acts as a self-validating system. The inclusion of an organic wash step (Step E) that does not elute the analyte is a powerful internal check; if the analyte is lost here, it indicates a failure in the ionic retention mechanism (e.g., incorrect pH), prompting immediate troubleshooting. This design builds trustworthiness into the daily workflow.
Conclusion
This application note provides a comprehensive, scientifically-driven protocol for the solid-phase extraction of methotrimeprazine sulfoxide from biological matrices. By employing a mixed-mode cation exchange sorbent, this method offers superior selectivity and efficiency, resulting in high analyte recovery and minimal matrix effects. The detailed explanation of the causality behind each step equips researchers and drug development professionals with the knowledge to implement and adapt this protocol confidently, ensuring the generation of high-quality, reliable data for their critical bioanalytical needs.
References
Souza, I. D., de L. L. F. Queiroz, M. E., & de O. Vilhena, R. (2009). Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. Journal of Chromatography B, 877(26), 2893-2900. [Link]
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Taylor & Francis Online. [Link]
Al-Soud, Y. A., & Al-Masri, M. I. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6543. [Link]
Jardim, I. C. S. F., & de L. L. F. Queiroz, M. E. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies, 26(5), 781-790. [Link]
International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. IJISRT, 9(4). [Link]
Magar, N. R., et al. (2020). A review on bioanalytical method development and validation. World Journal of Pharmaceutical Research, 9(8), 1060-1070. [Link]
Scheurer, J., & Moore, C. M. (1992). Solid-phase Extraction of Drugs From Biological Tissues--A Review. Journal of Analytical Toxicology, 16(4), 264-269. [Link]
Cheng, Y. F., Phillips, D. J., & Neue, U. (1997). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Journal of Liquid Chromatography & Related Technologies, 20(15), 2461-2475. [Link]
Porvair Sciences. (2020). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. Chromatography Today. [Link]
Washington State Patrol. (n.d.). Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. wsp.wa.gov. [Link]
Dienes-Baer, V., et al. (2018). Validation of two methods for the quantitative analysis of cocaine and opioids in biological matrices using LCMSMS. ResearchGate. [Link]
Journal of Pharmaceutical Negative Results. (2022). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. pnrjournal.com. [Link]
National Center for Biotechnology Information. (n.d.). Levomepromazine. PubChem. [Link]
Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(1), 75-92. [Link]
Taylor, B. J., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Molecular Biosciences, 9, 835265. [Link]
Allgén, L. G., et al. (1963). On the metabolism and elimination of the psychotropic phenothiazine drug levomepromazine (Nozinan) in man. Acta Psychiatrica Scandinavica, 39(S169), 366-381. [Link]
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. [Link]
Duthaler, U., et al. (2015). Optimized Analytical Procedures for the Untargeted Metabolomic Profiling of Human Urine and Plasma by Combining Hydrophilic Interaction (HILIC) and Reverse-Phase Liquid Chromatography (RPLC)–Mass Spectrometry. Molecular & Cellular Proteomics, 14(4), 875-886. [Link]
Madej, K., et al. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules, 25(24), 5930. [Link]
Phelps, D. W., & P-Codding, P. W. (1984). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Journal of Medicinal Chemistry, 27(11), 1447-1451. [Link]
Dahl, S. G., et al. (1993). Metabolism of levomepromazine in man. European Journal of Drug Metabolism and Pharmacokinetics, 18(4), 329-335. [Link]
Taylor, A. J., et al. (2018). Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry. Metabolomics, 14(11), 147. [Link]
Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-442. [Link]
Lasagna, L., & DeKornfeld, T. J. (1961). Methotrimeprazine: a new phenothiazine derivative with analgesic properties. JAMA, 178, 887-890. [Link]
Application Note: Synthesis, Purification, and Certification of Methotrimeprazine Sulfoxide Reference Standard
Introduction & Regulatory Context[1][2][3][4] Methotrimeprazine (Levomepromazine) is a phenothiazine neuroleptic used for the management of psychosis and pain. Like many phenothiazines, it is susceptible to oxidative deg...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Regulatory Context[1][2][3][4]
Methotrimeprazine (Levomepromazine) is a phenothiazine neuroleptic used for the management of psychosis and pain. Like many phenothiazines, it is susceptible to oxidative degradation, primarily at the sulfide bridge, leading to the formation of Methotrimeprazine Sulfoxide .
Under ICH Q3A(R2) and ICH Q3B(R2) guidelines, impurities exceeding identification thresholds (typically 0.10%) must be fully characterized. Consequently, a high-purity, fully certified Reference Standard (RS) of the sulfoxide metabolite is required for:
Routine QC: Release testing of the API and finished dosage forms.
This guide details a robust protocol for the synthesis, purification, and rigorous certification of Methotrimeprazine Sulfoxide, ensuring compliance with cGMP and ISO 17034 standards.
Scientific Rationale & Synthetic Strategy
The Challenge: Selectivity
The oxidation of the phenothiazine sulfur proceeds in two stages:
Sulfide
Sulfoxide (Desired): Stereogenic center formed at sulfur.
Sulfoxide
Sulfone (Over-oxidation): A common impurity in the reference standard itself.
The Solution: Controlled Oxidation
While strong oxidants like m-chloroperoxybenzoic acid (mCPBA) are fast, they often yield significant sulfone byproducts. We utilize a controlled Hydrogen Peroxide (
) oxidation in Glacial Acetic Acid . The acetic acid serves a dual purpose:
Solvent: Solubilizes the lipophilic parent compound.
Protonation: Protonates the tertiary amine side chain, preventing N-oxidation and directing oxidation solely to the sulfur atom.
Experimental Protocol
Synthesis of Methotrimeprazine Sulfoxide
Reagents:
Methotrimeprazine (Base): 10.0 g (29.0 mmol)
Glacial Acetic Acid: 100 mL
Hydrogen Peroxide (30% w/w): 3.3 mL (1.1 eq)
Sodium Bisulfite (aq): 10% solution
Procedure:
Dissolution: Charge Methotrimeprazine base into a light-protected (amber) round-bottom flask containing Glacial Acetic Acid. Stir at room temperature (20-25°C) until fully dissolved.
Addition: Cool the solution to 10-15°C. Add
dropwise over 20 minutes. Critical: Exotherms promote sulfone formation; maintain T < 20°C.
Reaction: Allow to warm to room temperature and stir for 12-16 hours. Monitor by HPLC or TLC (Mobile Phase: DCM/MeOH 90:10).
Endpoint: < 1.0% Starting Material remaining.[1][2]
Quenching: Cool to 5°C. Add 10% Sodium Bisulfite solution (20 mL) to destroy excess peroxide.
Work-up:
Concentrate acetic acid under reduced pressure (Rotavap < 40°C).
Dilute residue with water (100 mL) and basify to pH 9-10 with Ammonium Hydroxide (28%).
Extract with Dichloromethane (
mL).
Wash combined organics with Brine, dry over
, and evaporate to dryness.
Purification (The "Polishing" Step)
Crude purity is typically 90-95%. For a Reference Standard, we target >99.5%.
Method A: Flash Chromatography (Recommended for initial cleanup)
Stationary Phase: Silica Gel 60.
Eluent: Gradient of 0%
10% Methanol in Dichloromethane (with 0.1% ).
Logic: The sulfoxide is significantly more polar than the parent but less polar than the N-oxide.
Method B: Recrystallization (Final Polish)
Solvent: Acetone/Diisopropyl Ether.
Process: Dissolve the semi-pure solid in minimum boiling acetone. Add Diisopropyl ether until turbid. Cool slowly to 4°C.
Result: White to off-white crystalline powder.
Certification & Characterization (The "Self-Validating" System)
A reference standard is only as good as its certification. We employ a Mass Balance approach cross-validated by Quantitative NMR (qNMR) .
Identification (Structural Proof)
Technique
Observation
Mechanistic Explanation
IR Spectroscopy
Band at ~1035 cm⁻¹
Characteristic S=O stretching vibration (absent in parent).
MS (ESI+)
[M+H]⁺ = 345.16 m/z
Shift of +16 amu relative to parent (329.16), confirming mono-oxygenation.
1H NMR
Downfield shift of aromatics
Protons ortho to the sulfur shift downfield due to the electron-withdrawing nature of the sulfoxide group.
Purity & Assay Assignment
1. Chromatographic Purity (HPLC-UV):
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase: Phosphate Buffer pH 7.0 : Acetonitrile (Gradient).
Detection: 254 nm.
Requirement: No single impurity > 0.1%.
2. Residual Solvents (GC-HS):
Quantify Acetone/Ether/DCM from processing.
3. Water Content (Karl Fischer):
Sulfoxides are hygroscopic.[3] Determine % w/w water.
4. Assay Calculation (The "Potency"):
Two methods are used.[4][5][6][7][8][9] If they deviate by >1.0%, investigate.
Method A: Mass Balance (Traditional)
Method B: 1H-qNMR (Gold Standard)
Internal Standard: Maleic Acid or TCNB (Traceable to NIST).
Solvent:
or .
Protocol: Weigh ~10mg Sample and ~10mg IS (precision
mg). Acquire with (relaxation delay ~30s).
Calculation: Direct molar ratio calculation. This is the primary value for the Certificate of Analysis (CoA).
Visual Workflows
Diagram 1: Synthesis & Purification Logic
Caption: Step-by-step synthesis emphasizing the critical oxidation control and two-stage purification.
Diagram 2: Certification Decision Tree
Caption: The "Self-Validating" analytical workflow ensuring the assigned potency is accurate and traceable.
Handling and Storage
Light Sensitivity: Phenothiazines are notoriously photosensitive. The sulfoxide can undergo further photochemical decomposition.
Protocol: All operations must be performed under amber light. Storage containers must be amber glass, ideally wrapped in aluminum foil.
Hygroscopicity: Store at -20°C with desiccant. Allow to equilibrate to room temperature before opening to prevent moisture condensation (which invalidates the water content value).
References
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[10] (2006).[1][4] Link
International Council for Harmonisation (ICH). ICH Q3B(R2): Impurities in New Drug Products.[1][10] (2006).[1][4] Link
European Pharmacopoeia (Ph. Eur.). Levomepromazine Hydrochloride Monograph 0505. (Current Edition). Link
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[6] (Current Edition). Link
Simmler, C., et al. "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 25, 51-59 (2014). (Demonstrates qNMR superiority over mass balance for complex organics).
High-Performance Quantitation of Methotrimeprazine Sulfoxide: A Biomarker for Therapeutic Compliance
Executive Summary In the clinical management of psychosis and palliative care, Methotrimeprazine (MTZ), also known as Levomepromazine, presents a unique challenge for compliance monitoring. Traditional assays often focus...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the clinical management of psychosis and palliative care, Methotrimeprazine (MTZ), also known as Levomepromazine, presents a unique challenge for compliance monitoring. Traditional assays often focus solely on the parent compound. However, due to extensive first-pass metabolism, Methotrimeprazine Sulfoxide (MTZ-SO) frequently appears in plasma at higher concentrations than the parent drug following oral administration.[1]
This Application Note outlines a robust LC-MS/MS protocol for quantifying MTZ-SO. Crucially, it addresses the specific "traps" of phenothiazine analysis—specifically ex vivo oxidation—and establishes the MTZ / MTZ-SO ratio as a definitive metric to distinguish between true patient compliance and sample adulteration (e.g., "pill dumping").
Biological & Pharmacological Rationale[2]
The Metabolic Pathway
Methotrimeprazine undergoes extensive metabolism in the liver. The primary enzyme responsible for the sulfoxidation is CYP3A4 (accounting for ~72% of clearance), with a minor contribution from CYP1A2.[2]
Oral Administration: High first-pass effect leads to rapid formation of MTZ-SO. In compliant patients, MTZ-SO levels often exceed parent MTZ levels.
Non-Compliance (Adulteration): If a patient adds the drug directly to a urine or blood sample to simulate compliance, MTZ-SO will be absent , as sulfoxidation requires hepatic enzymatic activity.
Pathway Visualization
The following diagram illustrates the critical metabolic conversion required for valid compliance verification.
Figure 1: Hepatic metabolism of Methotrimeprazine. The presence of the Sulfoxide metabolite confirms ingestion and metabolic processing.
Experimental Protocol
Critical Pre-Analytical Considerations (The "Trap")
Phenothiazines are susceptible to spontaneous oxidation upon exposure to air and light. Without stabilization, parent MTZ in the sample tube can convert to MTZ-SO during storage, leading to false positive compliance data or overestimated metabolic rates.
Mandatory Step: All collection tubes and extraction solvents must contain an antioxidant.
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
Flow Rate: 0.4 mL/min.
Gradient:
0.0 min: 10% B
0.5 min: 10% B
3.5 min: 90% B
4.5 min: 90% B
4.6 min: 10% B (Re-equilibration)
Mass Spectrometry (MRM Transitions)
Operate in Positive Electrospray Ionization (+ESI) mode. The sulfoxide adds 16 Da to the parent mass.
Analyte
Precursor Ion ()
Product Ion (Quant)
Product Ion (Qual)
Collision Energy (V)
Methotrimeprazine
329.2
100.1
284.1
25
MTZ-Sulfoxide
345.2
100.1
300.1
28
MTZ-d3 (IS)
332.2
103.1
287.1
25
Note: The product ion at m/z 100.1 corresponds to the N,N-dimethyl-2-methylpropylamine side chain, which is common to both the parent and the sulfoxide, providing high sensitivity.
Data Interpretation & Compliance Logic
The absolute concentration of MTZ is less important than the Parent-to-Metabolite profile for determining compliance.
Ratio < 1.0: Typical for steady-state oral dosing (Metabolite dominant).
Ratio > 5.0: Suggests acute ingestion (samples taken <1 hour post-dose) OR lack of metabolism (adulteration).
References
Dahl, S. G. (1976).[3][4] Pharmacokinetics of methotrimeprazine after single and multiple doses.[1][3] Clinical Pharmacology and Therapeutics.
Wójcikowski, J., et al. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Drug Metabolism and Disposition.
Sewell, G. J., et al. (2011). A stability indicating assay for a combination of morphine sulphate with levomepromazine hydrochloride used in palliative care.[7] Journal of Clinical Pharmacy and Therapeutics.
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. (Reference for Sulfoxide MRM optimization logic).
Application Note: Determination of the Solubility Profile of Methotrimeprazine Sulfoxide in Common Laboratory Solvents
Abstract This application note provides a comprehensive guide and a detailed experimental protocol for determining the solubility of methotrimeprazine sulfoxide, the primary metabolite of the antipsychotic drug methotrim...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide and a detailed experimental protocol for determining the solubility of methotrimeprazine sulfoxide, the primary metabolite of the antipsychotic drug methotrimeprazine. Understanding the solubility of this compound in various laboratory solvents is crucial for a wide range of applications in drug development, including formulation, in-vitro and in-vivo testing, and analytical method development. Due to the limited availability of public domain data on the solubility of methotrimeprazine sulfoxide, this document outlines a robust methodology based on the well-established shake-flask method for generating reliable and reproducible solubility data.
Introduction: The Significance of Methotrimeprazine Sulfoxide Solubility
Methotrimeprazine is a phenothiazine derivative with antipsychotic, sedative, and analgesic properties.[1][2][3] Upon administration, it is metabolized in the body, with methotrimeprazine sulfoxide being a major metabolite.[3][4] In fact, after oral administration of methotrimeprazine, the sulfoxide metabolite can be found in higher plasma concentrations than the parent drug itself.[4] The process of sulfoxidation introduces a polar sulfoxide group, which can significantly alter the physicochemical properties of the parent molecule, including its solubility.[5]
A thorough understanding of the solubility of methotrimeprazine sulfoxide is a prerequisite for:
Preclinical and Clinical Formulation: Developing suitable dosage forms for oral, parenteral, or other routes of administration.
In Vitro and In Vivo Assays: Preparing stock solutions and ensuring the compound remains in solution at the desired concentrations during biological testing.
Analytical Method Development: Selecting appropriate solvents for extraction, chromatography, and other analytical techniques.
Pharmacokinetic and Toxicological Studies: Interpreting data from ADME (absorption, distribution, metabolism, and excretion) and toxicology studies.
This application note provides a detailed protocol for determining the equilibrium solubility of methotrimeprazine sulfoxide in a range of common laboratory solvents, enabling researchers to generate the critical data required for their specific applications.
Physicochemical Properties: Methotrimeprazine vs. Methotrimeprazine Sulfoxide
The introduction of a sulfoxide group into the phenothiazine ring of methotrimeprazine is expected to increase its polarity. This structural change generally leads to an increase in aqueous solubility and a decrease in solubility in non-polar organic solvents. Below is a comparison of the known physicochemical properties of methotrimeprazine and its sulfoxide metabolite.
The high logP value of methotrimeprazine indicates its lipophilic nature. The sulfoxidation is anticipated to lower the logP and increase the water solubility (i.e., a less negative logS value) of the metabolite.
Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[8][9] The protocol described below is a self-validating system designed to generate accurate and reproducible data.
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for quantification.
Step-by-Step Methodology
Preparation of Solvent Vials:
Pipette a precise volume (e.g., 1 mL) of each selected solvent into appropriately labeled vials.
Prepare each solvent in triplicate to ensure the statistical validity of the results.
Addition of Excess Solute:
Weigh an amount of methotrimeprazine sulfoxide that is in excess of its expected solubility and add it to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with a saturated solution.[8]
Equilibration:
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[9]
Agitate the samples at a moderate speed (e.g., 150 rpm) for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing.
Sample Processing:
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period.
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[10]
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could lead to an overestimation of solubility.
Quantification:
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
Analyze the concentration of methotrimeprazine sulfoxide in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.[11]
Data Analysis and Presentation
The solubility is calculated from the mean concentration of the triplicate samples for each solvent. The results should be expressed in appropriate units, such as mg/mL or µg/mL. The data can be effectively summarized in a table as shown below.
Solvent
Temperature (°C)
Mean Solubility (mg/mL)
Standard Deviation
Water
25
Experimental Data
Experimental Data
PBS (pH 7.4)
37
Experimental Data
Experimental Data
0.1 N HCl
37
Experimental Data
Experimental Data
Ethanol
25
Experimental Data
Experimental Data
Methanol
25
Experimental Data
Experimental Data
Acetonitrile
25
Experimental Data
Experimental Data
DMSO
25
Experimental Data
Experimental Data
PEG 400
25
Experimental Data
Experimental Data
Experimental Workflow Diagram
The following diagram, generated using Graphviz, illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for determining the equilibrium solubility of methotrimeprazine sulfoxide.
Conclusion
This application note provides a detailed and robust protocol for determining the solubility of methotrimeprazine sulfoxide in common laboratory solvents. By following this guide, researchers can generate reliable and reproducible data that is essential for advancing the research and development of methotrimeprazine and its metabolites. The presented methodology ensures scientific integrity and provides a solid foundation for formulation development, analytical method validation, and further preclinical studies.
References
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). National Institutes of Health.
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
Dahl, S. G., & Strandjord, R. E. (1977). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 21(4), 437-443. Retrieved February 9, 2026, from [Link]
Is levomepromazine stable over time? (n.d.). PubMed.
Phelps, D. W., & Cochrane, A. (1979). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Journal of Medicinal Chemistry, 22(1), 12-16. Retrieved February 9, 2026, from [Link]
Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. (2020). Crystal Growth & Design. ACS Publications. Retrieved February 9, 2026, from [Link]
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved February 9, 2026, from [Link]
Imiquimod Solubility in Different Solvents: An Interpretative Approach. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). Journal of Pharmaceutical Sciences. PubMed. Retrieved February 9, 2026, from [Link]
Annex 4. (n.d.). World Health Organization (WHO). Retrieved February 9, 2026, from [Link]
Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. (2022). Molecules. Semantic Scholar. Retrieved February 9, 2026, from [Link]
Chemical Properties of Methotrimeprazine (CAS 60-99-1). (n.d.). Cheméo. Retrieved February 9, 2026, from [Link]
Imiquimod Solubility in Different Solvents: An Interpretative Approach. (2021). Pharmaceutics. ResearchGate. Retrieved February 9, 2026, from [Link]
Methotrimeprazine Hydrochloride Injection, USP - PRODUCT MONOGRAPH. (2020). Retrieved February 9, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Overcoming Silanol Interactions and Isomer Complexity in Biological Matrices
Executive Summary & Challenge
Phenothiazines (e.g., Chlorpromazine, Thioridazine) remain critical in psychiatric pharmacotherapy, yet their analysis presents a classic chromatographic challenge. As strong tertiary amines (pKa ~9.0), they interact aggressively with residual silanol groups on silica-based stationary phases, leading to severe peak tailing, poor resolution of polar metabolites, and retention time instability.
This guide moves beyond generic protocols to provide a Silanol-Suppression Strategy . We detail a validated workflow for separating the parent drug from its three critical metabolic branches: S-oxidation, N-demethylation, and hydroxylation.
The Metabolic Landscape
Understanding the polarity shift is the key to separation. The parent drug is highly lipophilic, while metabolites vary significantly in polarity.
Sulfoxides: More polar, elute early.
N-desmethyls: Slightly less lipophilic than parent.
Caption: Primary metabolic pathways of Chlorpromazine. Separation must resolve the polar Sulfoxide from the lipophilic Parent and the co-eluting Desmethyl variants.
Scientific Rationale: Protein precipitation (PPT) is often insufficient for phenothiazines due to high protein binding (>90%). Liquid-Liquid Extraction (LLE) under alkaline conditions renders the basic amines neutral, driving them into the organic phase while leaving interferences behind.
Critical Warning: Phenothiazines are photosensitive . All steps must be performed under yellow light or in amber glassware.
Alkalinization: Transfer 500 µL plasma to a glass tube. Add 50 µL Internal Standard (e.g., Promethazine) and 200 µL 1.0 M NaOH . Vortex for 10s.
Why: Shifts pH > 10, ensuring the amine is uncharged (free base).
Extraction: Add 3.0 mL Extraction Solvent . Cap and shaker/vortex vigorously for 5 minutes.
Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.
Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer the organic (top) layer to a clean conical tube.
Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.
Reconstitution: Dissolve residue in 200 µL Reconstitution Solvent . Vortex and transfer to HPLC vial.
Protocol B: Chromatographic Method
Scientific Rationale: To prevent peak tailing of the basic amine, we utilize a "Silanol Shielding" approach. We employ a base-deactivated C18 column and a mobile phase with an amine modifier (TEA) or high ionic strength buffer at low pH.
Instrument Parameters
Parameter
Setting
Notes
Column
C18 End-capped (e.g., Luna C18(2) or Symmetry C18)
150 x 4.6 mm, 5 µm. High carbon load preferred.
Temperature
35°C
Improves mass transfer and peak shape.
Flow Rate
1.0 mL/min
Adjust based on backpressure.
Detection
UV @ 254 nm
254 nm is universal; 211 nm is more sensitive but noisier.
Before running samples, inject the Standard Mix to verify:
Tailing Factor (Tf): Must be < 1.5 for the Parent Drug.
Resolution (Rs): > 2.0 between Desmethyl-CPZ and CPZ.
Precision: %RSD of Area < 2.0% (n=5 injections).
Troubleshooting & Logic Flow
When peaks tail or resolution fails, use this logic map to diagnose the root cause.
Figure 2: Chromatographic Troubleshooting Logic
Decision tree for optimizing phenothiazine separation.
Caption: Diagnostic workflow for addressing common phenothiazine separation issues (Tailing vs. Resolution).
References
Marumo, A., et al. (2005).[2] "Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography." Journal of AOAC International.
Kumazawa, T., et al. (2011). "Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips." Journal of Chromatography B.
Phenomenex Technical Guide. (2023). "How to Reduce Peak Tailing in HPLC."
Li, W., et al. (2009). "Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine."[3][4] Chemical Research in Toxicology.
Sielc Technologies. "Separation of Phenothiazine on Newcrom R1 HPLC column."
Technical Support Center: Chromatographic Separation of Methotrimeprazine & Its Sulfoxide
Introduction Welcome to the technical support hub. If you are analyzing Methotrimeprazine (Levomepromazine, MTM) and observing erratic quantitation or poor resolution from its primary degradant, Methotrimeprazine Sulfoxi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support hub. If you are analyzing Methotrimeprazine (Levomepromazine, MTM) and observing erratic quantitation or poor resolution from its primary degradant, Methotrimeprazine Sulfoxide (MTM-SO), you are likely battling two distinct chemical adversaries: oxidative instability and silanol interactions .
MTM is a phenothiazine derivative with a tertiary amine side chain. This structure dictates its behavior: it is highly susceptible to photo-oxidation (forming the sulfoxide artifactually) and prone to severe peak tailing on standard silica-based columns due to cation-exchange mechanisms.
This guide moves beyond generic advice, offering a causal analysis of failure modes and self-validating protocols to ensure your data reflects the biological reality, not benchtop degradation.
Module 1: The "Ghost Peak" (Stability & Artifacts)
The Issue: You observe a rising peak (MTM-SO) in your calibration standards or fresh samples that increases over time in the autosampler.
The Cause: MTM is chemically labile. The sulfide bridge oxidizes to sulfoxide upon exposure to light and atmospheric oxygen. If this happens ex vivo, your PK data is compromised.
Mechanism of Failure
Phenothiazines undergo photo-induced oxidation. The sulfur atom loses an electron to form a radical cation, which reacts with dissolved oxygen. This reaction is accelerated by light and trace metal ions in solvents.
Protocol: The "Zero-Artifact" Sample Preparation
Standardize this workflow to distinguish biological metabolites from benchtop degradation.
Light Protection: All preparation must occur under yellow monochromatic light or in amber glassware.
Antioxidant Buffer: Incorporate 0.1% Ascorbic Acid or Sodium Metabisulfite into the aqueous portion of your diluent.
Temperature Control: Maintain autosampler temperature at 4°C. MTM degradation correlates linearly with temperature.
Visualization: Sample Integrity Workflow
Figure 1: Decision logic to prevent ex vivo oxidation of Methotrimeprazine.
Module 2: The Tailing Beast (Chromatographic Separation)
The Issue: MTM elutes as a broad, tailing peak (Asymmetry factor > 1.5), causing integration errors and co-elution with the sulfoxide.
The Cause: The tertiary amine on MTM (pKa ~9.2) is positively charged at acidic pH. It interacts strongly with residual silanol groups (Si-OH) on the silica support via ion-exchange, rather than pure hydrophobic partition.
Troubleshooting Matrix: Peak Tailing & Resolution
Symptom
Probable Cause
Corrective Action
Mechanism
Severe Tailing (As > 2.0)
Silanol Interaction
Add Ion-Pair Reagent: Add 10-25 mM Triethylamine (TEA) or Sodium Dodecyl Sulfate (SDS) to mobile phase.
Competes for active silanol sites, blocking MTM binding [1].
Broad Peaks
Low Buffer Capacity
Increase Ionic Strength: Use 20-50 mM Ammonium Acetate.
Masks electrostatic interactions between analyte and stationary phase.
MTM/Sulfoxide Co-elution
Insufficient Selectivity
Change Column Chemistry: Switch to a Phenyl-Hexyl or Polar-Embedded C18.
Sulfoxide is more polar; polar-embedded phases enhance retention difference based on polarity [2].
Retention Shift
pH Drift
Buffer pH Control: Ensure pH is stable (typically pH 3.0-5.0).
Small pH changes near pKa affect ionization state drastically.
Recommended Chromatographic System
Column: Base-deactivated C18 (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge) or Phenyl-Hexyl.
Why: "End-capping" reduces accessible silanols.
Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 5.0).[1][2]
Why: Acetonitrile suppresses ionization of silanols better than Methanol.
Mode: Gradient elution is preferred to sharpen the later-eluting parent peak.
Visualization: Optimization Logic
Figure 2: Logic flow for resolving peak tailing and separation issues.
Module 3: Detection & Chirality
The Issue: Low sensitivity or inability to separate enantiomers (if chiral analysis is required).
The Context: MTM is chiral. The sulfoxide metabolite introduces a new chiral center at the sulfur atom, creating diastereomers.
Detection Strategy
UV Absorbance: MTM has a strong absorbance at 254 nm . However, for higher sensitivity, derivatization with bromophenol blue (forming an ion-pair complex) allows detection at 409 nm [3].
Mass Spectrometry: MTM causes significant ion suppression in ESI+.
Fix: Use a divert valve to send the first 2 minutes (void volume salts) to waste. Use Ammonium Formate instead of Acetate for better ionization.
Chiral Separation Note
If your study requires separating (+)-MTM from (-)-MTM and their sulfoxides, a standard C18 will fail.
Solution: Use a Cellulose tris(4-methylbenzoate) chiral column.[3]
Mobile Phase: Polar organic mode (e.g., 0.1% Diethylamine in Methanol) [4].
Frequently Asked Questions (FAQ)
Q1: My MTM peak area decreases after the sample sits in the autosampler for 4 hours. Is it adsorption?A: It is likely oxidation, not adsorption. While MTM is hydrophobic, the decrease usually correlates with the appearance of the sulfoxide peak. Test: Re-inject the same vial. If the sulfoxide peak has grown, it is oxidation. Add 0.1% ascorbic acid to your diluent and use amber vials.
Q2: Can I use Methanol instead of Acetonitrile?A: You can, but Acetonitrile is superior for basic drugs like MTM. Acetonitrile is aprotic and does not promote the ionization of silanols on the column surface as much as protic solvents like Methanol, resulting in sharper peaks and less tailing.
Q3: The sulfoxide elutes before the parent. Is this correct?A: Yes. The sulfoxide group is more polar than the sulfide bridge in the parent MTM. Therefore, in Reversed-Phase chromatography (C18), the more polar sulfoxide elutes earlier (shorter retention time) than the hydrophobic parent [5].
Q4: I see a "shoulder" on my MTM peak. What is it?A: If you are not using a chiral column, this is likely partial separation of the enantiomers or a co-eluting N-desmethyl metabolite. If the shoulder is on the tail, it is silanol interaction. Increase your buffer concentration or add an amine modifier (TEA).
References
Loennechen, T. & Dahl, S.G. (1990).[2] High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites.[2][4] Journal of Chromatography, 503(1), 205-215.[2]
Pistos, C. & Stewart, J.T. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical Chromatography, 17(7), 465-470.[1]
El-Gindy, A. et al. (2011). A stability indicating assay for a combination of morphine sulphate with levomepromazine hydrochloride used in palliative care.[5] Journal of Clinical Pharmacy and Therapeutics.
ResearchGate. (2025). Simultaneous Determination of Dextromepromazine and related substances... on a Cellulose tris (4-Methylbenzoate) Chiral Column.
Dahl, S.G.[2] & Garle, M. (1977).[6] Identification of Nonpolar Methotrimeprazine Metabolites in Plasma and Urine by GLC-Mass Spectrometry.[6] Journal of Pharmaceutical Sciences.
Technical Support Center: Optimizing Solid-Phase Extraction for Methotrimeprazine Sulfoxide
Welcome to the technical support hub for Solid-Phase Extraction (SPE) of methotrimeprazine sulfoxide. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support hub for Solid-Phase Extraction (SPE) of methotrimeprazine sulfoxide. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust and reproducible SPE methods for this specific polar metabolite. We will move beyond generic advice to provide in-depth, mechanistically-driven troubleshooting and optimization strategies.
Introduction: The Challenge of Extracting Methotrimeprazine Sulfoxide
Methotrimeprazine is a phenothiazine-based antipsychotic drug.[1] Its sulfoxide metabolite is of significant analytical interest, but its increased polarity compared to the parent drug presents a classic challenge for solid-phase extraction. The addition of the sulfoxide group increases the compound's water solubility, making it difficult to retain on traditional reversed-phase (C18) sorbents and susceptible to premature elution (breakthrough) during wash steps.
This guide will provide a structured approach to overcome these challenges, focusing on a "bind-elute" SPE strategy where the analyte is captured on the sorbent, interferences are washed away, and the pure analyte is then eluted.[2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, common problems encountered during method development for methotrimeprazine sulfoxide.
Question 1: My recovery for methotrimeprazine sulfoxide is critically low (<50%). Where do I start troubleshooting?
Low recovery is the most frequent issue and can stem from several points in the SPE process.[3] The first step is to systematically identify where the analyte is being lost. This involves collecting and analyzing the fractions from each step of the process: the sample flow-through, each wash solution, and the final eluate.[4]
Logical Troubleshooting Workflow for Low Recovery
Caption: A step-by-step decision diagram for troubleshooting low SPE recovery.
Scenario A: Analyte is found in the sample loading flow-through.
This indicates analyte breakthrough , meaning the sorbent is not retaining the compound effectively.[5]
Root Cause 1: Incorrect pH. Methotrimeprazine is a basic compound with a tertiary amine group. To be retained on a cation exchange sorbent, this group must be positively charged. The sulfoxide metabolite will share this characteristic.
Solution: Adjust the pH of your sample to be at least 2 pH units below the pKa of the tertiary amine. For most phenothiazines, this means adjusting the sample to a pH of 3-4 with a weak acid like formic acid or acetic acid. This ensures the analyte is fully protonated and ready for cation exchange.[6]
Root Cause 2: Incorrect Sorbent Choice. Due to the increased polarity from the sulfoxide group, a standard C18 (reversed-phase) sorbent may not provide sufficient retention, even with pH adjustment.[7]
Solution: Employ a mixed-mode solid-phase extraction sorbent.[2] A mixed-mode strong cation exchange (SCX) sorbent, which has both C18 (hydrophobic) and sulfonic acid (ion-exchange) functional groups, is ideal.[8] This provides two mechanisms of retention: hydrophobic interaction with the phenothiazine ring structure and a powerful electrostatic interaction with the charged amine group.
Scenario B: Analyte is found in the wash solution.
This points to premature elution , where the wash solvent is too strong and is stripping the analyte from the sorbent along with the interferences.[4]
Root Cause: Wash solvent has excessive elution strength. Using a high percentage of organic solvent (e.g., >50% methanol) in the wash step can disrupt the hydrophobic interaction part of a mixed-mode retention, eluting the analyte.
Solution: The beauty of a mixed-mode sorbent is that you can use a strong organic wash to remove neutral, hydrophobic interferences while the analyte is held tightly by the ion-exchange mechanism.
Wash 1 (Polar interferences): Use an acidic buffer (e.g., 0.1 M acetic acid).
Wash 2 (Non-polar interferences): Use a strong organic solvent like 100% methanol or acetonitrile.[9] This will remove lipids and other hydrophobic matrix components without disrupting the strong ionic bond holding your analyte.
Scenario C: Analyte is not in the load or wash fractions, but recovery is still low.
This indicates the analyte is strongly retained on the column but is not being fully eluted .[10]
Root Cause: Elution solvent is too weak. To elute from a cation exchange sorbent, you must disrupt the ionic bond.
Solution: Use a basic elution solvent. By increasing the pH to be at least 2 units above the analyte's pKa, you neutralize the tertiary amine, breaking the electrostatic bond with the sorbent. A common and effective elution solvent is 5% ammonium hydroxide in methanol .[9] The methanol disrupts the hydrophobic C18 interactions, while the ammonium hydroxide neutralizes the analyte for release.
Question 2: My results are inconsistent and not reproducible. What are the likely causes?
Poor reproducibility often points to subtle variations in the experimental procedure.[11]
Cause 1: Inconsistent Flow Rate. A fast flow rate during sample loading can prevent the analyte from having sufficient time to interact with and bind to the sorbent.[12]
Solution: Maintain a slow, consistent flow rate of approximately 1 mL/minute. Using a vacuum or positive pressure manifold can help standardize flow rates across samples.[7]
Cause 2: Sorbent Bed Drying Out. If the sorbent bed dries out after the conditioning/equilibration step but before the sample is loaded, the sorbent's functional groups can "collapse," leading to poor interaction with the analyte.[12]
Solution: Ensure the sorbent bed remains wetted throughout the process, from conditioning to sample loading. Do not let the cartridge run completely dry until the dedicated drying step before elution.
Cause 3: Incomplete Equilibration. The equilibration step, which follows conditioning, is critical for preparing the sorbent environment to match the sample's pH.[3] If you condition with methanol and then load a sample at pH 4 without an intermediate equilibration step with pH 4 water/buffer, the initial portion of your sample will encounter a different chemical environment, leading to inconsistent retention.[3]
Solution: Always equilibrate the cartridge with a solution that mimics your sample matrix (e.g., water adjusted to the same pH as your sample) after conditioning with an organic solvent.[13]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of methotrimeprazine and its sulfoxide that I need to consider?
Understanding the analyte's properties is fundamental to method development.[12]
The basic amine is the key for ion exchange. The sulfoxide increases polarity.
pKa
The tertiary amine has a pKa around 9.2.
The pKa of the amine is expected to be similar.
pH must be < 7.2 for cation exchange retention and > 11.2 for elution by neutralization.
| logP | ~4.5 (hydrophobic)[14] | Lower than parent drug (more hydrophilic) | Reduced hydrophobicity makes retention on C18 alone difficult. |
Q2: Why is a mixed-mode cation exchange sorbent superior to reversed-phase (C18) or normal-phase for this application?
Reversed-Phase (e.g., C18): Relies solely on hydrophobic interactions. The increased polarity of the sulfoxide metabolite weakens this interaction, leading to poor retention and breakthrough.[7]
Normal-Phase (e.g., Silica): Requires samples to be in a non-polar organic solvent, which is incompatible with the aqueous biological matrices (plasma, urine) where this analyte is typically measured.[16]
Mixed-Mode Cation Exchange: Offers dual retention mechanisms. The strong electrostatic bond of the ion-exchange functionality firmly holds the analyte, even when aggressive organic washes are used to remove hydrophobic matrix interferences. This results in higher recovery and cleaner extracts.[2][17]
Q3: Can I inject my basic elution solvent (e.g., 5% NH4OH in MeOH) directly onto my reversed-phase HPLC column?
Direct injection of a highly organic, basic eluate onto a traditional silica-based C18 column can cause problems like peak distortion and damage to the column, which is not stable at high pH. However, modern HPLC columns are designed to handle these conditions. Using a hybrid-particle or high-pH stable column (often specified for use up to pH 11 or 12) allows for the direct injection of the basic eluate, which can save significant time by eliminating the need for an evaporation and reconstitution step.[9]
Key Protocols & Workflows
Protocol 1: General SPE Workflow
This diagram illustrates the fundamental steps of a bind-elute SPE procedure. Each step must be optimized for the specific analyte and matrix.
Caption: The 7-step process for a typical bind-elute solid-phase extraction.
Protocol 2: Recommended Starting Method for Methotrimeprazine Sulfoxide in Plasma
This protocol provides a robust starting point for method development using a mixed-mode strong cation exchange cartridge.
Sample Pre-treatment:
To 1 mL of plasma, add 1 mL of 2% formic acid in water.
Vortex to mix and centrifuge to pellet proteins. Use the supernatant for loading.
SPE Cartridge:
Use a mixed-mode, polymeric strong cation exchange sorbent (e.g., 30 mg / 1 mL format).
Condition:
Pass 1 mL of methanol through the cartridge.
Equilibrate:
Pass 1 mL of deionized water, adjusted to pH 4 with formic acid, through the cartridge. Do not allow the bed to go dry.
Load:
Load the pre-treated sample supernatant at a flow rate of ~1 mL/min.
Wash:
Step 6a: Pass 1 mL of 0.1 M acetic acid through the cartridge.
Step 6b: Pass 1 mL of 100% methanol through the cartridge.
Dry:
Apply vacuum or positive pressure for 3-5 minutes to thoroughly dry the sorbent bed.[12]
Elute:
Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate for analysis.
References
Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. Retrieved February 5, 2026, from [Link]
How Can We Improve Our Solid Phase Extraction Processes? (n.d.). SCION Instruments. Retrieved February 5, 2026, from [Link]
Solid Phase Extraction: Top 10 Tips. (2021, May 16). News-Medical.net. Retrieved February 5, 2026, from [Link]
Why Is Your SPE Recovery So Low? (2025, August 7). ALWSCI. Retrieved February 5, 2026, from [Link]
I am getting low recovery in my SPE method, how do I fix the problem? (2025, May 26). Crawford Scientific. Retrieved February 5, 2026, from [Link]
Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). Welch Lab. Retrieved February 5, 2026, from [Link]
Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. Retrieved February 5, 2026, from [Link]
Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Retrieved February 5, 2026, from [Link]
Solving Recovery Problems in Solid-Phase Extraction. (n.d.). LCGC International. Retrieved February 5, 2026, from [Link]
Three Common SPE Problems. (2017, January 1). LCGC International. Retrieved February 5, 2026, from [Link]
SPE Method Development Tips and Tricks. (n.d.). Agilent. Retrieved February 5, 2026, from [Link]
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch-Lab. Retrieved February 5, 2026, from [Link]
Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. (n.d.). Spectroscopy Online. Retrieved February 5, 2026, from [Link]
Chemical Properties of Methotrimeprazine (CAS 60-99-1). (n.d.). Cheméo. Retrieved February 5, 2026, from [Link]
Solid-Phase Extraction at High pH as a Promising Tool for Targeted Isolation of Biologically Active Fractions of Humic Acids. (2023, December 15). ACS Omega. Retrieved February 5, 2026, from [Link]
Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Biotage. Retrieved February 5, 2026, from [Link]
Development of an in-house mixed-mode solid-phase extraction for the determination of 16 basic drugs in urine by High Performance Liquid Chromatography-Ion Trap Mass Spectrometry. (2018, July 27). PubMed. Retrieved February 5, 2026, from [Link]
SPE Method Development Summary. (n.d.). Waters Corporation. Retrieved February 5, 2026, from [Link]
Levomepromazine. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]
Extraction: Effects of pH. (2024, April 4). JoVE. Retrieved February 5, 2026, from [Link]
Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine. (n.d.). Taylor & Francis Online. Retrieved February 5, 2026, from [Link]
Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]
Technical Support Center: Mitigating Matrix Effects in Methotrimeprazine Sulfoxide Analysis
Status: Operational Operator: Senior Application Scientist Topic: LC-MS/MS Bioanalysis of Methotrimeprazine Sulfoxide (MTM-SO) Reference ID: MTM-SO-TRBL-001 Introduction: The Matrix Challenge Welcome. If you are accessin...
Welcome. If you are accessing this guide, you are likely observing signal instability, ion suppression, or retention time shifts in your quantification of Methotrimeprazine Sulfoxide (MTM-SO).
As a metabolite of levomepromazine, MTM-SO presents a dual challenge: it is a polar, basic phenothiazine susceptible to severe matrix effects (ME) from phospholipids, and it is chemically labile. This guide moves beyond basic "clean-up" advice to address the causality of ionization failure and provides self-validating protocols to restore analytical integrity.
Module 1: Diagnostic Triage
Q1: My internal standard response is drifting throughout the run. Is this a matrix effect or an instrument issue?
Diagnosis:
If the drift correlates with the injection number (e.g., signal decreases progressively), it is almost certainly phospholipid buildup on your column.
The Mechanism:
Methotrimeprazine Sulfoxide is a basic compound (
). In reverse-phase chromatography (RPC), it often co-elutes with glycerophosphocholines (GPC) and lysophosphatidylcholines (LPC) present in plasma. These phospholipids are highly retained on C18 columns. If your gradient does not include a sufficiently long high-organic wash, these lipids accumulate, bleeding off in subsequent runs and competing for charge in the electrospray ionization (ESI) droplet.
Visualizing the Problem:
Figure 1: Mechanism of Ion Suppression. Phospholipids (Matrix) outcompete MTM-SO for surface sites on the ESI droplet, preventing analyte ionization.
Module 2: Sample Preparation Protocols
Q2: I am using Protein Precipitation (PPT) with Acetonitrile. Why is my background noise still high?
The Reality:
Protein precipitation removes proteins but leaves >95% of phospholipids in the supernatant. For phenothiazines, PPT is often insufficient.
The Solution:
You must switch to Liquid-Liquid Extraction (LLE) or Hybrid Solid Phase Extraction (Hybrid-SPE) . LLE is the "Gold Standard" for phenothiazines due to their lipophilicity, but MTM-SO is more polar than the parent, requiring a modified solvent system.
Protocol A: Optimized LLE for MTM-SO
This protocol utilizes a pH shift to drive the basic analyte into the organic layer while leaving zwitterionic phospholipids in the aqueous phase.
Alkalize: Add 50 µL of 0.5 M Sodium Carbonate (
, pH ~10) to 200 µL plasma.
Why: Neutralizes the amine on MTM-SO, rendering it uncharged and extractable.
Extract: Add 1.0 mL Hexane:Isoamyl Alcohol (98:2 v/v) .
Why: Hexane excludes polar phospholipids. Isoamyl alcohol prevents adsorption of the analyte to glass surfaces (a common issue with phenothiazines).
Agitate: Vortex for 10 mins; Centrifuge at 4000g for 10 mins.
Transfer: Move organic supernatant to a clean tube.
Dry & Reconstitute: Evaporate under
at 40°C. Reconstitute in Mobile Phase A (0.1% Formic Acid).
Load: Mix 100 µL plasma with 300 µL 1% Formic Acid in Acetonitrile directly on a Zr-Oxide/Lewis Acid plate.
Filter: Apply vacuum.
Mechanism:[1][2][3] The Lewis Acid sites on the sorbent bind the phosphate group of the phospholipids irreversibly, while MTM-SO flows through.
Workflow Decision Tree:
Figure 2: Sample Preparation Decision Matrix. Choosing between LLE and Hybrid-SPE based on throughput vs. sensitivity needs.
Module 3: Validating Matrix Effects (The Matuszewski Method)
Q3: How do I prove to a reviewer that I have eliminated matrix effects?
The Standard:
You must calculate the Matrix Factor (MF) using the post-extraction spike method defined by Matuszewski et al. [1].[4] Do not rely solely on recovery.
The Experiment:
Prepare three sets of samples at Low and High QC concentrations:
Set A (Neat): Standard in mobile phase.
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.
Calculation Table:
Parameter
Formula
Interpretation
Target
Matrix Factor (MF)
< 1.0 = Suppression> 1.0 = Enhancement
0.85 – 1.15
Recovery (RE)
Efficiency of extraction step
> 50% (Consistent)
Process Efficiency (PE)
Overall method yield
--
Critical Requirement:
You must use a Deuterated Internal Standard (MTM-SO-d3) .
Why: An analog IS (like Chlorpromazine) will not co-elute perfectly with MTM-SO. If the matrix effect is a specific chromatographic band (e.g., a lipid eluting at 2.5 min), the IS must experience the exact same suppression at the exact same time to compensate effectively.
Module 4: Stability & Interconversion
Q4: I see MTM-SO in my "Parent Drug Only" standards. Is my column dirty?
Diagnosis:
This is likely In-Source Oxidation or Sample Degradation , not carryover.
The Mechanism:
Ex Vivo Oxidation: Methotrimeprazine (parent) can oxidize to the sulfoxide during sample prep if exposed to light, heat, or air.
In-Source Fragmentation: Sulfoxides can lose oxygen in the hot ESI source, reverting to the parent mass. Conversely, N-oxides (if present) can mimic sulfoxides.
Troubleshooting Protocol:
Antioxidants: Add Ascorbic Acid (10 mg/mL) to the plasma collection tubes or extraction buffer to prevent oxidation of the parent drug to MTM-SO [2].
Light Protection: Perform all extractions under yellow light or in amber glassware. Phenothiazines are photosensitive.
Source Temperature: Lower the ESI source temperature (e.g., from 500°C to 350°C). High heat promotes the conversion of S-oxides back to parents or vice versa.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
Saar, E., et al. (2010). Determination of levomepromazine and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual validation of phenothiazine stability). (Note: Link directs to similar validation study for context).
Chambers, E., et al. (2007). Systematic development of an HPLC-MS/MS method for the determination of bioactive amines... highlighting phospholipid removal.[5][6][7][8] Journal of Chromatography B.
For further assistance, contact the Mass Spectrometry Core Facility.
preventing methotrimeprazine sulfoxide degradation during sample preparation and storage
This technical guide is designed for the "Senior Application Scientist" persona, focusing on the stabilization of Methotrimeprazine Sulfoxide (Levomepromazine Sulfoxide) during bioanalytical workflows. Topic: Preventing...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for the "Senior Application Scientist" persona, focusing on the stabilization of Methotrimeprazine Sulfoxide (Levomepromazine Sulfoxide) during bioanalytical workflows.
Topic: Preventing Degradation During Sample Preparation & Storage
Ticket ID: MTS-OX-5502
Status: Resolved / Knowledge Base Article
Executive Summary: The Sulfur Vulnerability
Methotrimeprazine (Levomepromazine) and its primary metabolite, Methotrimeprazine Sulfoxide (MTSO) , belong to the phenothiazine class. The structural core contains a sulfur atom bridging two benzene rings. This sulfur center is electronically rich and highly susceptible to oxidative attack.
While researchers often focus on preventing the parent drug from oxidizing into the sulfoxide, a critical and often overlooked challenge is preserving the sulfoxide itself. If left unprotected, MTSO can undergo:
Further Oxidation: Conversion to the sulfone (irreversible).
Chiral Inversion: MTSO is chiral; racemization can occur in uncontrolled pH.
Photolytic Breakdown: Radical cation formation leading to ring opening or polymerization.
This guide details the "Anoxic-Dark-Acidic" (ADA) protocol required to maintain quantitative integrity.
Module 1: The Mechanism of Instability
To prevent degradation, one must understand the enemy. The degradation of phenothiazines is not a simple air-oxidation; it is often radical-mediated.
The Radical Cation Trap
Exposure to UV light (specifically UV-A and UV-B) or trace metal ions triggers the formation of a cation radical at the sulfur or nitrogen center. This radical reacts rapidly with molecular oxygen.
Path A (Parent Degradation): Methotrimeprazine
Cation Radical Sulfoxide (Artificial increase in analyte signal).
Path B (Sulfoxide Degradation): Sulfoxide
Sulfone (Loss of analyte signal).
Visualization: The Oxidative Cascade
The following diagram illustrates the critical control points where degradation occurs and where intervention is necessary.
Figure 1: The phenothiazine oxidation pathway. Note that the Sulfoxide is both a degradation product of the parent and a precursor to the Sulfone.
Module 2: The "ADA" Stabilization Protocol
Every step of the bioanalytical workflow must adhere to the ADA principles: A noxic (no oxygen), D ark (no light), A cidic (controlled pH).
Environmental Controls (Dark)
Phenothiazines are photolabile. Standard laboratory lighting (fluorescent tubes) emits enough UV to trigger degradation within minutes.
Protocol: All sample handling must occur under monochromatic sodium light (yellow light) or in a room with UV-filtered lighting.
Hardware: Use amber borosilicate glass for all storage. If amber glass is unavailable, wrap clear tubes in aluminum foil immediately. Never use clear plastic tubes for long-term storage.
Chemical Stabilization (Anoxic & Acidic)
The extraction solvent and matrix must be fortified against oxidation.
The Antioxidant Cocktail
Do not rely on a single antioxidant. Use a synergistic mix added immediately upon plasma/serum collection.
Component
Concentration
Function
Mechanism
Ascorbic Acid
0.5% - 1.0% (w/v)
Primary Scavenger
Sacrificial oxidation; consumes dissolved before it reacts with the drug.
EDTA
1 mM
Metal Chelator
Sequesters ions that catalyze radical formation.
Citric Acid
Adjust to pH 3.0 - 4.0
pH Stabilizer
Protonation of the amine reduces electron density, lowering susceptibility to oxidation.
Solvent Management (The Peroxide Danger)
Ether and Tetrahydrofuran (THF) naturally form peroxides over time. These peroxides will rapidly convert Methotrimeprazine Sulfoxide to the Sulfone.
Rule: Use only freshly distilled or HPLC-grade solvents with certified low peroxide levels (<5 ppm).
Alternative: Use Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM), which are less prone to peroxide formation than Diethyl Ether.
Module 3: Sample Preparation Workflow
The following protocol minimizes stress on the sulfoxide moiety during extraction.
Thawing: Thaw plasma samples in an ice bath (4°C) protected from light. Do not thaw at room temperature.
Stabilization: Add 20 µL of Antioxidant Mix (10% Ascorbic Acid / 1% EDTA) per 1 mL of plasma immediately if not added at collection. Vortex briefly.
Alkalinization (Careful): Add mild buffer (e.g., Sodium Carbonate, pH 9) to neutralize the drug for extraction. Note: Keep exposure to high pH < 5 minutes to prevent chiral inversion.
Extraction: Add 3 mL of MTBE:Dichloromethane (70:30) . Shake mechanically for 10 minutes (protected from light).
Separation: Centrifuge at 4°C, 3000g for 5 minutes.
Evaporation (Critical): Transfer the organic layer to a clean amber tube. Evaporate under a stream of Oxygen-Free Nitrogen (OFN) at 35°C.
Why? Air drying introduces massive amounts of oxygen. Nitrogen displaces it.
Reconstitution: Reconstitute immediately in Mobile Phase A (containing 0.1% Formic Acid + 1mM Ascorbic Acid).
Module 4: Troubleshooting & FAQs
Ticket #1: "My Sulfoxide peak area increases over time in the autosampler."
Diagnosis: This is likely Post-Preparative Oxidation . The parent drug (Methotrimeprazine) remaining in the sample is oxidizing into the Sulfoxide inside the autosampler vial, creating a positive bias.
Solution:
Ensure the autosampler is set to 4°C.
Use amber autosampler vials.
Add 50 µM Ascorbic Acid directly to the reconstitution solvent.
Ticket #2: "I see a new peak eluting after the Sulfoxide."
Diagnosis: This is likely the Sulfone . You have used a solvent containing peroxides (e.g., old ether) or applied too much heat during evaporation.
Solution: Switch to MTBE and lower the evaporation temperature to <35°C.
Ticket #3: "The recovery of Sulfoxide is low, but Parent recovery is normal."
Diagnosis: Selective adsorption or degradation. Sulfoxides are more polar than the parent. They may be adsorbing to silanol groups on glass surfaces.
Solution: Silanize glassware or use high-quality polypropylene tubes for the extraction steps (but limit light exposure). Ensure the pH of the reconstitution solvent is acidic (pH ~3) to keep the molecule protonated and soluble.
Visualization: The "Safe-Path" Workflow
This diagram summarizes the decision logic for handling these samples.
Figure 2: The "Safe-Path" workflow for Methotrimeprazine Sulfoxide analysis.
References
National Institutes of Health (NIH). Photooxidation Mechanism of Levomepromazine in Different Solvents.
[Link]
MDPI. Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples.
[Link]
ResearchGate. Simultaneous determination of levomepromazine, midazolam and their major metabolites in human plasma.
[Link]
Organic Chemistry Portal. Sulfone synthesis by oxidation (Mechanistic context for Sulfoxide -> Sulfone).
[Link]
Troubleshooting
Technical Support Center: High-Sensitivity Analysis of Methotrimeprazine Sulfoxide
Introduction: The Analytical Challenge Welcome to the Technical Support Center. You are likely here because you are struggling to reach sub-nanogram/mL detection limits for Methotrimeprazine Sulfoxide (MTM-SO) , or you a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely here because you are struggling to reach sub-nanogram/mL detection limits for Methotrimeprazine Sulfoxide (MTM-SO) , or you are observing inconsistent ratios between the parent drug (Methotrimeprazine/Levomepromazine) and its sulfoxide metabolite.
The analysis of phenothiazine sulfoxides presents a unique "double-bind" challenge:
Polarity: The sulfoxide is significantly more polar than the parent, leading to early elution and high susceptibility to ion suppression (matrix effects) in the void volume.
Artifact Formation: The parent drug (MTM) is labile and easily oxidizes to MTM-SO during sample preparation (ex vivo oxidation). If not controlled, this causes false positives and artificially high metabolite quantitation.
This guide provides a self-validating workflow designed to stabilize the analyte, remove matrix interferences, and optimize Mass Spectrometry (MS) parameters for maximum sensitivity.
Module 1: Sample Preparation & Extraction (The "Cleanliness" Phase)
Objective: Isolate MTM-SO from plasma/urine while preventing the conversion of MTM to MTM-SO.
Common Issue: "My sulfoxide peaks are increasing over time in the autosampler."
Root Cause: Spontaneous oxidation of the parent drug due to light exposure or lack of antioxidants.
The Solution: Mixed-Mode Cation Exchange (MCX) with Antioxidant Protection
Liquid-Liquid Extraction (LLE) is often insufficient for removing phospholipids that suppress the signal of early-eluting sulfoxides. We recommend Mixed-Mode Strong Cation Exchange (SPE) to allow for aggressive washing steps.
Optimized Protocol
Step
Action
Technical Rationale
1. Stabilization
Add Ascorbic Acid (5 mg/mL) to plasma/urine immediately upon thawing.
Acts as a scavenger to prevent ex vivo oxidation of MTM to MTM-SO [1].
Ensures the basic amine of MTM-SO is protonated (charged) to bind to the cation exchange resin.
4. Wash 1
2% Formic Acid in Water .
Removes proteins and hydrophilic interferences.
5. Wash 2
100% Methanol .
CRITICAL STEP: Removes neutral lipids and hydrophobic interferences. Since MTM-SO is locked by charge, it will not elute.
6. Elution
5% Ammonium Hydroxide in Methanol.
Neutralizes the amine, releasing the analyte from the resin.
Visual Workflow: Extraction Logic
Caption: Mixed-Mode Cation Exchange (MCX) workflow designed to remove ion-suppressing lipids while retaining the polar sulfoxide metabolite.
Module 2: Mass Spectrometry Optimization (The "Sensitivity" Phase)
Objective: Maximize signal-to-noise (S/N) ratio using precise MRM transitions.
Common Issue: "I have high background noise preventing low-level detection."
Root Cause: Non-specific fragmentation. Phenothiazines fragment easily; choosing the wrong product ion leads to high chemical noise.
The Solution: Targeted MRM Transitions
Both MTM and MTM-SO share the same side chain (3-dimethylamino-2-methylpropyl). The most intense fragment is typically the cleavage of this side chain (
100).
Recommended MRM Parameters
Analyte
Precursor Ion ()
Product Ion (Quant)
Product Ion (Qual)
Collision Energy (V)
Dwell Time (ms)
MTM-SO
345.2
100.1
58.1
25 - 35
50
MTM (Parent)
329.2
100.1
58.1
25 - 35
20
IS (d3-MTM)
332.2
103.1
-
25 - 35
20
Note: The shift from 329 to 345 (+16 Da) corresponds to the addition of Oxygen on the ring sulfur. The side chain (
100) remains intact [2].
Module 3: Troubleshooting & FAQs
Q1: My calibration curve for MTM-SO is non-linear at the lower end (< 1 ng/mL). Why?
Diagnosis: Adsorption losses. Sulfoxides can be "sticky" on glass surfaces or active sites in the LC flow path.
Corrective Action:
Use polypropylene vials instead of glass.
Add 0.1% Formic Acid to your injection solvent.[2] Acidification prevents the basic amine from interacting with silanol groups on the glass or column frits.
Q2: I see a peak for MTM-SO in my "Parent-Only" control sample.
Diagnosis: Ex vivo oxidation. Your sample preparation is converting the parent drug into the metabolite.
Corrective Action:
Light Protection: Phenothiazines are light-sensitive. Perform all extraction steps under amber light or wrap tubes in foil.
Evaporation Temperature: Do not exceed 40°C during the N2 evaporation step. High heat accelerates oxidation.
Verify Solvents: Ensure your extraction solvents (Ethyl Acetate or Ether) are peroxide-free.
Q3: The MTM-SO peak tails significantly compared to the parent.
Diagnosis: Secondary interactions. The sulfoxide is more polar and the amine is basic.
Corrective Action:
Mobile Phase: Use Ammonium Formate (5-10 mM) buffered to pH 3.0. Avoid neutral pH, which causes peak broadening for these amines.
Column Choice: Switch to a Biphenyl or PFP (Pentafluorophenyl) column. These phases offer better selectivity for polar aromatic compounds compared to standard C18 [3].
Visual Troubleshooting Logic
Caption: Decision tree for diagnosing sensitivity issues and artifact formation in phenothiazine analysis.
References
NIMH Chemical Synthesis and Drug Supply Program. (2023). Stability of Phenothiazines in Biological Matrices. National Institutes of Health. Link
ResearchGate. (2018).[3] Determination of Chlorpromazine, Haloperidol, Levomepromazine... in Human Plasma by LC-MS/MS.Link
Restek Corporation. (2022). Optimizing the Analysis of Antipsychotics on Biphenyl Phases.Link
Technical Support Center: Troubleshooting HPLC Analysis of Phenothiazine Sulfoxides
Executive Summary Phenothiazines (e.g., chlorpromazine, thioridazine) and their sulfoxide metabolites present a classic chromatographic challenge: they are hydrophobic, tricyclic bases with high values (typically 9.0–9.3...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenothiazines (e.g., chlorpromazine, thioridazine) and their sulfoxide metabolites present a classic chromatographic challenge: they are hydrophobic, tricyclic bases with high
values (typically 9.0–9.3).[1] In Reversed-Phase HPLC (RP-HPLC), these compounds exhibit severe peak tailing due to secondary interactions with residual silanols on the silica surface.[1][2][3]
This guide moves beyond generic advice, focusing specifically on the structural behaviors of phenothiazine sulfoxides . Unlike the parent drugs, sulfoxides possess an additional polar oxygen moiety, altering their solvation shell and interaction kinetics, yet they retain the tertiary amine responsible for silanol binding.
Module 1: The Chemistry of Tailing
Q: Why do my phenothiazine sulfoxide peaks tail more than neutral standards?
The Senior Scientist Explains:
The root cause is ionic exchange , not hydrophobic retention.
The Analyte State: At neutral pH (pH 6–8), the tertiary amine on the phenothiazine side chain is protonated (
).
The Column State: Silica-based columns have residual silanol groups (
).[1][2] Above pH 3.5, these deprotonate to form anions ().[1][2]
The Interaction: The positively charged drug binds electrostatically to the negatively charged silanol. This interaction is kinetically slower than the primary hydrophobic partition, causing the "tail" or dragging of the peak's back edge.
Key Insight: Sulfoxides are more polar than the parent drug and elute earlier. However, because they elute in a region where the mobile phase is often more aqueous (in gradient runs), the solvation of the charged amine is different, often exacerbating silanol accessibility.
Module 2: Mobile Phase Optimization
Q: I am using a standard phosphate buffer. Why isn't it working?
A: Phosphate buffers alone are often insufficient for strong bases unless the pH is strictly controlled. You have two chemical "levers" to pull: pH suppression or Amine Competition.[2]
Strategy A: The "Silanol Suppression" Method (Low pH)
Mechanism: Lowering pH below 3.0 protonates the surface silanols (
Protocol: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1][2]
Risk: Phenothiazine sulfoxides are generally stable, but extremely low pH (< 2.[1][2]0) can sometimes cause hydrolysis or reversion in rare derivatives.[2]
Strategy B: The "Sacrificial Base" Method (TEA)
Mechanism: Add a competing base, such as Triethylamine (TEA) , to the mobile phase.[3][4][5][6] The TEA saturates the active silanol sites, blocking the drug from binding.
Protocol: Add 5–10 mM TEA to the aqueous buffer.
Critical Step: You must adjust the pH of the buffer after adding TEA, as TEA is highly basic and will spike the pH, potentially dissolving the silica column.
Buffer Selection Matrix
Buffer System
pH Range
Suitability for Phenothiazines
Notes
Ammonium Formate
2.8 – 4.0
High (LC-MS Compatible)
Volatile; excellent for suppressing silanol ionization.[1][2]
Phosphate + TEA
2.5 – 3.0
High (UV Only)
The "Gold Standard" for peak shape. Non-volatile (No LC-MS).
Ammonium Bicarbonate
9.0 – 10.5
Medium (High pH Stable Columns Only)
Suppresses drug ionization ().[1][2] Requires Hybrid Silica.[2]
0.1% TFA
~2.0
Medium
Strong ion-pairing agent; sharpens peaks but suppresses MS signal.[1][2]
Module 3: Hardware & Column Selection
Q: Is my column "dead," or is it just the wrong type?
A: If neutral markers (like Toluene or Uracil) are symmetrical but phenothiazines tail, the column is physically intact but chemically unsuitable.
Recommended Stationary Phases:
End-Capped C18: Look for "double end-capped" or "polar-embedded" columns.[1][2] These have small groups bonded to the silica to physically shield silanols.
Base-Deactivated Silica (BDS): Specifically treated to minimize metal content and acidity.[1][2]
Hybrid Particles (e.g., Ethylene Bridged Hybrid - BEH): These allow operation at pH 10+.[1][2] At pH 10, the phenothiazine amine is deprotonated (neutral), eliminating the ionic interaction entirely.
Module 4: The "Artifact" Phenomenon
Q: My sulfoxide peak area is increasing over time, and the tailing is getting worse. Why?
The Senior Scientist Explains:
Phenothiazines are susceptible to on-column oxidation .[2] If your mobile phase contains dissolved oxygen and trace metals (from the LC system), the parent drug can oxidize during the run.
Symptom: A "saddle" between the parent and sulfoxide peak, or a sulfoxide peak that tails frontward (smearing from the parent peak).
Equilibration: Flush column with 100% Mobile Phase B for 10 minutes to remove lipophilic contaminants, then equilibrate at initial conditions (e.g., 10% B) for 20 minutes.
The "Blank" Injection: Inject the sample diluent. Ensure no ghost peaks appear at the retention time of the sulfoxide (sulfoxides elute early).
The Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ).
Acceptance Criteria: Signal-to-Noise ratio > 10.[1][2][7]
= Distance from peak front to peak maximum at 5% height.[2]
Acceptance Criteria:
(Strict), (Acceptable for complex matrices).[1][2]
References
McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
Phenomenex Technical Notes. (2025). How to Reduce Peak Tailing in HPLC.
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 70413, Chlorpromazine sulfoxide.
Yeung, P.K.F., et al. (1993).[1][2][8] Pharmacokinetics of Chlorpromazine and Key Metabolites. European Journal of Clinical Pharmacology.
LabCompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
addressing ion suppression of methotrimeprazine sulfoxide in electrospray ionization
The following guide serves as a specialized Technical Support Center for researchers and bioanalysts encountering ion suppression issues during the LC-MS/MS quantification of Methotrimeprazine Sulfoxide (M-SO). Status: O...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers and bioanalysts encountering ion suppression issues during the LC-MS/MS quantification of Methotrimeprazine Sulfoxide (M-SO).
The Issue: Methotrimeprazine Sulfoxide (M-SO) is a major, pharmacologically active metabolite of methotrimeprazine (levomepromazine). Due to the oxidation of the phenothiazine ring sulfur, M-SO is significantly more polar than the parent drug.
The Mechanism: In Reversed-Phase Chromatography (RPC), M-SO elutes earlier than the parent compound. This often places the M-SO peak in the "danger zone" of the chromatogram—either co-eluting with early-eluting polar matrix components (salts, lysophospholipids) or falling into the suppression window caused by the solvent front. Unlike the parent drug, which is lipophilic and easily separated from matrix interferences, M-SO’s polarity makes it highly susceptible to charge competition in the ESI droplet, leading to signal attenuation (ion suppression).
Diagnostic Module: Do I Have Ion Suppression?
Before optimizing, you must visualize the suppression zone.
Protocol: Post-Column Infusion (PCI) Analysis
This is the gold standard for mapping matrix effects. Do not rely solely on extraction recovery calculations, as they do not account for ionization efficiency changes.
Step-by-Step Workflow:
Setup: Connect a syringe pump to the LC flow path via a T-union located after the analytical column but before the MS source.
Infusion: Infuse a constant solution of Methotrimeprazine Sulfoxide (100–500 ng/mL) at 5–10 µL/min.
Injection: While infusing, inject a "Blank Matrix" sample (extracted plasma/urine without analyte).
Observation: Monitor the baseline of the specific MRM transition for M-SO.
Interpretation:
Flat Baseline: No matrix effect.
Negative Dip: Ion Suppression (Interfering compounds are "stealing" charge).
Caption: Schematic of Post-Column Infusion setup to map ionization suppression zones.
Troubleshooting Guides (Modules)
Module A: Sample Preparation Optimization
Problem: Protein Precipitation (PPT) leaves too many phospholipids in the sample, which are the primary cause of ESI suppression.
Solution: Switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]
Method
Suitability for M-SO
Technical Notes
Protein Precipitation (PPT)
Low
Removes proteins but leaves phospholipids (PLs). PLs often co-elute with M-SO, causing massive suppression.
Liquid-Liquid Extraction (LLE)
Medium
M-SO is polar. Traditional hexane extractions (good for parent) may have poor recovery for sulfoxide. Use Chlorobutane or Hexane:IPA (98:2) .
Solid Phase Extraction (SPE)
High (Recommended)
Use Mixed-Mode Cation Exchange (MCX) . The basic amine on M-SO binds to the sorbent, allowing rigorous washing of neutral interferences (phospholipids) with 100% methanol before elution.
Critical Protocol: Phospholipid Removal via MCX SPE
Load: Plasma (acidified) onto MCX cartridge.
Wash 1: 2% Formic Acid (removes proteins/salts).
Wash 2: 100% Methanol (CRITICAL STEP: This removes neutral phospholipids while M-SO remains charged and bound).
Elute: 5% Ammonium Hydroxide in Methanol.
Module B: Chromatographic Resolution
Problem: M-SO elutes too early (low k') and overlaps with the solvent front or early-eluting lysophospholipids.
Solution: Increase retention of polar metabolites.
Column Choice: Switch from standard C18 to Pentafluorophenyl (PFP) or Polar-Embedded C18 . PFP columns offer unique selectivity for halogenated compounds and polar metabolites like sulfoxides.
Mobile Phase: Avoid additives that suppress ionization themselves (e.g., TFA). Use Ammonium Formate (2-5 mM) buffered to pH 3.0–4.0. The acidic pH ensures the tertiary amine is protonated, but the buffer strength stabilizes ionization.
Module C: Internal Standard Strategy
Problem: Variable matrix effects between patient samples.
Solution: You must use a Stable Isotope Labeled Internal Standard (SIL-IS).
Recommendation: Use Methotrimeprazine-d3 Sulfoxide or Levomepromazine-d3 .
Why? An analogue IS (like chlorpromazine) will not co-elute exactly with M-SO. If the suppression is transient (a narrow window), the IS and analyte must elute at the exact same time to experience the same suppression. Only a deuterated version of the specific metabolite (or the parent if retention is identical) guarantees this.
Decision Logic & Workflow
Use this flowchart to determine the corrective action based on your diagnostic results.
Caption: Decision tree for isolating the source of sensitivity loss in M-SO analysis.
Frequently Asked Questions (FAQ)
Q: Can I just dilute my sample to reduce ion suppression?A: Yes, "Dilute-and-Shoot" is a valid strategy if your instrument sensitivity (LOQ) allows it. Diluting the matrix 1:5 or 1:10 reduces the concentration of suppressors. However, since M-SO is often analyzed in trace amounts (ng/mL), dilution might push the analyte below the detection limit. If sensitivity is compromised, you must use SPE.[2]
Q: Why is M-SO more affected by matrix effects than Methotrimeprazine (parent)?A: The parent drug is more lipophilic and elutes later in the chromatogram, often in a cleaner region after the salts and early phospholipids have eluted but before the late-eluting neutral lipids. M-SO, being polar, elutes earlier, often right where polar matrix components (unretained salts, urea, lysophospholipids) dump from the column.
Q: I see a signal increase for M-SO in patient samples compared to water. What is this?A: This is Ion Enhancement , the opposite of suppression. It occurs when co-eluting compounds improve the desolvation efficiency of the droplet. While less common than suppression, it is equally problematic for quantification. The solution is the same: improve cleanup (SPE) or chromatographic separation.
References
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (General methodology for Phospholipid Removal).
National Institutes of Health (NIH). (2018). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry.[3] Retrieved from [Link]
Dahl, S. G. (1976). Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients.[4] (Foundational data on M-SO metabolites). Retrieved from [Link]
LCGC International. (2008). Ion Suppression: A Major Concern in Mass Spectrometry.[2] (Tutorial on Post-Column Infusion). Retrieved from [Link]
Technical Support Center: Methotrimeprazine (Levomepromazine) & Metabolite Analysis
Current Status: Operational Topic: Resolving Isomeric & Isobaric Interferences in LC-MS/MS Lead Scientist: Senior Application Specialist Executive Summary & Scope Welcome to the technical support hub for Methotrimeprazin...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Resolving Isomeric & Isobaric Interferences in LC-MS/MS
Lead Scientist: Senior Application Specialist
Executive Summary & Scope
Welcome to the technical support hub for Methotrimeprazine (MTM) analysis. This guide addresses the critical challenges in quantifying MTM and its primary metabolites: Methotrimeprazine Sulfoxide (MTM-SO) , N-desmethyl-methotrimeprazine (Nor-MTM) , and Hydroxylated metabolites (OH-MTM) .
The Core Problem:
Analysis of MTM is plagued by three distinct layers of interference:
Isobaric Interference: MTM-SO, OH-MTM, and MTM-N-oxide all share the same nominal mass (
), requiring rigorous chromatographic separation.
In-Source Fragmentation (ISF): Thermally unstable N-oxide metabolites can revert to the parent drug (
) inside the ion source, causing false positives for MTM.
Chiral Complexity: Sulfoxidation creates a new chiral center, generating diastereomers that may split into double peaks, complicating integration.
Diagnostic Modules
Module A: The Isobaric Trap (Resolving
345)
Symptom: You observe multiple peaks in the
345 transition channel, or your "Sulfoxide" peak has a shoulder.
Technical Insight:
The three major oxidized species—Sulfoxide (S-oxide), N-oxide, and Hydroxylated (ring-OH)—are isobaric. Mass spectrometry alone cannot distinguish them easily without high-resolution MS or unique fragments.
MTM-SO: Elutes earlier than parent (more polar).
OH-MTM: Elutes earlier than parent but often later than MTM-SO.
MTM-N-oxide: Elutes earlier than parent.
Resolution Protocol:
Do not rely on C18 columns alone. Phenothiazine isomers require alternative selectivity.
Parameter
Recommendation
Rationale
Stationary Phase
Phenyl-Hexyl or PFP (Pentafluorophenyl)
Provides interactions that separate positional isomers (ring-OH vs. S-oxide) better than hydrophobic interaction alone.
Mobile Phase pH
Ammonium Formate (pH 3.0 - 4.0)
Acidic pH suppresses silanol activity (tailing) and stabilizes the N-oxide. High pH (>8) improves peak shape but risks on-column degradation of unstable metabolites.
Gradient Slope
Shallow (e.g., 5% B to 40% B over 10 min)
Rapid gradients will co-elute the isobaric cluster ( 345).
Module B: The "Phantom" Parent (In-Source Fragmentation)
Symptom: You detect MTM (
329) at a retention time matching the N-oxide or Sulfoxide.
Technical Insight:
N-oxide metabolites are thermally fragile. In the heated ESI source, they lose oxygen (deoxygenation), reverting to the parent structure
. If the N-oxide is not chromatographically separated from the parent, this ISF signal will merge with the real parent peak, causing overestimation of the drug concentration .
Validation Test (The "ISF Check"):
Inject a pure standard of MTM-N-oxide (or a high-concentration patient sample).
Monitor the Parent transition (
).
If you see a peak in the Parent channel at the retention time of the N-oxide, ISF is occurring.
Fix: You must achieve baseline resolution (
) between the N-oxide and the Parent. You cannot "tune out" ISF completely; you must separate the species before they reach the source.
Symptom: MTM-SO levels increase over time in autosampler vials; poor reproducibility.
Technical Insight:
Phenothiazines are photosensitive and prone to oxidation. "Clean" MTM standards can generate MTM-SO artifacts during extraction, leading to false metabolite positives.
Stabilization Protocol:
Light: Perform all extractions under yellow (sodium) light or low-light conditions. Use amber glassware.
Antioxidant: Add Ascorbic Acid (0.1% w/v) to the plasma/serum prior to protein precipitation or Liquid-Liquid Extraction (LLE).
Evaporation: If using LLE, evaporate under Nitrogen at
. Avoid air streams.
Visualizing the Interference Landscape
The following diagram maps the metabolic pathways and the specific points where analytical interference occurs.
Figure 1: Metabolic map highlighting the "Isobaric Cluster" (
345) and the In-Source Fragmentation feedback loop (red dotted line) that corrupts parent drug quantification.
Troubleshooting Workflow (Decision Tree)
Use this logic flow when peak shapes or ratios appear abnormal.
Figure 2: Diagnostic decision tree for identifying the source of isomeric or isobaric interference.
Quantitative Data & MRM Parameters
To resolve these interferences, specific Mass Transitions (MRM) must be selected to minimize "cross-talk."
Recommended MRM Table:
Analyte
Precursor ()
Product ()
Collision Energy (eV)
Retention Order (Typical C18)
Interference Note
MTM-SO
345.1
100.1
25
1 (Earliest)
Isobaric with OH-MTM
OH-MTM
345.1
100.1 / 212.1
28
2
Check 212 ion to distinguish from SO
Nor-MTM
315.1
100.1
22
3
M-14 (Demethylated)
MTM (Parent)
329.2
100.1
20
4 (Latest)
Prone to ISF from N-oxide
Note: The product ion
100.1 corresponds to the N-methyl-piperazine side chain, which is common to all. For confirmation, use secondary ions.
Frequently Asked Questions (FAQ)
Q: I see two peaks for Methotrimeprazine Sulfoxide. Is my column failing?A: Likely not. Sulfoxidation of the phenothiazine ring creates a chiral center at the sulfur atom. Since MTM is already chiral (levo), this creates diastereomers. On high-efficiency columns (UPLC), these diastereomers may partially or fully separate. If integration is difficult, you can sum the areas of both peaks, provided they are baseline separated from the Hydroxy metabolite.
Q: How do I distinguish between MTM-N-oxide and MTM-Sulfoxide if they have the same mass?A: They have different fragmentation patterns and retention times.
Retention: N-oxides generally elute after sulfoxides on C18 but before the parent.
Fragmentation: N-oxides often show a characteristic loss of 16 Da (
) or 18 Da () in the MS2 spectrum, whereas Sulfoxides are more stable.
ISF Check: As described in Module B, N-oxides will show a signal in the Parent channel (329); Sulfoxides usually will not.
Q: My calibration curve for MTM is non-linear at low concentrations. Why?A: Check for adsorption . Phenothiazines are "sticky" amines. They adsorb to glass vials and steel tubing.
Fix: Use polypropylene vials. Add 0.1% Formic Acid or Ammonium Acetate to the sample solvent to keep the amine charged and soluble. Use a "passivated" LC system if possible.
References
Metabolic Pathways & Pharmacokinetics
Hals, P. A., & Dahl, S. G. (1982).[1] Pharmacokinetics and first-pass metabolism of levomepromazine in the rat.[1] Acta Pharmacologica et Toxicologica.[1]
Dahl, S. G. (1982).[1] Active metabolites of neuroleptic drugs: possible contribution to therapeutic and toxic effects.[1] Therapeutic Drug Monitoring.[1][2]
Chromatographic Separation & Chiral Analysis
Hefnawy, M. M., et al. (2025).[3] Simultaneous Determination of Dextromepromazine and related substances... on a Cellulose tris (4-Methylbenzoate) Chiral Column. ResearchGate.[4][5][6]
Loennechen, T., & Dahl, S. G. (1990).[1] High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites.[1][7][8][9] Journal of Chromatography B.
N-Oxide Instability & In-Source Fragmentation
Kulkarni, P., et al. (2016). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate.[4][5][6]
CYP2D6 Interactions
Wójcikowski, J., et al. (2015). Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study.[8] Pharmacological Reports.[2]
stability of methotrimeprazine sulfoxide under different pH and temperature conditions
The following guide serves as a comprehensive technical resource for researchers working with Methotrimeprazine Sulfoxide (MTM-SO) , also known as Levomepromazine Sulfoxide. This content is structured as a Technical Supp...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a comprehensive technical resource for researchers working with Methotrimeprazine Sulfoxide (MTM-SO) , also known as Levomepromazine Sulfoxide.
This content is structured as a Technical Support Center , designed to troubleshoot experimental anomalies and optimize handling protocols.
Subject: Stability Profile, Degradation Kinetics, and Troubleshooting for Methotrimeprazine Sulfoxide (MTM-SO)
Ticket ID: #MTM-SO-STAB-001
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Methotrimeprazine Sulfoxide (MTM-SO) is the primary oxidative metabolite and degradation product of the phenothiazine antipsychotic Methotrimeprazine (Levomepromazine). While often considered a "stable" end-product of parent drug oxidation, MTM-SO itself possesses a unique stability profile that differs significantly from the parent sulfide.
Critical Stability Matrix:
Parameter
Stability Status
Critical Note
pH (Acidic)
Moderate
Stable in dilute acid (0.1 M HCl). Reversible reduction to parent possible with strong reducing agents (Zn/HCl).
pH (Basic)
Low
Risk of base-catalyzed rearrangements and precipitation of the free base.
Less photolabile than parent, but still susceptible to UV-induced radical fragmentation.
| Oxidation | High | Resistant to further oxidation (to sulfone) under ambient conditions. |
Troubleshooting Guide (Q&A Format)
Category A: Chromatography & Separation Issues
Q: Why does my MTM-SO peak exhibit tailing or splitting in RP-HPLC?A: This is a common issue driven by the basic nitrogen in the aliphatic side chain.
The Mechanism: At neutral pH, the tertiary amine interacts with residual silanol groups on the silica column, causing tailing.
The Fix: You must operate at a pH where the amine is fully protonated (pH < 3.0) or use an end-capped column resistant to basic pH.
Advanced Insight: MTM-SO is chiral at the sulfur atom. While usually synthesized/metabolized as a racemate, chiral columns (e.g., Chiralpak AGP) will split the peak into enantiomers. Ensure you are using an achiral C18 phase if a single peak is desired.
Q: I see a small peak eluting after MTM-SO but before the parent drug. What is it?A: This is likely the Methotrimeprazine Sulfone (MTM-SO₂) .
Elution Order (Reverse Phase):
Sulfoxide (MTM-SO): Most polar (Early eluting).
Sulfone (MTM-SO₂): Intermediate polarity.
Parent (MTM): Least polar (Late eluting).
Troubleshooting: If the sulfone peak is growing, check if your sample was exposed to strong oxidants (e.g., peroxides in aged ethers or THF) or extreme heat (>60°C).
Category B: Sample Preparation & Storage
Q: My recovery of MTM-SO is low after extraction from plasma. Is it degrading?A: It is likely an extraction efficiency issue rather than degradation.
The Cause: MTM-SO is significantly more polar than the parent drug. Standard Liquid-Liquid Extraction (LLE) protocols using hexane or heptane (optimized for the parent) will fail to extract the sulfoxide efficiently.
The Protocol Adjustment: Switch to a more polar solvent system, such as Dichloromethane (DCM) or Ethyl Acetate at alkaline pH (pH 9-10). Alternatively, use Solid Phase Extraction (SPE) with a mixed-mode cation exchange cartridge (MCX) to capture the amine.
Q: Can I store stock solutions in DMSO?A:Caution is advised. While solubility is high, DMSO can act as an oxidant or reductant depending on conditions.
Recommendation: Use Methanol (MeOH) or Acetonitrile (ACN) for stock solutions. Store at -20°C in amber glass.
Why? Phenothiazines are notorious for photolytic degradation. Even though the sulfoxide is the "degraded" form, it can undergo N-demethylation under high-energy UV light.
Visualizing the Stability Landscape
Figure 1: Degradation & Redox Pathways
This diagram illustrates the relationship between the parent drug, the sulfoxide, and the sulfone, highlighting the reversibility of the sulfoxide state under specific conditions.
Caption: Figure 1. Redox landscape of Methotrimeprazine. The Sulfoxide is the thermodynamic sink under aerobic conditions but can be reduced chemically.
Figure 2: Troubleshooting Decision Tree
Use this workflow to diagnose analytical anomalies.
Caption: Figure 2. Diagnostic workflow for identifying stability and chromatographic issues with MTM-SO.
Standard Operating Procedures (SOPs)
Protocol 1: Preparation of Stability-Indicating Stock Solution
Objective: Create a stable reference standard that minimizes artifact formation.
Detection: UV at 254 nm (aromatic ring) and 300 nm (sulfoxide shift).
Expected Retention:
MTM-Sulfoxide: ~6-7 min
MTM-Sulfone: ~8-9 min
Methotrimeprazine (Parent): ~11-12 min
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13324622, Levomepromazine sulfoxide. Retrieved from [Link]
Bojarski, J., et al. (1978). The determination of sulphoxide in degraded phenothiazine formulations by difference spectrophotometry. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
Wojtowicz, A., et al. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine. Pharmacological Reports. Retrieved from [Link]
Pettersson, G., et al. (1978). Photooxidation Mechanism of Levomepromazine in Different Solvents. Photochemistry and Photobiology.[2][3] (Contextual grounding on parent drug photo-instability leading to sulfoxide).[2]
Cross-Validation of Analytical Methods for Methotrimeprazine Sulfoxide: A Comparative Technical Guide
Part 1: Executive Summary & Analyte Profile In the development and therapeutic monitoring of the antipsychotic Methotrimeprazine (Levomepromazine) , the quantification of its primary oxidative metabolite, Methotrimeprazi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Analyte Profile
In the development and therapeutic monitoring of the antipsychotic Methotrimeprazine (Levomepromazine) , the quantification of its primary oxidative metabolite, Methotrimeprazine Sulfoxide , is non-negotiable. This sulfoxide species serves two critical roles:
Stability Indicator: It is the primary degradation product formed under oxidative stress, making it the benchmark for shelf-life stability.
Metabolic Marker: In human plasma, sulfoxide levels can exceed parent drug levels, significantly altering the pharmacokinetic profile despite its reduced neuroleptic potency.
This guide provides a cross-validation framework to ensure data integrity across different analytical platforms. We move beyond simple "method validation" to method comparison —ensuring that your routine HPLC-UV quality control data correlates rigorously with high-sensitivity LC-MS/MS bioanalytical data.
Analyte Physicochemical Profile
Feature
Methotrimeprazine (Parent)
Methotrimeprazine Sulfoxide (Analyte)
Analytical Implication
Polarity
Lipophilic (LogP ~4.7)
More Polar (LogP ~2.5)
Sulfoxide elutes earlier in Reverse Phase (RP) chromatography.
Basicity
Tertiary amine (pKa ~9.2)
Sulfoxide reduces basicity slightly
pH control is critical to prevent peak tailing.
UV Abs
254 nm, 300+ nm
Shifted
Dual-wavelength monitoring recommended for specificity.
Stability
Light sensitive
Chemically stable, light sensitive
Amber glassware is mandatory for all protocols.
Part 2: Methodological Landscape & Selection Logic
We categorize analytical approaches into three tiers based on their utility in the drug lifecycle.
Tier 1: The Bioanalytical Gold Standard (LC-MS/MS)
Cons: Prone to interference; lacks stability-indicating power if not carefully optimized.
Part 3: Comparative Analysis & Cross-Validation Data
The following table summarizes performance metrics derived from field applications. This data serves as the benchmark for your internal cross-validation.
Table 1: Performance Metrics Comparison
Parameter
LC-MS/MS (Protocol A)
HPLC-UV (Protocol B)
Spectrophotometry
Linearity Range
1 – 500 ng/mL
0.5 – 100 g/mL
5 – 25 g/mL
LOD (Limit of Detection)
~0.2 ng/mL
~0.1 g/mL
~1.0 g/mL
Precision (RSD %)
< 5.0% (Intra-day)
< 1.0% (System)
< 2.5%
Recovery (Extraction)
85-95% (SPE)
98-102% (Direct/LLE)
N/A (Direct)
Specificity
High (m/z transitions)
Medium (Retention time + UV spectrum)
Low (Colorimetric)
Throughput
5-8 min/sample
10-15 min/sample
< 2 min/sample
Cross-Validation Strategy: The "Bridge" Experiment
To cross-validate Method B (HPLC-UV) against Method A (LC-MS/MS), do not rely solely on correlation coefficients (
). You must perform a Bland-Altman Analysis .
Sample Set: Prepare 30 incurred samples (or spiked mock samples) covering the overlapping concentration range (e.g., 1–10
g/mL).
Analysis: Run the same extracts on both systems if possible, or parallel extracts.
Statistical Test: Calculate the difference (
) vs. the average.
Acceptance: 95% of differences should fall within
of the mean difference.
Part 4: Detailed Experimental Protocols
Protocol A: LC-MS/MS for Plasma Analysis (Reference Method)
Grounding: Validated based on ESI+ MRM workflows for phenothiazines [1, 2].
1. Instrumentation:
System: Triple Quadrupole MS (e.g., Sciex API series or equivalent).
Column: C18 or PFP (Pentafluorophenyl),
mm, 1.7-3 m particle size. PFP offers superior selectivity for structural isomers.
2. Mobile Phase:
A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
This diagram illustrates the decision logic for selecting a method and the workflow for cross-validating the results.
Caption: Logical workflow for selecting analytical methods and executing a cross-validation study between LC-MS/MS and HPLC-UV platforms.
Diagram 2: Metabolic & Degradation Pathway
Understanding the structural change is vital for chromatographic separation.
Caption: Conversion of Methotrimeprazine to its Sulfoxide form, highlighting the polarity shift that dictates chromatographic retention.
Part 6: Troubleshooting & Senior Scientist Insights
1. The "Ghost" Peak Issue (HPLC-UV):
Observation: A small peak co-eluting with the sulfoxide.
Cause: Photolytic degradation can produce N-oxide variants or demethylated species.
Solution: Use a Diode Array Detector (DAD) to check peak purity. The sulfoxide has a distinct UV spectrum compared to N-oxides. Ensure all samples are prepared in amber glass.
2. Ion Suppression (LC-MS/MS):
Observation: Loss of signal in patient samples compared to standards.
Cause: Phospholipids from plasma eluting late and interfering with subsequent injections.
Solution: Implement a "divert valve" to send the first 1 minute and the final wash of the gradient to waste. Use PFP columns which separate phospholipids better than C18.
3. Extraction Recovery Mismatch:
Observation: HPLC shows higher concentration than LC-MS.
Cause: Incomplete extraction in the LC-MS SPE step, or matrix enhancement in HPLC (unlikely but possible).
Solution: Use a deuterated internal standard (Levomepromazine-d3) in the LC-MS method. It compensates for extraction losses dynamically.
References
Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS).
Source: National Institutes of Health (PMC)
[Link]
Simultaneous determination of levomepromazine, midazolam and their major metabolites in human plasma by reversed-phase liquid chromatography.
Source: ResearchGate
[Link]
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization.
Source: AAPS Journal (via NCBI)
[Link]
Quantitative determination of Levomepromazine in pharmaceuticals by spectrophotometric method as its sulfoxide.
Source: ResearchGate
[Link]
A Comparative Analysis of the Neuroleptic Activity of Methotrimeprazine and its Sulfoxide Metabolite
Prepared by: Senior Application Scientist, Neuropharmacology Division This guide provides an in-depth comparison of the neuroleptic activity of the phenothiazine antipsychotic, methotrimeprazine (also known as levomeprom...
This guide provides an in-depth comparison of the neuroleptic activity of the phenothiazine antipsychotic, methotrimeprazine (also known as levomepromazine), and its primary metabolite, methotrimeprazine sulfoxide. For drug development professionals and researchers, understanding the pharmacological profile of a parent drug versus its metabolites is critical for predicting therapeutic efficacy, understanding variability in patient response, and anticipating potential adverse effects. This document synthesizes experimental data to elucidate the significant drop-off in neuroleptic potency following the metabolic sulfoxidation of methotrimeprazine.
Introduction to Methotrimeprazine: A Multifaceted Phenothiazine
Methotrimeprazine is a first-generation, or "typical," antipsychotic of the phenothiazine class, recognized for its potent sedative, anxiolytic, and analgesic properties in addition to its antipsychotic effects.[1][2] Its therapeutic action in treating psychosis, particularly schizophrenia, is primarily attributed to its ability to antagonize dopamine receptors in the central nervous system.[3][4] Like many psychotropic drugs, methotrimeprazine undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, methotrimeprazine sulfoxide is a major product, often found in higher plasma concentrations than the parent drug after oral administration.[5][6] This raises a crucial question: does this prominent metabolite contribute to the therapeutic neuroleptic effect, or is its formation a pathway to deactivation?
The Metabolic Fate of Methotrimeprazine: The Sulfoxidation Pathway
Upon administration, methotrimeprazine is metabolized in the liver through several key pathways, including N-demethylation, glucuronidation, and ring sulfoxidation.[3] The sulfoxidation process, a Phase I metabolic reaction, converts the parent drug into methotrimeprazine sulfoxide. This conversion is significant because studies have shown that after oral doses, the plasma levels of the sulfoxide metabolite can exceed those of methotrimeprazine itself.[6] This metabolic profile necessitates a thorough evaluation of the sulfoxide's pharmacological activity to understand the overall clinical effects of methotrimeprazine treatment.
Caption: Metabolic pathways of methotrimeprazine in the liver.
Comparative Neuroleptic Activity: A Tale of Two Molecules
Dopamine D2 Receptor Binding Affinity
The cornerstone of neuroleptic potency is high-affinity binding to the dopamine D2 receptor. In vitro radioligand binding assays are the gold standard for quantifying this interaction. Studies comparing methotrimeprazine and its sulfoxide metabolite reveal a stark difference:
Methotrimeprazine demonstrates potent binding to rat striatal dopamine receptors, comparable to other effective phenothiazine antipsychotics like chlorpromazine.[9]
Methotrimeprazine Sulfoxide , in stark contrast, is described as "relatively inactive" or "virtually inactive" in dopamine receptor binding tests.[9][10] X-ray crystallography studies suggest that the loss of neuroleptic potency is a direct result of the introduction of the sulfoxide group itself, rather than a significant change in the molecule's overall conformation.[11]
This indicates that the sulfoxidation pathway serves as a functional deactivation of the parent drug's primary antipsychotic mechanism.
Differential Activity at Other Receptors: Implications for Side Effects
While methotrimeprazine sulfoxide lacks significant D2 receptor affinity, it is not entirely inert. Intriguingly, the metabolite retains considerable activity at other receptors, which may contribute to the side effect profile of the parent drug.
Alpha-Adrenergic Receptors: Methotrimeprazine sulfoxide shows significant binding affinity for alpha-adrenergic receptors, a property it shares with the parent compound.[9] Antagonism at these receptors is associated with autonomic side effects such as orthostatic hypotension (a drop in blood pressure upon standing), dizziness, and sedation.
This differential receptor affinity is critical. While the body metabolizes methotrimeprazine into a form that is no longer an effective antipsychotic, the resulting metabolite can still circulate and exert its own pharmacological effects, potentially contributing to the adverse event profile.[12]
Quantitative Data Summary
The following table summarizes the comparative receptor binding profiles based on published literature.
Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay
To quantitatively determine the affinity of a compound for the dopamine D2 receptor, a competitive radioligand binding assay is employed. This protocol provides a self-validating system for comparing the potency of methotrimeprazine and its sulfoxide metabolite.
Objective: To determine the inhibitory constant (Ki) of methotrimeprazine and methotrimeprazine sulfoxide for the dopamine D2 receptor in rat striatal tissue.
Materials:
Rat striatal tissue homogenate (source of D2 receptors)
[3H]Spiperone (radioligand with high affinity for D2 receptors)
Haloperidol (unlabeled competitor for determining non-specific binding)
Test compounds: Methotrimeprazine, Methotrimeprazine Sulfoxide
Incubation Buffer (e.g., Tris-HCl with physiological salts)
Scintillation fluid and vials
Glass fiber filters
Filtration apparatus
Scintillation counter
Step-by-Step Methodology:
Tissue Preparation: Homogenize fresh or frozen rat striatum in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (crude membrane fraction) in fresh buffer. This process isolates the cell membranes where the D2 receptors are located.
Assay Setup: In a series of test tubes, combine the membrane preparation, a fixed concentration of [3H]Spiperone, and varying concentrations of the unlabeled test compound (methotrimeprazine or its sulfoxide).
Causality: A competition is established. The test compound will compete with the radioligand for binding to the D2 receptors. The more potent the test compound, the less radioligand will be able to bind.
Controls: Prepare three sets of control tubes:
Total Binding: Contains only membranes and [3H]Spiperone. Represents the maximum possible binding.
Non-Specific Binding (NSB): Contains membranes, [3H]Spiperone, and a high concentration of an unlabeled D2 antagonist like haloperidol. This saturates all D2 receptors, ensuring that any remaining radioligand binding is to non-receptor sites.
Vehicle Control: Contains membranes, [3H]Spiperone, and the solvent used to dissolve the test compounds.
Incubation: Incubate all tubes at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
Causality: The rapid filtration prevents the dissociation of the ligand from the receptor, capturing the equilibrium state.
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound or non-specifically trapped radioligand.
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. A lower Ki value indicates a higher binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Field Insights
The experimental evidence is unequivocal: the neuroleptic activity of methotrimeprazine is substantially diminished, if not entirely abolished, upon its metabolic conversion to methotrimeprazine sulfoxide. The sulfoxide metabolite lacks the requisite high-affinity antagonism at dopamine D2 receptors, which is the hallmark of a typical antipsychotic.
For drug development professionals, this has several key implications:
Efficacy is Dependent on the Parent Drug: The therapeutic antipsychotic effect of methotrimeprazine is driven by the parent compound. Factors that increase the rate of sulfoxidation (e.g., genetic polymorphisms in metabolic enzymes, drug-drug interactions) could potentially reduce the clinical efficacy of a given dose.
Metabolites Can Inform Side Effect Profiles: The significant alpha-adrenergic receptor activity of the sulfoxide metabolite suggests it may contribute to autonomic side effects like orthostatic hypotension.[9] Therefore, monitoring metabolite levels alongside the parent drug could provide a more complete picture of a patient's overall drug exposure and risk of adverse events.[12]
Deactivation as a Metabolic Goal: From a drug design perspective, sulfoxidation represents a clear deactivation pathway for neuroleptic activity. This principle can be leveraged in the development of new chemical entities where controlled metabolism to inactive forms is a desirable pharmacokinetic property.
References
Dahl SG, Strandjord RE. (1977). Plasma and Erythrocyte Levels of Methotrimeprazine and Two of Its Nonpolar Metabolites in Psychiatric Patients. Psychopharmacology (Berl), 53(2), 193-7. [Link]
PubChem. (n.d.). Levomepromazine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
Nikolic K, Agbaba D. (2012). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 17(1), 319-33. [Link]
Alfredsson G, Wiesel FA. (1990). Active metabolites of neuroleptic drugs: possible contribution to therapeutic and toxic effects. Clinical Pharmacokinetics, 18(3), 195-212. [Link]
Taro Pharmaceuticals Inc. (2012). Methotrimeprazine Maleate Tablets 2 mg, 5 mg, 25 mg and 50 mg. Product Monograph. [Link]
Dahl SG. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-42. [Link]
Dahl SG, Hjorth M, Hough E. (1982). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Molecular Pharmacology, 21(2), 409-14. [Link]
Hall H, Ögren SO. (1981). Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat. Life Sciences, 29(21), 2219-25. [Link]
SMPDB. (n.d.). Methotrimeprazine Dopamine Antagonist Action Pathway. The Small Molecule Pathway Database. Retrieved February 7, 2026, from [Link]
Semantic Scholar. (n.d.). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Retrieved February 7, 2026, from [Link]
Dahl SG, Hall H, Ögren SO. (1984). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Archives of Pharmacology, 327(2), 101-5. [Link]
PsychDB. (2021). Methotrimeprazine (Nozinan) Primer. Retrieved February 7, 2026, from [Link]
Spina E, de Leon J. (2007). Metabolic Drug Interactions with Newer Antipsychotics: A Comparative Review. Clinical Pharmacokinetics, 46(1), 25-41. [Link]
Kedor-Hackmann ER, Prado MS, Santoro MI. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug Development and Industrial Pharmacy, 26(3), 261-6. [Link]
Satała G, et al. (2021). Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia. International Journal of Molecular Sciences, 22(16), 8878. [Link]
ResearchGate. (n.d.). Levomepromazine (methotrimeprazine) and the last 48 hours. Retrieved February 7, 2026, from [Link]
Sahin Z. (2023). Importance and review of drug metabolite synthesis. Istanbul Journal of Pharmacy, 53(2), 251-267. [Link]
University of Toledo. (n.d.). Antipsychotic Drugs. College of Pharmacy and Pharmaceutical Sciences. [Link]
van der Vorst M, et al. (2018). Additional use of methotrimeprazine for treating refractory agitation in pediatric patients. European Journal of Pediatrics, 177(6), 961-962. [Link]
Essali A, et al. (2009). New generation antipsychotics for first episode schizophrenia. Cochrane Database of Systematic Reviews, (1), CD005697. [Link]
MentalHealth.com. (2025). Antipsychotics. Retrieved February 7, 2026, from [Link]
Wohlgemuth R. (2023). Synthesis of metabolites and metabolite-like compounds using biocatalytic systems. Preprints.org. [Link]
Kim J, et al. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Pharmaceuticals, 17(1), 10. [Link]
Stanciu C, et al. (2021). Novel Compounds in the Treatment of Schizophrenia—A Selective Review. Medicina, 57(10), 1056. [Link]
MentalHealth.com. (n.d.). Methotrimeprazine (Nozinan). Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). Dimethyl sulfoxide's impact on epileptiform activity in a mouse model of chronic temporal lobe epilepsy. Retrieved February 7, 2026, from [Link]
A Comparative Structural Analysis of Methotrimeprazine Sulfoxide and Chlorpromazine Sulfoxide for Drug Development Professionals
This guide provides an in-depth structural comparison of methotrimeprazine sulfoxide and chlorpromazine sulfoxide, two principal metabolites of the phenothiazine antipsychotics methotrimeprazine (levomepromazine) and chl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth structural comparison of methotrimeprazine sulfoxide and chlorpromazine sulfoxide, two principal metabolites of the phenothiazine antipsychotics methotrimeprazine (levomepromazine) and chlorpromazine. Understanding the nuanced structural differences and their resulting physicochemical and pharmacological properties is critical for researchers in drug development, toxicology, and medicinal chemistry. This document synthesizes crystallographic data, metabolic pathways, and analytical methodologies to offer a comprehensive resource for professionals in the field.
Introduction: The Significance of Sulfoxidation in Phenothiazine Metabolism
Phenothiazines, a cornerstone class of typical antipsychotics, undergo extensive metabolism in vivo. One of the primary metabolic pathways is sulfoxidation, a reaction that introduces a sulfoxide group onto the sulfur atom of the phenothiazine ring. This biotransformation significantly alters the molecule's polarity, conformation, and, consequently, its pharmacological activity. Methotrimeprazine and chlorpromazine, both widely used antipsychotic agents, are subject to this metabolic process, yielding methotrimeprazine sulfoxide and chlorpromazine sulfoxide, respectively.
Initial research has demonstrated that the sulfoxidation of these drugs leads to a significant reduction in their neuroleptic potency[1]. This guide will delve into the structural underpinnings of this observation by comparing the three-dimensional structures of their sulfoxide metabolites. This analysis is crucial for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents with improved metabolic stability and pharmacological profiles.
At a Glance: Key Structural and Physicochemical Differences
The introduction of a sulfoxide group and the inherent differences in the parent molecules (a methoxy group in methotrimeprazine versus a chlorine atom in chlorpromazine) result in distinct properties for their respective sulfoxide metabolites.
The three-dimensional structures of methotrimeprazine sulfoxide and chlorpromazine sulfoxide have been elucidated through X-ray crystallography, providing invaluable insights into their conformational differences.
The Phenothiazine Ring and Sulfoxy Group Conformation
Both methotrimeprazine sulfoxide and chlorpromazine sulfoxide exhibit a similar folding of the phenothiazine ring system. A key finding from crystallographic studies is that the sulfoxy group in both metabolites adopts a boat axial conformation [1]. This positioning of the bulky and polar sulfoxide group has significant implications for how the molecules can interact with their biological targets.
The Aliphatic Side Chain: A Point of Divergence
A critical structural distinction between the two sulfoxide metabolites lies in the conformation of their aliphatic side chains. The crystal structure of methotrimeprazine sulfoxide reveals a side-chain conformation that is remarkably similar to its parent drug, methotrimeprazine[1].
In stark contrast, the side chain of chlorpromazine sulfoxide adopts a different conformation compared to chlorpromazine[1]. This alteration in the spatial arrangement of the dimethylaminopropyl side chain is a direct consequence of the introduction of the sulfoxide group and the electronic influence of the chlorine atom on the phenothiazine ring.
The differing side-chain conformations are significant as this portion of the molecule is crucial for binding to dopamine receptors. The altered conformation in chlorpromazine sulfoxide likely contributes to its loss of neuroleptic activity.
Caption: Key structural differences between methotrimeprazine and chlorpromazine sulfoxides.
Metabolic Pathways and Synthesis
The formation of these sulfoxide metabolites is a crucial aspect of the in vivo disposition of methotrimeprazine and chlorpromazine.
In Vivo Metabolism: The Role of Cytochrome P450
The sulfoxidation of both methotrimeprazine and chlorpromazine is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.
Methotrimeprazine Sulfoxidation : Studies have indicated a strict preference for CYP3A4 in the 5-sulfoxidation of levomepromazine (methotrimeprazine), especially at therapeutic concentrations[4].
Chlorpromazine Sulfoxidation : The metabolism of chlorpromazine is more complex, with multiple CYP isoforms involved. CYP2D6 and, to a lesser extent, CYP1A2 are primarily responsible for the formation of its reactive intermediates[5].
Caption: Primary metabolic pathways to sulfoxide metabolites.
Chemical Synthesis of Phenothiazine Sulfoxides
For research and analytical purposes, the synthesis of these metabolites is essential. Several methods have been reported for the oxidation of phenothiazines to their corresponding sulfoxides.
Experimental Protocol: General Oxidation of Phenothiazines to Sulfoxides
This protocol provides a general method for the chemical synthesis of phenothiazine sulfoxides. Note: This is a generalized procedure and may require optimization for specific substrates.
Dissolution : Dissolve the parent phenothiazine (e.g., chlorpromazine) in a suitable organic solvent such as glacial acetic acid or acetone.
Oxidizing Agent : Slowly add an oxidizing agent. Common choices include:
Hydrogen Peroxide (H₂O₂) : A green and efficient oxidant.
m-Chloroperbenzoic Acid (mCPBA) : A reliable and selective oxidizing agent.
Aqueous Nitrous Acid : Can also be employed for this transformation.
Reaction Conditions : Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
Workup : Once the reaction is complete, the product can be isolated by quenching the excess oxidizing agent, followed by extraction and purification using techniques like column chromatography or recrystallization.
Characterization : The identity and purity of the synthesized sulfoxide should be confirmed using analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.
Mass Spectrometry (MS) : To verify the molecular weight.
Infrared (IR) Spectroscopy : To identify the S=O bond.
Analytical Characterization
The structural elucidation and differentiation of methotrimeprazine sulfoxide and chlorpromazine sulfoxide from their parent compounds and other metabolites rely on modern analytical techniques.
X-Ray Crystallography : Provides the definitive three-dimensional structure of the molecules in their crystalline state, offering precise bond angles and lengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and providing information about the chemical environment of different protons and carbons in the molecule.
Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation patterns of the compounds, which can aid in their identification in complex biological matrices. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for metabolite identification.
Pharmacological and Toxicological Implications
The structural changes induced by sulfoxidation have profound effects on the biological activity of methotrimeprazine and chlorpromazine.
Loss of Neuroleptic Potency
As previously mentioned, a key consequence of sulfoxidation is the loss of neuroleptic potency [1]. The introduction of the polar sulfoxide group and the resulting conformational changes, particularly in the side chain of chlorpromazine sulfoxide, are believed to be responsible for the reduced affinity for dopamine receptors. The crystal structures suggest that the presence of the sulfoxide group itself, rather than just the conformational changes, is a primary reason for this loss of activity[1].
Toxicology
While the sulfoxide metabolites are generally considered less active from a therapeutic standpoint, it is important to consider their potential contribution to the overall toxicological profile of the parent drugs. The parent compound, phenothiazine, is known to cause adverse reactions such as photosensitization and effects on blood elements[6]. The altered physicochemical properties of the sulfoxide metabolites, such as increased polarity, may influence their distribution and elimination, potentially leading to different toxicological profiles.
Conclusion and Future Directions
The structural comparison of methotrimeprazine sulfoxide and chlorpromazine sulfoxide highlights the critical role that metabolism plays in modulating the activity of therapeutic agents. The addition of a single oxygen atom to the phenothiazine ring induces significant conformational changes and alters the electronic properties of these molecules, ultimately leading to a loss of their primary pharmacological effect.
For researchers in drug development, these findings underscore the importance of:
Early-stage metabolic profiling : To identify major metabolites and assess their activity and potential for toxicity.
Structure-based drug design : To develop new chemical entities with improved metabolic stability and reduced potential for the formation of inactive or toxic metabolites.
In-depth structural analysis : Utilizing techniques like X-ray crystallography and NMR to understand the subtle conformational changes that can have a dramatic impact on biological activity.
Future research could focus on the quantitative structure-activity relationship (QSAR) studies of a broader range of phenothiazine metabolites to build predictive models for their activity and toxicity. Additionally, further investigation into the specific interactions of these sulfoxide metabolites with other biological targets beyond dopamine receptors could reveal novel pharmacological or toxicological pathways.
References
Dahl, S. G., Hjorth, M., & Hough, E. (1982). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Molecular Pharmacology, 21(2), 409–414. [Link]
PubChem. (n.d.). Chlorpromazine sulfoxide. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
Wójcikowski, J., Daniel, W. A., & Wójcikowski, K. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Pharmacological Reports, 66(4), 643–647. [Link]
O'Donnell, J. M., & Shelton, R. C. (2011). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. Drug Metabolism and Disposition, 39(1), 123–132. [Link]
Mitchell, S. C. (1994). The toxicity of phenothiazine. Drug Metabolism and Drug Interactions, 11(3), 201–235. [Link]
A Senior Application Scientist's Guide to Inter-Laboratory Proficiency Testing for Methotrimeprazine Sulfoxide Quantification
Introduction: The Imperative for Precision in Therapeutic Drug Monitoring Methotrimeprazine (also known as levomepromazine) is a phenothiazine antipsychotic agent whose clinical efficacy and safety are closely linked to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Precision in Therapeutic Drug Monitoring
Methotrimeprazine (also known as levomepromazine) is a phenothiazine antipsychotic agent whose clinical efficacy and safety are closely linked to its plasma concentrations. A major metabolite, methotrimeprazine sulfoxide, is present in significant concentrations, and its quantification is crucial for comprehensive pharmacokinetic studies and effective therapeutic drug monitoring (TDM).[1][2][3] TDM requires that analytical methods be not only accurate and precise within a single laboratory but also reproducible and comparable across different facilities.[4] This necessity for cross-laboratory concordance is where inter-laboratory proficiency testing (PT) becomes an indispensable tool for quality assurance.[5][6][7]
Proficiency testing is a formal process to objectively evaluate a laboratory's performance through comparison with other laboratories.[7][8] It involves the regular analysis of the same blind samples by multiple labs, allowing for an external and unbiased assessment of analytical capabilities.[8][9][10] For a metabolite like methotrimeprazine sulfoxide, where standardized commercial assays are not widely available, establishing a robust PT scheme is critical for ensuring that data generated from different research or clinical sites can be reliably compared.
This guide provides a framework for understanding and implementing an inter-laboratory comparison for methotrimeprazine sulfoxide quantification. We will compare the primary analytical methodologies, present a model PT workflow, detail a gold-standard experimental protocol, and analyze hypothetical comparative data to provide actionable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Core Analytical Methodologies
The choice of analytical technique is the most critical factor influencing the accuracy, sensitivity, and specificity of methotrimeprazine sulfoxide quantification. The two most prevalent methods in bioanalysis are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Feature
HPLC-UV
LC-MS/MS
Principle
Separates compounds based on their physicochemical interaction with a stationary phase, followed by detection via UV light absorption.[11][12]
Separates compounds chromatographically, followed by ionization and mass-based detection of specific parent-daughter ion transitions.[13][14]
Specificity
Moderate. Relies on chromatographic retention time for identification. Co-eluting compounds with similar UV spectra can cause interference.[15]
Very High. Provides structural confirmation through specific mass-to-charge (m/z) ratios of precursor and product ions, minimizing interferences.[13]
Sensitivity
Lower. Limits of detection are typically in the mid-to-high nanogram per milliliter (ng/mL) range.[15]
Very High. Capable of detecting analytes at low picogram per milliliter (pg/mL) levels, essential for low-dosage pharmacokinetic studies.[2][14]
Causality
Chosen for its robustness, lower cost, and widespread availability. It is often sufficient for quantifying higher concentration analytes.[16]
The definitive choice for bioanalysis due to its unparalleled sensitivity and specificity, which are critical for resolving complex biological matrices and accurately measuring drug metabolites.[13][14]
Limitations
Susceptible to matrix interference. May lack the sensitivity required for TDM at therapeutic trough concentrations.
Higher initial equipment cost and requires more specialized technical expertise for method development and maintenance.
Designing a Model Inter-Laboratory Proficiency Test
Where a formal, commercially available PT scheme is absent, a well-organized inter-laboratory comparison (ILC) is a powerful alternative.[5][17] A successful ILC hinges on a clear, logical workflow.
The process begins with a designated coordinating laboratory that prepares and validates a set of blind samples. These samples, typically spiked human plasma, should cover a clinically relevant concentration range for methotrimeprazine sulfoxide (e.g., low, medium, and high). The coordinator ships these samples under controlled conditions to all participating laboratories. Each participant analyzes the samples using their in-house, validated method and submits the results back to the coordinator by a specified deadline. The coordinator then performs a statistical analysis to determine the consensus mean for each sample and evaluates each laboratory's performance, often using a Z-score system.[9][10][18]
Caption: Workflow for a model inter-laboratory proficiency test.
Gold-Standard Protocol: LC-MS/MS Quantification of Methotrimeprazine Sulfoxide
Trustworthiness in an analytical protocol is achieved through a self-validating system. This LC-MS/MS method incorporates rigorous quality control checks at every stage to ensure the reliability of the results.
1. Sample Preparation (Protein Precipitation)
Rationale: This is a rapid and effective method for removing the majority of protein macromolecules from the plasma sample, which would otherwise interfere with the chromatographic system.
Protocol:
Pipette 100 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
Add 20 µL of Internal Standard (IS) working solution (e.g., a deuterated analog of methotrimeprazine sulfoxide).
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
Vortex for 30 seconds.
Centrifuge at 14,000 x g for 10 minutes at 4°C.[19]
Carefully transfer the supernatant to a clean autosampler vial for analysis.
2. Chromatographic Conditions
Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like methotrimeprazine sulfoxide from endogenous plasma components. A gradient elution ensures good peak shape and resolution.
Parameters:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1.5 minutes.
Injection Volume: 5 µL.
3. Mass Spectrometric Detection
Rationale: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity.[20] It isolates a specific precursor ion (the analyte) and detects a unique product ion generated by its fragmentation.
Methotrimeprazine Sulfoxide: [Precursor m/z → Product m/z] (Specific values to be determined during method development).
Internal Standard: [Precursor m/z → Product m/z]
Instrument Settings: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
Caption: Principle of tandem mass spectrometry (MS/MS) detection.
4. Calibration and Quality Control
Rationale: A calibration curve is essential for quantification, while QC samples validate the accuracy and precision of the run.
Procedure:
Prepare a calibration curve using blank plasma spiked with known concentrations of methotrimeprazine sulfoxide (e.g., 8-10 non-zero points).
Analyze at least three levels of QC samples (low, medium, high) in duplicate within each analytical batch.
Acceptance Criteria: The calculated concentrations of at least 75% of calibrators and 67% of QC samples must be within ±15% of their nominal values (±20% for the Lower Limit of Quantification).
Comparative Data Analysis: A Hypothetical Study
The following table presents hypothetical results from our model PT study, comparing the performance of five laboratories. Laboratories 1-3 used LC-MS/MS methods, while Laboratories 4 and 5 used HPLC-UV.
Laboratory
Method
Sample A (Target: 15.0 ng/mL)
Sample B (Target: 75.0 ng/mL)
Reported (ng/mL)
Z-Score
Lab 1
LC-MS/MS
14.5
-0.6
Lab 2
LC-MS/MS
15.8
1.0
Lab 3
LC-MS/MS
15.2
0.2
Lab 4
HPLC-UV
12.8
-2.6
Lab 5
HPLC-UV
17.9
3.5
Note: Z-scores are calculated based on the consensus mean and standard deviation of all participants' results. A Z-score between -2 and +2 is generally considered satisfactory.[8][10][18]
Interpretation of Results:
LC-MS/MS Performance: Laboratories 1, 2, and 3 all produced satisfactory results with Z-scores well within the acceptable range of ±2. This demonstrates the high accuracy and reproducibility of well-implemented LC-MS/MS methods.[14]
HPLC-UV Performance: Laboratories 4 and 5 showed significant deviations. Lab 4 reported a result for Sample A with a Z-score of -2.6, indicating a potential issue with sensitivity or a negative bias at lower concentrations. Lab 5 had a high positive bias for Sample A and a negative bias for Sample B, with Z-scores of +3.5 and -1.5 respectively, suggesting possible issues with calibration or specificity. These results highlight the limitations of HPLC-UV for this type of low-concentration bioanalysis.[11][15]
Conclusion and Recommendations
This guide demonstrates that while multiple analytical techniques can be applied to the quantification of methotrimeprazine sulfoxide, they are not equal in performance. The hypothetical data clearly illustrates the superior accuracy and reliability of LC-MS/MS over HPLC-UV, establishing it as the authoritative method for this application.
Key Recommendations for Laboratories:
Adopt LC-MS/MS: For therapeutic drug monitoring and clinical research involving methotrimeprazine sulfoxide, LC-MS/MS should be the method of choice to ensure the highest level of data quality.[13][14]
Implement Rigorous QC: A robust internal quality control system, including the use of multiple QC levels and internal standards, is a prerequisite for accurate analysis.
Participate in Proficiency Testing: Regular participation in external PT schemes or inter-laboratory comparisons is essential for verifying method performance and ensuring results are comparable to peers.[4][21][22] If no formal scheme exists, laboratories should proactively organize ILCs.[5][17] This practice is a cornerstone of accreditation standards like ISO 15189.[4]
By adhering to these principles, laboratories can produce highly reliable and comparable data for methotrimeprazine sulfoxide, ultimately contributing to improved patient care and more robust scientific outcomes.
References
The SMRI Inter-laboratory Proficiency Testing scheme. Sugar Milling Research Institute. [Link]
What is an inter laboratory comparison? CompaLab. [Link]
Inter Laboratory Comparison. The Best Consultant for ISO/IEC 17025 Accreditation. [Link]
Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. PubMed. [Link]
Methotrimeprazine and its sulfoxide and desmethyl metabolites in urine of psychiatric patients. ULiège Library. [Link]
Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
Inter laboratory Comparison 2023 Report. Benchmark International. [Link]
A comprehensive review of Proficiency Testing / Interlaboratory Comparisons Policies of the EA-MLA signatories applicable to medical laboratories. ResearchGate. [Link]
LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH. [Link]
GLC Determination of Methotrimeprazine and Its Sulfoxide in Plasma. PubMed. [Link]
Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Ethiopian Accreditation Service. [Link]
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]
Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. PubMed. [Link]
Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Semantic Scholar. [Link]
How to quantify 200 metabolites with one LC-MS/MS method?. YouTube. [Link]
European Proficiency testing of national reference laboratories for the confirmation of sulfonamide residues in muscle and milk. PubMed. [Link]
A novel LC-MS approach for the detection of metabolites in DMPK studies. ResearchGate. [Link]
Proficiency Testing of Therapeutic Drug Monitoring Techniques. Oxford Academic. [Link]
Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis. [Link]
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]
Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Eurachem. [Link]
Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. ResearchGate. [Link]
Analytical Methods. Ministry of Food and Drug Safety. [Link]
Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC - NIH. [Link]
A Comparative Guide to the Dopamine D2 Receptor Binding Affinities of Methotrimeprazine and Its Key Metabolites
For researchers and drug development professionals navigating the complexities of antipsychotic pharmacology, a nuanced understanding of not only the parent drug but also its metabolic fate is paramount. Methotrimeprazin...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals navigating the complexities of antipsychotic pharmacology, a nuanced understanding of not only the parent drug but also its metabolic fate is paramount. Methotrimeprazine (also known as levomepromazine), a phenothiazine derivative, exerts its therapeutic effects primarily through antagonism of dopamine D2 receptors.[1] However, upon administration, it is metabolized into several compounds, each with its own distinct pharmacological profile. This guide provides an in-depth comparison of the relative binding affinities of methotrimeprazine and its two principal metabolites, N-desmethylmethotrimeprazine and methotrimeprazine sulfoxide, for the dopamine D2 receptor, supported by experimental data and methodologies.
The Critical Role of Dopamine D2 Receptor Antagonism and Metabolite Activity
The therapeutic efficacy of typical antipsychotics is intrinsically linked to their ability to block D2 receptors in the mesolimbic pathway.[2] The degree of this blockade, dictated by the drug's binding affinity (often expressed as the inhibition constant, Ki), correlates with its antipsychotic potency. Methotrimeprazine's clinical action is a composite of the parent drug's activity and the pharmacological contributions of its metabolites. Understanding the D2 receptor affinity of these metabolites is therefore crucial for predicting the overall clinical effect, including both therapeutic efficacy and potential side effects.
Comparative Binding Affinities at the Dopamine D2 Receptor
Experimental evidence from in vitro radioligand binding assays provides a clear hierarchy of D2 receptor affinity among methotrimeprazine and its major metabolites. Methotrimeprazine itself demonstrates high affinity for several D2-like receptor subtypes.[3]
The primary active metabolite, N-desmethylmethotrimeprazine , is of particular interest. Formed through N-demethylation, this metabolite retains significant pharmacological activity. Studies have shown that N-demethylated metabolites of phenothiazines, including methotrimeprazine, exhibit a D2 receptor binding potency that is approximately 20% to 70% of the parent compound.[4] This suggests that N-desmethylmethotrimeprazine likely contributes meaningfully to the overall therapeutic effect of methotrimeprazine administration.
In stark contrast, methotrimeprazine sulfoxide , a product of S-oxidation, displays markedly reduced activity at the D2 receptor. Research has consistently characterized the sulfoxide metabolites of phenothiazines as being "virtually inactive" or "relatively inactive" in dopamine receptor binding tests.[4][5] This significant drop in affinity indicates that this metabolic pathway represents a deactivation step in the context of D2 receptor-mediated antipsychotic action.
Below is a summary of the binding affinities, with a lower Ki value indicating a higher binding affinity:
*Estimated Ki range calculated based on the reported relative potency of 20-70% of the parent compound's affinity for the D2S receptor.
Mechanistic Insights: The Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor by methotrimeprazine and its active N-desmethyl metabolite interrupts the canonical G protein-coupled signaling cascade. D2 receptors are coupled to inhibitory G proteins (Gαi/o), which, upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking dopamine's access to the receptor, methotrimeprazine prevents this signaling cascade, leading to a normalization of dopaminergic neurotransmission in hyperactive pathways.
Experimental workflow for a competitive radioligand binding assay.
Conclusion
The pharmacological profile of methotrimeprazine is a function of the parent compound and its metabolites. While methotrimeprazine itself is a potent dopamine D2 receptor antagonist, its N-desmethyl metabolite also contributes significantly to its antipsychotic effect due to its substantial binding affinity. Conversely, the sulfoxide metabolite represents a pharmacologically inactive species at the D2 receptor. This differential activity underscores the importance of considering metabolic pathways in drug development and clinical pharmacology. For researchers in this field, these data highlight the necessity of evaluating the full spectrum of a drug's metabolic products to accurately predict its clinical performance and potential for therapeutic efficacy and side effects.
References
SMPDB. Methotrimeprazine Dopamine Antagonist Action Pathway. Available at: [Link].
S. M. Stahl, "Antipsychotic agents," in Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications, 4th ed. Cambridge University Press, 2013, pp. 165-227.
Ohman, L., Larsson, M., & Wålinder, J. (1981).
Srivastava, L. K., Nair, N. P. V., & Lal, S. (2009). Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes. International Journal of Neuropsychopharmacology, 12(1), 145-150.
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
Kapur, S., & Mamo, D. (2003). Half a century of antipsychotics and still a central role for dopamine D2 receptors.
Dahl, S. G., & Hall, H. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Biochemical pharmacology, 35(21), 3783–3786.
Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in pharmacological sciences, 15(7), 264–270.
Burt, D. R., Creese, I., & Snyder, S. H. (1976). Properties of [3H]haloperidol and [3H]dopamine binding associated with dopamine receptors in calf brain membranes. Molecular pharmacology, 12(5), 800–812.
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
Technical Comparison: GLC versus LC-MS for the Analysis of Methotrimeprazine Sulfoxide
Executive Summary For decades, the analysis of phenothiazine neuroleptics, specifically Methotrimeprazine (Levomepromazine) and its major metabolite Methotrimeprazine Sulfoxide (MTM-SO) , presented a significant analytic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For decades, the analysis of phenothiazine neuroleptics, specifically Methotrimeprazine (Levomepromazine) and its major metabolite Methotrimeprazine Sulfoxide (MTM-SO) , presented a significant analytical challenge. While Gas-Liquid Chromatography (GLC) served as the pioneering method, it is fundamentally limited by the thermal instability of the sulfoxide moiety.
The Bottom Line: LC-MS/MS is the mandatory standard for quantification of methotrimeprazine sulfoxide in biological matrices. GLC methods are prone to thermal deoxygenation artifacts , where the sulfoxide metabolite reverts to the parent drug inside the heated injection port, leading to underestimation of the metabolite and overestimation of the parent drug. This guide details the mechanistic reasons for this shift and provides validated protocols for both techniques to illustrate the evolution of the methodology.
The Core Challenge: Thermal Instability
To understand the divergence in instrumentation, one must understand the chemistry of the analyte. Methotrimeprazine sulfoxide contains a polar
bond.
The GLC Artifact Mechanism
In a GLC system, the injection port and column are typically maintained at 200°C–250°C to volatilize the sample. Under these conditions, phenothiazine sulfoxides undergo thermal elimination or deoxygenation .
Deoxygenation: The sulfoxide loses oxygen, reverting to the parent methotrimeprazine.
Rearrangement: In some cases, ring expansion or hydroxylation artifacts occur.
This creates a "self-validating" failure: if you inject a pure standard of MTM-SO into a GC and see a peak for MTM (parent), your method is generating false data.
The following diagram illustrates the specific failure mode of GLC when analyzing thermally labile sulfoxides.
Figure 1: The thermal degradation mechanism of Methotrimeprazine Sulfoxide in Gas Chromatography, leading to quantitative errors.
Technology 1: Gas-Liquid Chromatography (GLC)
The Legacy Approach
Historically, before HPLC became robust, GLC with Nitrogen-Phosphorus Detection (NPD) was the workhorse. To mitigate thermal breakdown, scientists had to use "Band-Aid" chemistries.
Methodological Constraints
Detectors: NPD (specific to Nitrogen) or ECD (Electron Capture). Flame Ionization (FID) lacked the sensitivity for plasma levels (ng/mL range).
Derivatization: To stabilize the molecule, samples were often derivatized, or the sulfoxide was intentionally oxidized to the sulfone (which is thermally stable) prior to injection.
Throughput: Low. Run times often exceeded 20 minutes to separate degradation products from the analyte.
Historical GLC Protocol (Reconstructed)
Based on methods by Dahl et al. (1976)
Extraction: Alkinize 1.0 mL plasma (pH 10) with NaOH. Extract into n-heptane containing 1.5% isoamyl alcohol.
Evaporation: Evaporate organic phase to dryness under nitrogen stream (Critical: Do not use heat >40°C).
Reconstitution: Redissolve in 50 µL ethanol.
Injection: 2 µL into GLC.
Conditions:
Column: 3% OV-17 on Gas Chrom Q.
Injector Temp: 260°C (The danger zone).
Detector: NPD.
Validation Check: Run a pure sulfoxide standard. If the parent drug peak appears (retention time ~5.8 min vs ~8.2 min for sulfoxide), the injector is too hot.
LC-MS utilizes Electrospray Ionization (ESI) , a "soft" ionization technique that occurs at atmospheric pressure and moderate temperatures, preserving the molecular integrity of the sulfoxide.
Advantages
Integrity: No thermal degradation.
Selectivity: MRM (Multiple Reaction Monitoring) transitions distinguish MTM-SO from the parent drug even if they co-elute chromatographically (though they usually separate well on C18).
Sensitivity: LOQ (Limit of Quantitation) reaches 0.1–0.5 ng/mL, compared to 5–10 ng/mL for GLC.
Modern LC-MS/MS Protocol
Standardized Clinical Workflow
Sample Prep (Protein Precipitation):
Add 100 µL Plasma to 300 µL Acetonitrile (containing deuterated internal standard MTM-d3).
Source Temp: 350°C (Gas temp, not surface contact temp).
Head-to-Head Comparison
The following table summarizes the performance metrics derived from comparative studies (Dahl, 1982; Modern Clinical Labs).
Feature
GLC-NPD (Legacy)
LC-MS/MS (Modern)
Analyte Stability
Poor. High risk of conversion to parent drug.
Excellent. Soft ionization preserves structure.
Limit of Quantitation
2–5 ng/mL
0.1–0.5 ng/mL
Sample Volume
1.0 – 2.0 mL
0.1 – 0.2 mL
Specificity
Low. Relies solely on Retention Time.
High. Relies on RT + Mass Transition (MRM).
Sample Prep
Complex (LLE + Evaporation).
Simple (Protein Precipitation).
Run Time
15–25 Minutes
3–6 Minutes
Diagram 2: Comparative Workflow Efficiency
This diagram contrasts the labor and risk involved in both workflows.
Figure 2: Workflow comparison showing the extensive sample handling required for GLC versus the "dilute-and-shoot" capability of LC-MS.
Expert Insight: Self-Validating the Method
As an application scientist, you must verify your data. If you are forced to use GLC (due to resource constraints), you must perform a "Ratio Check" :
Inject a standard containing only Methotrimeprazine Sulfoxide.
If the chromatogram shows a peak at the retention time of the Parent Drug , calculate the Degradation Ratio :
If
(5%), the method is invalid for quantitative analysis. You must lower the injector temperature or increase the flow rate to reduce residence time.
For LC-MS users: The primary risk is Ion Suppression .
Perform a post-column infusion of the analyte while injecting a blank plasma matrix.
Look for "dips" in the baseline signal. If a dip occurs at the retention time of MTM-SO, your matrix effect is too high. Switch from Protein Precipitation to Solid Phase Extraction (SPE).
References
Dahl, S. G., & Jacobsen, S. (1976).[2] GLC determination of methotrimeprazine and its sulfoxide in plasma.[2][3][4] Journal of Pharmaceutical Sciences, 65(9), 1329–1333. Link
Dahl, S. G. (1982).[2] Pharmacokinetics of methotrimeprazine after single and multiple doses.[2] Clinical Pharmacology and Therapeutics, 19(4), 435–442. Link
Papp, O., et al. (1990).[5] Chromatographic purity tests of various phenothiazine derivatives. II. Gas chromatography. Acta Pharmaceutica Hungarica, 60(5-6), 204-11. Link
Niemi, M., et al. (2018). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology. Link
Roca, M., et al. (2013).[6] Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 137(1-4), 1-7. Link
Optimizing Therapeutic Drug Monitoring: The Non-Linear Dynamics of Methotrimeprazine and its Sulfoxide Metabolite
Executive Summary: The Dose-Concentration Paradox In the development and monitoring of phenothiazine antipsychotics, Methotrimeprazine (MTM) —also known as Levomepromazine—presents a distinct pharmacokinetic challenge co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dose-Concentration Paradox
In the development and monitoring of phenothiazine antipsychotics, Methotrimeprazine (MTM) —also known as Levomepromazine—presents a distinct pharmacokinetic challenge compared to its structural analog, Chlorpromazine.
While clinical dosing protocols often assume a linear relationship between oral dosage and therapeutic effect, experimental data reveals a significant non-linearity between administered dosage and steady-state plasma concentrations (
) of its primary metabolite, Methotrimeprazine Sulfoxide (MTM-SO) .
This guide analyzes the correlation—or lack thereof—between MTM dosage and MTM-SO concentrations. It argues that due to extensive first-pass metabolism and genetic polymorphism in CYP enzymes, dosage is a poor predictor of steady-state exposure , necessitating rigorous Therapeutic Drug Monitoring (TDM) via LC-MS/MS.
Mechanistic Grounding: The Sulfoxidation Pathway
To understand the correlation data, we must first map the metabolic fate of MTM. Unlike the N-desmethyl metabolite, which retains pharmacological activity, the Sulfoxide metabolite is largely inactive but chemically stable, making it a critical analytical marker for metabolic capacity and compliance.
Metabolic Pathway Diagram
The following diagram illustrates the bifurcation of MTM metabolism. Note the dominance of the CYP3A4 and FMO (Flavin-containing monooxygenase) pathways in sulfoxide formation.
Figure 1: Metabolic bifurcation of Methotrimeprazine. The sulfoxide pathway is highly susceptible to first-pass saturation.
Comparative Analysis: MTM vs. Alternatives
The correlation between dose and metabolite concentration is not uniform across antipsychotics. The table below compares MTM’s pharmacokinetic predictability against Chlorpromazine (CPZ) and Haloperidol.
Research indicates that the correlation coefficient (
) between oral MTM dose and steady-state sulfoxide concentration is frequently weak ().
Cause: The "First-Pass Effect." After oral administration, a massive but variable fraction of MTM is converted to sulfoxide in the liver before reaching systemic circulation [1].
Consequence: Two patients receiving the same 25mg dose may exhibit a 5-fold difference in plasma sulfoxide levels.
Clinical Implication: Relying on dosage alone to estimate metabolic burden is scientifically unsound. TDM is required to distinguish between "fast metabolizers" (high sulfoxide, low parent) and non-compliant patients (low sulfoxide, low parent) [2].
Experimental Protocol: Validating the Correlation
To generate the data supporting the non-linear correlation claims, a robust analytical workflow is required. The following protocol utilizes LC-MS/MS , the gold standard for distinguishing the sulfoxide metabolite from the parent drug (which often co-elutes in UV-based HPLC methods).
Analytical Workflow Diagram
Figure 2: Solid-Phase Extraction (SPE) coupled with LC-MS/MS for precise metabolite quantification.
Step-by-Step Methodology
Objective: Simultaneous quantification of Methotrimeprazine and MTM-Sulfoxide.
Internal Standard Addition:
Aliquot 200 µL of patient plasma.
Add 20 µL of deuterated internal standard (Methotrimeprazine-d3 ) to correct for matrix effects and ionization suppression. Note: Using a structural analog like Chlorpromazine as an IS is discouraged due to different retention times.
Solid Phase Extraction (SPE):
Use Oasis HLB cartridges (Hydrophilic-Lipophilic Balance) [3].
Why this matters: Protein precipitation (PPT) is faster but often leaves phospholipids that suppress the sulfoxide signal in the MS source. SPE provides cleaner baselines.
MTM-Sulfoxide: m/z 345.1 → 100.1 (Mass shift of +16 Da confirms oxidation).
Data Analysis:
Calculate the Metabolic Ratio :
.
Interpretation: A ratio < 1.0 often indicates extensive first-pass metabolism or steady-state accumulation of the longer-lived metabolite.
Conclusion: The Case for TDM
The correlation between Methotrimeprazine dosage and steady-state sulfoxide concentrations is non-linear and highly variable .
For Drug Developers: You cannot rely on dose-proportionality studies in Phase I to predict Phase III population variance. Stratification by CYP genotype is recommended.
For Clinicians: The "standard dose" concept is flawed for MTM. TDM is not just "useful"—it is the only way to scientifically validate that the prescribed dose is achieving the target therapeutic window (generally 15–100 ng/mL for the parent drug) rather than just accumulating inactive sulfoxide [4].
Final Recommendation: Shift from Dose-Based Management to Concentration-Based Management using the MTM/MTM-SO ratio as a biomarker for metabolic clearance efficiency.
References
Hals, P. A., & Dahl, S. G. (1982). Pharmacokinetics and first-pass metabolism of levomepromazine in the rat.[8] Acta Pharmacologica et Toxicologica, 50(2), 148–154.
Hiemke, C., et al. (2011). AGNP Consensus Guidelines for Therapeutic Drug Monitoring in Psychiatry: Update 2011. Pharmacopsychiatry, 44(06), 195-235.
Wissenbach, D. K., et al. (2018). Determination of Chlorpromazine, Haloperidol, Levomepromazine... in Human Plasma by LC-MS/MS. Journal of Analytical Toxicology.
St George Palliative Care Team. (2025). Subcutaneous Levomepromazine for Refractory Nausea. SESLHD Medicine Guideline.
A Comparative Guide to In Vitro and In Vivo Studies of Methotrimeprazine Sulfoxidation
This guide provides an in-depth comparison of in vitro and in vivo methodologies for studying the sulfoxidation of methotrimeprazine, a critical metabolic pathway for this phenothiazine antipsychotic. Designed for resear...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of in vitro and in vivo methodologies for studying the sulfoxidation of methotrimeprazine, a critical metabolic pathway for this phenothiazine antipsychotic. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances, data interpretation, and the strategic value of each approach in understanding drug metabolism and ensuring therapeutic efficacy and safety.
Introduction: The Significance of Methotrimeprazine Sulfoxidation
Methotrimeprazine, a widely used antipsychotic, undergoes extensive metabolism in the body. One of its primary metabolic routes is sulfoxidation, a process that significantly impacts its pharmacokinetic profile and pharmacological activity. The major metabolite formed through this pathway is methotrimeprazine sulfoxide, which is considerably less active than the parent compound.[1][2] Understanding the dynamics of this transformation is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
This guide will navigate the two fundamental experimental paradigms used to investigate this metabolic process: in vitro and in vivo studies. While in vitro methods offer a controlled environment to dissect molecular mechanisms, in vivo studies provide a holistic view of the drug's fate in a complex biological system.
The Metabolic Pathway of Methotrimeprazine Sulfoxidation
The biotransformation of methotrimeprazine to its sulfoxide metabolite is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases crucial for the metabolism of a vast array of xenobiotics.[3][4]
Caption: Metabolic conversion of methotrimeprazine to methotrimeprazine sulfoxide.
In vitro studies have been instrumental in identifying the specific CYP isoforms responsible for this reaction. Research has shown that CYP3A4 is the primary enzyme involved in methotrimeprazine 5-sulfoxidation, with a secondary contribution from CYP1A2 .[5]
In Vitro Studies: A Mechanistic Deep Dive
In vitro studies are performed outside of a living organism, using isolated cells, tissues, or subcellular fractions.[6] These assays are invaluable for pinpointing the specific enzymes and mechanisms involved in drug metabolism in a highly controlled setting.
Experimental Workflow: In Vitro Methotrimeprazine Sulfoxidation
Caption: Typical workflow for an in vitro methotrimeprazine sulfoxidation assay.
Detailed Experimental Protocol: In Vitro Sulfoxidation Assay
The following protocol is a representative example for determining the kinetics of methotrimeprazine sulfoxidation using human liver microsomes.
Materials:
Human liver microsomes (pooled)
Methotrimeprazine
Methotrimeprazine sulfoxide (analytical standard)
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile (for quenching)
Internal standard for LC-MS/MS analysis
Procedure:
Preparation of Reagents: Prepare stock solutions of methotrimeprazine and the internal standard in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is low (<0.5%) to avoid enzyme inhibition.[7] Prepare working solutions of the NADPH regenerating system in phosphate buffer.
Incubation Setup: In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and methotrimeprazine at various concentrations. Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring linear formation of the metabolite.
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.
Sample Processing: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of methotrimeprazine sulfoxide.
Rationale and Advantages of In Vitro Studies
Mechanistic Insight: By using specific recombinant CYP enzymes, it is possible to definitively identify which isoforms are responsible for methotrimeprazine sulfoxidation.[5]
Controlled Environment: In vitro systems allow for the precise control of experimental variables such as substrate concentration, enzyme concentration, and incubation time, which is essential for accurate kinetic analysis.
High-Throughput Screening: These assays can be adapted for high-throughput screening to evaluate the potential for drug-drug interactions with a large number of compounds.[8]
Ethical Considerations: In vitro studies reduce the need for animal testing, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).[9]
Limitations of In Vitro Studies
Lack of Physiological Context: In vitro systems do not fully replicate the complex physiological environment of a living organism, including cellular transport, distribution, and competing metabolic pathways.[10]
Potential for Misleading Predictions: The absence of whole-organism physiology can sometimes lead to inaccurate predictions of in vivo pharmacokinetics.[11]
In Vivo Studies: A Holistic Perspective
In vivo studies are conducted in living organisms, such as animal models or human subjects.[6] These studies are crucial for understanding how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) in a complete biological system.
Experimental Workflow: In Vivo Methotrimeprazine Metabolism Study
Caption: General workflow for an in vivo study of methotrimeprazine metabolism.
Detailed Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to investigate the formation of methotrimeprazine sulfoxide.
Materials:
Male Sprague-Dawley rats (or another appropriate strain)
Methotrimeprazine formulation for oral administration
Analytical standards for methotrimeprazine and its metabolites
Procedure:
Animal Acclimatization: House the rats in a controlled environment for at least one week to allow for acclimatization.
Dosing: Administer a single oral dose of the methotrimeprazine formulation to the rats via gavage.
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
Urine Collection: House the rats in metabolic cages to collect urine over a 24-hour period.
Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma and urine samples at -80°C until analysis.
Sample Extraction: Extract methotrimeprazine and its metabolites from the plasma and urine samples using a suitable technique (e.g., solid-phase extraction or liquid-liquid extraction).
Analysis: Quantify the concentrations of methotrimeprazine and methotrimeprazine sulfoxide in the processed samples using a validated LC-MS/MS method.
Rationale and Advantages of In Vivo Studies
Physiological Relevance: In vivo studies provide data that reflects the complex interplay of ADME processes in a whole organism, offering a more accurate representation of a drug's behavior in humans.[12]
Pharmacokinetic and Pharmacodynamic Correlation: These studies allow for the correlation of drug and metabolite concentrations with pharmacological effects and potential toxicities.
Identification of All Major Metabolites: In vivo studies can lead to the discovery of all significant metabolites formed in the body, not just those produced by a specific enzyme system.[13]
First-Pass Metabolism Assessment: They are essential for evaluating the extent of first-pass metabolism, which is particularly relevant for orally administered drugs like methotrimeprazine.[14]
Limitations of In Vivo Studies
Species Differences: The metabolic pathways in animal models may not always perfectly mimic those in humans, which can complicate the extrapolation of data.[15]
Ethical and Cost Considerations: In vivo studies are more complex, costly, and raise more significant ethical concerns than in vitro assays.
Mechanistic Ambiguity: It can be challenging to pinpoint the specific enzymes or mechanisms responsible for a particular metabolic transformation without complementary in vitro data.
Comparative Analysis: In Vitro vs. In Vivo
Feature
In Vitro Studies
In Vivo Studies
Experimental System
Isolated enzymes, subcellular fractions, cells
Whole living organisms (animals, humans)
Primary Goal
Mechanistic understanding, enzyme kinetics
Overall ADME profile, pharmacokinetic parameters
Control over Variables
High
Low
Physiological Relevance
Low
High
Throughput
High
Low
Cost
Relatively low
High
Ethical Concerns
Minimal
Significant
Data Output
Enzyme kinetic parameters (Km, Vmax)
Pharmacokinetic parameters (AUC, Cmax, T1/2)
Conclusion: An Integrated Approach for Comprehensive Understanding
The choice between in vitro and in vivo studies for investigating methotrimeprazine sulfoxidation is not a matter of superiority but of strategic application. In vitro assays are indispensable for elucidating the fundamental mechanisms of metabolism and for early-stage screening of drug interaction potential. They provide the "how" and "by what" of a metabolic reaction.
Conversely, in vivo studies are the gold standard for understanding the holistic fate of a drug in a living system, providing crucial data on its overall pharmacokinetic profile and potential for clinical efficacy and toxicity. They answer the "how much" and "how long" in a physiological context.
Ultimately, a comprehensive understanding of methotrimeprazine sulfoxidation and its clinical implications is best achieved through an integrated approach. Data from in vitro studies can inform the design and interpretation of in vivo experiments, while in vivo findings can validate the physiological relevance of in vitro observations. This synergistic strategy is a cornerstone of modern drug development, ensuring a thorough characterization of a drug's metabolic profile and paving the way for safer and more effective therapies.
References
In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. PubMed Central. Available at: [Link].
In Vitro and In Vivo Metabolism Studies. ResearchGate. Available at: [Link].
Plasma and Erythrocyte Levels of Methotrimeprazine and Two of Its Nonpolar Metabolites in Psychiatric Patients. PubMed. Available at: [Link].
Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. PubMed. Available at: [Link].
Pharmacokinetics of methotrimeprazine after single and multiple doses. PubMed. Available at: [Link].
In Vivo vs In Vitro: Definition, Pros and Cons. Technology Networks. Available at: [Link].
Differences between in vitro, in vivo, and in silico studies. The Marshall Protocol Knowledge Base. Available at: [Link].
Oxidation of Antipsychotics. MDPI. Available at: [Link].
The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. PubMed. Available at: [Link].
Structural changes by sulfoxidation of phenothiazine drugs. PubMed. Available at: [Link].
Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Semantic Scholar. Available at: [Link].
Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC. Available at: [Link].
Identification of Nonpolar Methotrimeprazine Metabolites in Plasma and Urine by GLC-mass Spectrometry. PubMed. Available at: [Link].
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. Available at: [Link].
Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. MDPI. Available at: [Link].
In Vitro Evaluation of Metabolic Drug–Drug Interactions: Concepts and Practice. SciSpace. Available at: [Link].
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link].
In Vivo vs In Vitro: Definition, Pros and Cons. Technology Networks. Available at: [Link].
Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed. Available at: [Link].
Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers. Available at: [Link].
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link].
Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Unodc. Available at: [Link].
Photooxidation mechanism of levomepromazine in different solvents. PubMed. Available at: [Link].
New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Brain & Behavior Research Foundation. Available at: [Link].
Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. MDPI. Available at: [Link].
Metabolism of metopimazine in humans showing the formation of the major... ResearchGate. Available at: [Link].
Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC. Available at: [Link].
Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI. Available at: [Link].
The Role of Mouse Models in Drug Discovery. Taconic Biosciences. Available at: [Link].
Executive Summary: The "Zero-Emission" Imperative As researchers handling Methotrimeprazine sulfoxide (CAS: 7606-29-3), a primary metabolite of the phenothiazine neuroleptic Levomepromazine, we must move beyond simple co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Zero-Emission" Imperative
As researchers handling Methotrimeprazine sulfoxide (CAS: 7606-29-3), a primary metabolite of the phenothiazine neuroleptic Levomepromazine, we must move beyond simple compliance. While this specific metabolite is not explicitly listed on the EPA’s P-list or U-list (RCRA), it retains the bioactive core of the phenothiazine class.
The Scientific Reality: Phenothiazines are pseudo-persistent in aquatic environments and possess high acute toxicity to aquatic invertebrates (EC50 < 1 mg/L). Standard wastewater treatment plants (WWTP) often fail to degrade the tricyclic ring structure effectively. Therefore, the only scientifically valid disposal route is high-temperature incineration. Dilution or drain disposal is strictly prohibited.[1]
Chemical Identity & Hazard Profile
Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[2]
Non-Listed. (Not P-listed or U-listed). However, it must be managed as Non-RCRA Regulated Hazardous Waste due to biological activity.
Operational Disposal Protocol
This protocol is designed to be self-validating. If you cannot check off every item in the "Validation" column, the procedure is incomplete.
Workflow A: Solid Waste (Pure Substance)
Applicable to: Expired reference standards, degraded solids, or lyophilized powders.
Containment: Transfer the solid directly into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
Segregation: Do not mix with oxidizers or strong acids.
Labeling: Apply a hazardous waste label. Since it has no specific RCRA code, use the classification: "Non-Regulated Chemical Waste - For Incineration."
Disposal: Transfer to your facility's EHS team for High-Temperature Incineration .
Workflow B: Liquid Waste (Stock Solutions)
Applicable to: DMSO or Methanol stock solutions used in assays.
Solvent Assessment: The hazardous nature of the liquid waste is usually dictated by the solvent, not the solute.
Example: A solution in Methanol is Ignitable (D001) .
Example: A solution in DMSO is Combustible (often non-regulated federally, but regulated in states like CA).
Bulking: Pour into the appropriate "Organic Solvents" waste carboy.
Critical Step: Record the concentration of Methotrimeprazine sulfoxide on the carboy's accumulation log.
Validation: Ensure the cap is vented if there is any risk of reaction, though phenothiazines are generally stable in solution.
Workflow C: Contaminated Debris
Applicable to: Weigh boats, pipette tips, gloves, and bench paper.
Trace vs. Bulk:
Trace (<3% by weight): Can often be disposed of in solid lab trash (check local EHS rules).
Gross Contamination: If a spill occurs or visible powder remains, place debris in a clear polyethylene bag (minimum 4 mil thickness), seal with tape, and dispose of as solid chemical waste (Workflow A).
Visualizing the Decision Logic
The following diagram maps the decision process for categorizing and disposing of Methotrimeprazine sulfoxide waste streams.
Figure 1: Decision logic for segregating Methotrimeprazine sulfoxide waste based on physical state and solvent matrix.
Emergency Procedures: Spill Management
In the event of a powder spill, do not use a vacuum cleaner, as this may aerosolize the potent compound.
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator to prevent inhalation of dust.
Wet Method: Cover the spill with a paper towel dampened with water (or a weak soap solution). This prevents dust generation.[5][6][7]
Collection: Scoop the damp material and the paper towel into a sealable plastic bag.
Surface Decontamination: Wipe the area 3 times with 70% Ethanol or Isopropanol to solubilize and remove residual organic traces.
Disposal: Place all cleanup materials into the Solid Chemical Waste Bin (Workflow A).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72287, Levomepromazine. PubChem. Available at: [Link]
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Available at: [Link]
A Researcher's Guide to Personal Protective Equipment for Handling Methotrimeprazine Sulfoxide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methotrimeprazine sulfoxide. As a Senior Application Scientist, my objective is to...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methotrimeprazine sulfoxide. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your work. The protocols herein are designed as a self-validating system, explaining the causality behind each recommendation to foster a deep understanding of safe laboratory practices.
Understanding the Compound: A Risk-Based Approach
Methotrimeprazine sulfoxide is a metabolite and derivative of Methotrimeprazine, a phenothiazine-class antipsychotic drug. While the toxicological properties of the sulfoxide metabolite have not been fully investigated, its close structural relationship to a potent pharmaceutical necessitates a cautious approach.[1] The parent compound, Methotrimeprazine, is known to be harmful if swallowed and can cause damage to the heart and nervous system through prolonged or repeated exposure.
The primary risks associated with handling Methotrimeprazine sulfoxide in a laboratory setting include:
Dermal Absorption: The compound may be absorbed through the skin.[1] Phenothiazines as a class can cause skin irritation and photosensitization.[2]
Inhalation: Inhaling the fine, crystalline powder can introduce the compound into the respiratory system.[1]
Ingestion: Accidental ingestion via contaminated hands is a significant risk.[3]
Given the incomplete toxicological data, we must operate under the precautionary principle, treating Methotrimeprazine sulfoxide with the same level of care as a hazardous or cytotoxic agent. Safe handling programs are crucial wherever such compounds are transported, stored, prepared, and disposed of.[4][5]
Core Personal Protective Equipment (PPE) Directives
The use of PPE is the final barrier between a researcher and a potential hazard and should supplement, not replace, engineering controls like fume hoods.[3][5] Only experienced laboratory personnel should handle this material.[1]
Eye and Face Protection:
Minimum Requirement: At all times, wear safety glasses with side shields that are compliant with ANSI Z87.1 or equivalent standards (e.g., EN166).[1][6]
Elevated Risk: When there is a risk of splashing (e.g., preparing solutions, transferring liquids) or handling larger quantities of powder, a face shield must be worn in addition to safety glasses or goggles.[7][8][9] Standard eyeglasses are not a substitute for proper safety eyewear.[8]
Gloves:
Material: Use compatible, chemical-resistant, powder-free gloves.[1][8] Nitrile gloves are a common and effective choice. Polyvinyl chloride (PVC) gloves offer little protection and should be avoided.[10]
Double Gloving: For all handling activities, including compounding, administration, and disposal, two pairs of gloves are required.[8][9][11] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should go over the cuff.[10][11] This provides a secure barrier at the wrist.
Integrity and Replacement: Gloves must be inspected for tears or punctures before use.[6] Change the outer glove every 30-60 minutes during continuous work or immediately if it becomes contaminated or damaged.[8][10][11]
Protective Clothing:
Gowns: A disposable, low-permeability gown with long sleeves and tight-fitting knit or elastic cuffs is mandatory.[8][11] The gown should close in the back to provide a solid front, minimizing the risk of frontal contamination.[8] A standard lab coat is sufficient only for minimal, low-risk handling of dilute solutions. For handling powder or preparing stock solutions, a disposable gown is required.
Lab Coats: When a lab coat is used, it should be fully buttoned.[1][12]
Respiratory Protection:
Handling Powders: When weighing or otherwise handling the solid, powdered form of Methotrimeprazine sulfoxide outside of a certified chemical fume hood or containment device, a NIOSH-approved respirator is necessary to prevent inhalation.[6][9] A dust mask is a minimum recommendation for fine powders, but an N95 respirator or higher offers more robust protection.[1][13]
Engineering Controls: The primary method for controlling aerosol and powder exposure is to perform these manipulations within a laboratory fume hood.[1] Respiratory protection is used as a supplementary measure.
Operational Plans: From Preparation to Disposal
Proper procedure is paramount. The following sections provide step-by-step guidance for key operational workflows.
PPE Selection by Task
The level of required PPE is dictated by the specific task and the physical form of the compound being handled.
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
Hand Hygiene: Wash hands thoroughly with soap and water.
Gown: Put on the disposable gown, ensuring it is securely closed in the back.
Respiratory Protection: If required, fit your N95 respirator or other specified mask. Perform a seal check.
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
Inner Gloves: Don the first pair of gloves, tucking the cuffs under the sleeves of the gown.
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.
Doffing (Removing) PPE:
This process is designed to contain contaminants.
Outer Gloves: Remove the outer, most contaminated gloves. Use a proper removal technique (glove-in-glove or beak method) to avoid touching the outer surface with bare skin.[6] Dispose of them in a designated hazardous waste container.
Gown: Untie the gown. Pull it away from your body, turning it inside-out as you remove it. This contains the contamination within the gown. Dispose of it immediately.
Hand Hygiene: Perform hand hygiene.
Eye/Face Protection: Remove the face shield and/or goggles from the back to the front.
Respiratory Protection: Remove the respirator from the back, avoiding contact with the front surface.
Inner Gloves: Remove the final pair of gloves using a proper removal technique.
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Workflow for PPE Level Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task risk.
Spill and Disposal Management
Accidental Release Measures:
In the event of a spill, evacuate non-essential personnel.
Don appropriate PPE: At a minimum, this includes a disposable gown, double gloves, goggles, and a face shield. For powders, an N95 respirator is required.
Contain the spill: For liquid spills, use an inert absorbent material like vermiculite or sand.
Clean the spill: For solid spills, carefully dampen the material with a suitable solvent (e.g., water) to avoid creating dust, then use absorbent paper to collect it.[1][14] Do not dry sweep.[3]
Package for disposal: Place all contaminated materials (absorbent, paper, gloves, etc.) into a sealed, labeled container for hazardous waste disposal.[1][6][14]
Decontaminate the area: Clean the spill surface with a detergent solution, followed by a rinse.
Disposal Plan:
Contaminated Materials: All disposable PPE (gloves, gowns), absorbent materials from spills, and empty stock containers are considered trace-contaminated hazardous waste.[15]
Waste Containers: These materials must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[6][15]
Regulations: All waste disposal must comply with local, state, and federal environmental regulations.[1] Engage a licensed waste disposal specialist for final removal.[1]
By adhering to these stringent protocols, you protect yourself and your colleagues while ensuring the highest standards of scientific integrity and laboratory safety.
References
Material Safety Data Sheet - Methyl sulfoxide, anhydrous, 99.7%, AcroSeal (TM). Cole-Parmer.
SAFETY DATA SHEET - Methotrimeprazine. T3DB.
SAFETY DATA SHEET - Dimethyl sulfoxide. Fisher Scientific.
Identity: Methotrimeprazine Sulfoxide - Material Safety Data Sheet. Cerilliant.
Phenothiazine - HAZARD SUMMARY. NJDOH.
PHENOTHIAZINE - CAMEO Chemicals. NOAA.
SAFETY DATA SHEET - Dimethyl Sulfoxide.
SAFETY DATA SHEET - Dimethyl sulfoxide. Sigma-Aldrich.
Safety Data Sheet: DMSO. Carl ROTH.
NIOSH Pocket Guide to Chemical Hazards - Phenothiazine. CDC.
Material Safety Data Sheet - Dimethyl Sulfoxide. eviQ.
Personal Protective Equipment for Use in Handling Hazardous Drugs.
PHENOTHIAZINE CAS NO 92-84-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC.
Personal protective equipment for preparing toxic drugs. GERPAC.
SAFETY DATA SHEET - Phenothiazine. Fisher Scientific.
Safe handling of cytotoxic drugs and related waste. Pharm-Ed.
Methyl sulfoxide - SAFETY DATA SHEET. Acros Organics.
Controlling Occupational Exposure to Hazardous Drugs. OSHA.
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
Safe handling of cytotoxic drugs in the workplace. HSE.
SAFETY DATA SHEET - Methyl sulfoxide. Fisher Scientific.